molecular formula C8H12N2 B107213 2,3-Diethylpyrazine CAS No. 15707-24-1

2,3-Diethylpyrazine

Cat. No.: B107213
CAS No.: 15707-24-1
M. Wt: 136.19 g/mol
InChI Key: GZXXANJCCWGCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diethylpyrazine has been identified as one of the volatile flavor constituents in roasted coffee beans, roasted sesame seeds and baked potato.>This compound is naturally present in tobacco and has been added to tobacco as flavor ingredients. Interaction of this compound (a volatile flavor compound) with propyl gallate has been investigated.>2, 3-Diethylpyrazine, also known as fema 3136, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 3-Diethylpyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2, 3-diethylpyrazine is primarily located in the cytoplasm. 2, 3-Diethylpyrazine is a green, hazelnut, and nutty tasting compound that can be found in cereals and cereal products, nuts, and potato. This makes 2, 3-diethylpyrazine a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

2,3-diethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXXANJCCWGCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047101
Record name 2,3-Diethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with an earthy, nutty, baked potato odour
Record name 2,3-Diethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

180.00 to 182.00 °C. @ 760.00 mm Hg
Record name 2,3-Diethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2,3-Diethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.956-0.976
Record name 2,3-Diethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

15707-24-1
Record name 2,3-Diethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15707-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diethylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015707241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,3-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Diethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD31A42VY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3-Diethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Diethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine (B50134) family. It is a notable component in the flavor and fragrance industry, prized for its distinct nutty, earthy, and baked potato-like aroma.[1][2] This volatile compound is found naturally in foods such as baked potatoes, cocoa, and roasted filberts.[2] Beyond its sensory applications, its chemical scaffold is of interest in various fields of chemical synthesis and research. This document provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its safety and handling guidelines. All quantitative data is presented in structured tables for clarity and comparative ease.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application in both laboratory and industrial settings.

General and Physical Properties
PropertyValueSource(s)
Appearance Colorless to slightly yellow liquid[1]
Odor Earthy, nutty, baked potato, hazelnut[1][2]
Molecular Formula C₈H₁₂N₂[1][3][4][5]
Molecular Weight 136.19 g/mol [1]
Density 0.956 - 0.976 g/cm³ (or g/mL at 25 °C)[1][2][6]
Boiling Point 180 - 182 °C at 760 mmHg[1][2][6][7]
Flash Point 71 °C (159.8 °F) - closed cup
Water Solubility 4458 mg/L at 25 °C[7][8]
Solubility Soluble in oils and organic solvents like alcohol[1][7][8]
LogP (o/w) 1.51[1][7]
Refractive Index 1.492 - 1.509 at 20 °C[1][7]
Identifiers and Descriptors
Identifier TypeValueSource(s)
CAS Number 15707-24-1[1][2][3][4][5]
IUPAC Name This compound[1]
SMILES CCC1=NC=CN=C1CC[1]
InChI InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3[1]
InChIKey GZXXANJCCWGCSV-UHFFFAOYSA-N[1]

Experimental Protocols

Detailed methodologies are crucial for the replication of results and further research. This section outlines protocols for the synthesis of a derivative from this compound and its characterization using standard analytical techniques.

Synthesis Protocol: Oxidation of this compound

This protocol details the synthesis of 2-acetyl-3-ethylpyrazine (B160245) via the oxidation of this compound, a process that involves the formation of an N-oxide intermediate.[9]

Materials:

Procedure:

  • N-Oxide Formation:

    • Charge the 500 mL reaction flask with a solution of 27.6 g (0.2 M) of this compound dissolved in 100 mL of acetic acid.[9]

    • Heat the mixture to 75°C.[9]

    • Add 38.0 g (0.2 M) of 40% peracetic acid dropwise over 20 minutes, maintaining the temperature between 70-80°C.[9]

    • Stir the reaction mixture at 70-80°C for an additional 60 minutes.[9]

    • Remove the acetic acid under reduced pressure to yield the pyrazine N-oxide intermediate as a yellow oil.[9]

  • Rearrangement and Hydrolysis:

    • Reflux the resulting yellow oil with 100 mL of acetic anhydride. This forms 2-ethyl-3-(1-acetoxyethyl)pyrazine.[9]

    • Prepare a solution of 11.8 g of the acetoxyethyl derivative in 75 mL of methanol.

    • Add this methanol solution dropwise to 30 mL of a 20% potassium hydroxide solution at room temperature.[9]

  • Work-up and Purification:

    • Extract the aqueous phase four times with 50 mL portions of methylene chloride.[9]

    • Combine the organic extracts and dry them over magnesium sulfate.[9]

    • Remove the solvent. The residue can then be further purified by distillation.[9]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of volatile compounds like alkylpyrazines.[10][11] The mass spectra of positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without reference standards and retention indices.[10][11]

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column (e.g., DB-1, ZB-5MS, or polar columns like ZB-WAXplus)[11]

  • Helium carrier gas

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ether).

  • GC Separation:

    • Injector Temperature: 250°C.[10]

    • Oven Program: Start at an initial temperature (e.g., 50-60°C) and ramp up to a final temperature (e.g., 220-250°C) at a controlled rate (e.g., 5°C/min).[5]

    • The compound will elute at a specific retention time, which can be compared to a known standard. Kovats retention indices for this compound have been reported as 1063 (standard non-polar column) and 1458 (standard polar column).[1]

  • MS Detection:

    • MS Transfer Line Temperature: 250°C.[10]

    • Ion Source Temperature: 230°C.[10]

    • Acquire mass spectra using electron ionization (EI) at 70 eV.

    • The resulting mass spectrum, characterized by specific mass-to-charge (m/z) ratios and their relative abundances, can be compared to spectral libraries (e.g., NIST) for identification.[1][4] Key fragments for this compound are often observed at m/z 136 (molecular ion) and 121.[1]

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra are available for this compound.[1][12]

Instrumentation:

  • NMR Spectrometer (e.g., 300-600 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in the deuterated solvent within an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum to observe the proton environments. The spectrum will show characteristic signals for the ethyl groups (triplets and quartets) and the pyrazine ring protons (singlets or doublets).

    • Acquire the ¹³C NMR spectrum to identify the carbon environments, including the distinct carbons of the ethyl groups and the pyrazine ring.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the 2,3-diethyl substitution pattern on the pyrazine ring. Published spectra from databases like SpectraBase can be used as a reference.[1][12]

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to this compound.

Synthesis_Workflow Oxidation of this compound Workflow cluster_n_oxide Step 1: N-Oxide Formation cluster_rearrangement Step 2: Rearrangement & Hydrolysis cluster_purification Step 3: Work-up & Purification start This compound in Acetic Acid heat Heat to 75°C start->heat add_paa Add 40% Peracetic Acid (70-80°C) heat->add_paa stir Stir for 60 min (70-80°C) add_paa->stir concentrate1 Concentrate under Reduced Pressure stir->concentrate1 n_oxide Pyrazine N-Oxide Intermediate (Yellow Oil) concentrate1->n_oxide reflux Reflux with Acetic Anhydride n_oxide->reflux intermediate 2-ethyl-3-(1-acetoxyethyl)pyrazine reflux->intermediate hydrolysis Add to KOH in Methanol intermediate->hydrolysis product_crude Crude Product Mixture hydrolysis->product_crude extract Extract with Methylene Chloride product_crude->extract dry Dry over MgSO4 extract->dry concentrate2 Remove Solvent dry->concentrate2 final_product Purified 2-Acetyl-3-ethylpyrazine concentrate2->final_product

Caption: Workflow for the synthesis of 2-acetyl-3-ethylpyrazine.

GCMS_Analysis_Workflow GC-MS Analysis Workflow for this compound cluster_data_analysis Data Analysis sample_prep Sample Preparation (Dilute in Solvent) injection Inject into GC sample_prep->injection gc_column Separation on Capillary Column (Temp. Ramp) injection->gc_column elution Elution based on Boiling Point & Polarity gc_column->elution ms_interface Transfer to MS elution->ms_interface ionization Electron Ionization (70 eV) ms_interface->ionization mass_analyzer Mass Analyzer (Quadrupole) ionization->mass_analyzer detection Detector mass_analyzer->detection data_output Data Output detection->data_output chromatogram Total Ion Chromatogram (TIC) data_output->chromatogram mass_spectrum Mass Spectrum (m/z vs. Intensity) data_output->mass_spectrum id_confirm Confirm Identification (Retention Index & Spectrum) chromatogram->id_confirm library_search Compare to NIST Library mass_spectrum->library_search library_search->id_confirm

Caption: General workflow for the analysis of this compound by GC-MS.

Safety and Handling

Proper handling of this compound is essential in a laboratory or industrial setting. It is classified as a combustible liquid and carries specific hazard warnings.

  • Hazard Statements:

    • H227: Combustible liquid.[13]

    • H302: Harmful if swallowed.[13]

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical splash goggles or eyeshields, and appropriate clothing to prevent skin exposure.[14] Use a NIOSH/MSHA approved respirator with a suitable filter (e.g., type ABEK) if ventilation is inadequate or exposure limits are exceeded.[14]

    • Handling: Wash thoroughly after handling.[14] Avoid contact with skin, eyes, and clothing.[15] Keep away from heat, sparks, open flames, and hot surfaces.[13][15] Use in a well-ventilated area.[14]

    • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[13][14] Store away from incompatible materials such as strong oxidizing agents.[13]

  • First Aid:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[14]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14]

    • Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek medical attention.[14]

    • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen.[14]

References

An In-depth Technical Guide to the Physical Properties of 2,3-Diethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diethylpyrazine is a heterocyclic aromatic organic compound with notable applications in the flavor and fragrance industries. A comprehensive understanding of its physical properties is crucial for its application, synthesis, and quality control. This guide provides a detailed overview of the key physical characteristics of this compound, supported by tabulated data and generalized experimental protocols for their determination.

Core Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1] It possesses a characteristic earthy, nutty, and baked potato-like odor.[1]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound compiled from various sources.

Physical PropertyValueUnitsSource(s)
Molecular Weight 136.19 g/mol [1][2][3]
Boiling Point 180 - 182°C at 760 mmHg[1][2][3][4][5][6]
Density 0.963g/mL at 25 °C[2][3][5][6]
0.956 - 0.976[1]
Refractive Index 1.5n20/D[2][3][5][6]
1.492 - 1.509[1][4]
Solubility Soluble in water, oils, and organic solvents.[1][4] Miscible in ethanol (B145695).[1]
4458mg/L in water at 25 °C[4][7]
Flash Point 71°C (closed cup)[2][3]
159.8°F (closed cup)[3]
Vapor Pressure 1.033mmHg at 25 °C (estimated)[7]
logP (Octanol/Water Partition Coefficient) 1.51[1]

Experimental Protocols for Property Determination

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.

  • The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until the bubbling is rapid and continuous.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume.

Methodology:

  • A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

  • The pycnometer is filled with this compound, ensuring no air bubbles are present.

  • The filled pycnometer is placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • The volume is adjusted precisely to the pycnometer's calibration mark.

  • The pycnometer with the sample is weighed again.

  • The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance.

Methodology:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue.

  • A few drops of this compound are placed on the surface of the lower prism.

  • The prisms are closed and locked.

  • The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[8]

Solubility Assessment

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology:

  • A known volume of a selected solvent (e.g., water, ethanol, various oils) is placed in a vial or test tube.

  • A small, measured amount of this compound is added to the solvent.

  • The mixture is agitated (e.g., by stirring or vortexing) for a set period.

  • The mixture is observed for the presence of a single, clear phase (indicating solubility) or the persistence of separate layers or cloudiness (indicating insolubility or partial solubility).

  • For quantitative determination, incremental amounts of the solute can be added until saturation is reached, and the concentration is then calculated.

Interrelation of Physical Properties

The physical properties of a compound are interconnected and are fundamentally determined by its molecular structure. The following diagram illustrates the logical relationships between the molecular structure of this compound and its key physical properties.

G A Molecular Structure (this compound) B Molecular Weight A->B Determines C Intermolecular Forces (van der Waals, Dipole-Dipole) A->C Dictates F Refractive Index A->F Determines H Polarity A->H Influences D Boiling Point B->D Influences E Density B->E Influences C->D Affects C->E Affects G Solubility C->G Influences H->G Key Factor

Caption: Logical relationships between the molecular structure and physical properties of this compound.

References

An In-depth Technical Guide to 2,3-Diethylpyrazine: Molecular Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,3-diethylpyrazine, a key aroma compound found in a variety of foods and used as a flavoring agent. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development, offering detailed information on its molecular characteristics, physicochemical properties, and methods for its synthesis and analysis.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound belonging to the pyrazine (B50134) family. Its structure consists of a pyrazine ring substituted with two ethyl groups at the 2 and 3 positions. The molecular formula for this compound is C₈H₁₂N₂.[1][2][3] Its molecular weight is approximately 136.19 g/mol .[1][2][4]

Physicochemical Characteristics

This compound is typically a colorless to slightly yellow liquid.[4][5] It is characterized by a distinctive nutty, hazelnut, and earthy aroma, often associated with baked potatoes.[4][5][6] This compound is soluble in water, oils, and organic solvents.[4][7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Weight 136.19 g/mol [1][2][4]
Molecular Formula C₈H₁₂N₂[1][2][3]
CAS Number 15707-24-1[1][2][8]
Boiling Point 180-182 °C at 760 mmHg[3][4][5]
Density 0.963 g/mL at 25 °C[3][5]
Refractive Index n20/D 1.5[3][5]
FEMA Number 3136[2][5]
JECFA Number 771[4][5]
logP 1.51[4]
Solubility in Water 4458 mg/L at 25 °C[7]

Synthesis and Experimental Protocol

The primary method for the synthesis of this compound involves the condensation reaction between a dicarbonyl compound and a diamine. Specifically, it can be prepared by the condensation of 3,4-hexanedione (B1216349) with ethylenediamine (B42938).[6]

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the diagram below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_final_steps Final Steps cluster_product Product R1 3,4-Hexanedione P1 Condensation Reaction R1->P1 R2 Ethylenediamine R2->P1 I1 Dihydropyrazine (B8608421) Intermediate P1->I1 Cyclization P2 Aromatization (Oxidation) I1->P2 P3 Purification P2->P3 FP This compound P3->FP

A diagram illustrating the synthesis workflow of this compound.
Detailed Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of this compound based on the condensation of 3,4-hexanedione and ethylenediamine.

Materials:

  • 3,4-Hexanedione

  • Ethylenediamine

  • Ethanol (or a similar suitable solvent)

  • An oxidizing agent (e.g., manganese dioxide or air)

  • Hydrochloric acid

  • Sodium hydroxide (B78521)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-hexanedione in ethanol.

  • Addition of Ethylenediamine: Slowly add an equimolar amount of ethylenediamine to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.

  • Condensation and Cyclization: After the addition is complete, heat the mixture to reflux for 2-4 hours to facilitate the condensation and cyclization to form the dihydropyrazine intermediate.

  • Aromatization (Oxidation): Cool the reaction mixture to room temperature. Add an oxidizing agent, such as activated manganese dioxide, in portions. Alternatively, air can be bubbled through the solution. The oxidation converts the dihydropyrazine intermediate to this compound. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the oxidation is complete, filter the reaction mixture to remove the solid oxidizing agent. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and adjust the pH to be basic (pH > 9) with a sodium hydroxide solution. Extract the aqueous solution multiple times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Analytical Methodology

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of this compound in various matrices, particularly in food and flavor samples.

Analytical Workflow

The general workflow for the analysis of this compound in a food sample is outlined below.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_result Result S1 Sample Homogenization S2 Internal Standard Spiking S1->S2 S3 Extraction (e.g., SPME, LLE) S2->S3 A1 GC-MS Analysis S3->A1 Volatile Fraction D1 Peak Identification A1->D1 Chromatogram & Mass Spectra D2 Quantification D1->D2 R Concentration of This compound D2->R

A diagram of the analytical workflow for this compound.
Detailed Experimental Protocol for GC-MS Analysis

This protocol outlines a general method for the determination of this compound in a food matrix using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials with septa

  • Heated agitator

  • Analytical balance

  • Internal standard (e.g., a deuterated pyrazine analog)

Procedure:

  • Sample Preparation: Weigh a homogenized food sample (e.g., 1-5 g) into a headspace vial. Add a known amount of internal standard solution. If the sample is solid, add a specific volume of saturated sodium chloride solution to enhance the release of volatile compounds.

  • Headspace Extraction (HS-SPME): Seal the vial and place it in a heated agitator. Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation. Then, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS system for thermal desorption (e.g., at 250 °C for 2-5 minutes).

  • Gas Chromatography: The separation is typically performed on a capillary column (e.g., DB-WAX or DB-5). A representative temperature program could be:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp 1: Increase to 120 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 230 °C at a rate of 7 °C/min, hold for 10 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV). Data can be acquired in full scan mode (e.g., m/z 35-400) for identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

  • Identification and Quantification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. Quantification is performed by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.

Occurrence and Applications

This compound is a naturally occurring compound formed during the thermal processing of food through the Maillard reaction. It has been reported in a variety of foods, including baked potatoes, mushrooms, cocoa, roasted filberts, malt, and shoyu (fermented soy hydrolysate).[5][6] Due to its desirable nutty and roasted aroma, it is widely used as a flavoring agent in the food industry.[2][4] It is also found in tobacco and has been used as a flavor ingredient in tobacco products.[3][5][6] In the chemical industry, it can serve as an intermediate in the synthesis of more complex organic molecules for applications in pharmaceuticals and agricultural chemicals.[7]

References

An In-depth Technical Guide on the Natural Occurrence of 2,3-Diethylpyrazine in Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethylpyrazine is a heterocyclic aromatic compound that contributes nutty, roasted, and potato-like flavor notes to a variety of thermally processed and fermented foods. Its presence, even at trace levels, can significantly impact the sensory profile of food products. Understanding the natural occurrence, formation pathways, and analytical methodologies for this compound is crucial for food scientists aiming to optimize flavor development, for quality control in the food industry, and for researchers in fields such as drug development where pyrazine (B50134) derivatives may have physiological effects. This technical guide provides a comprehensive overview of the current knowledge on this compound in foods.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of food products, primarily those that undergo heating or fermentation processes. Its formation is a key contributor to the characteristic aroma of many cooked and fermented goods. While its presence is widely reported, precise quantitative data can vary significantly depending on the food matrix, processing conditions, and analytical methods employed.

Below is a summary of available quantitative data for this compound and structurally similar pyrazines in various food products. It is important to note that for some food items, specific data for this compound is limited, and data for related compounds are provided for context.

Food ProductSpecific MatrixCompoundConcentration RangeReference(s)
Baijiu (Soy Sauce Aroma Type) LiquidThis compoundSub-threshold (OAV 0.1-1.0)[1][2]
Bread Intermediate Wheatgrass Crust2,3-Diethyl-5-methylpyrazine1.1 µg/kg[3]
Bread Whole Wheat Crust2,3-Diethyl-5-methylpyrazine3.1 µg/kg[3]
Potato-based Dough BakedThis compoundIncreased with precursor addition[4]

OAV: Odor Activity Value. An OAV > 1 indicates the compound is likely to contribute to the aroma of the product.

Formation Pathways

The primary mechanism for the formation of this compound in food is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[5] Strecker degradation, a key part of the Maillard reaction, is also instrumental in generating the precursors for pyrazine synthesis.

Maillard Reaction and Strecker Degradation

The general pathway for alkylpyrazine formation begins with the condensation of a reducing sugar (e.g., glucose, fructose) and an amino acid. This leads to the formation of an N-substituted glycosylamine, which then undergoes Amadori or Heyns rearrangement. Subsequent degradation of these intermediates produces highly reactive dicarbonyl compounds (e.g., glyoxal, methylglyoxal, diacetyl) and other breakdown products.

The Strecker degradation of amino acids by these dicarbonyl compounds yields Strecker aldehydes and α-aminoketones. The α-aminoketones are the key building blocks for pyrazine ring formation. The self-condensation of two α-aminoketone molecules, or the condensation of different α-aminoketones, leads to the formation of a dihydropyrazine (B8608421) intermediate, which is then oxidized to the stable aromatic pyrazine.

The specific side chains of the amino acids and the nature of the dicarbonyl compounds determine the substitution pattern of the resulting pyrazine. For the formation of this compound, the key precursor is 3-amino-2-butanone, which can be formed from the Strecker degradation of amino acids like alanine (B10760859) in the presence of dicarbonyls such as 2,3-butanedione. The condensation of two molecules of 3-amino-2-butanone can lead to the formation of tetramethylpyrazine, while reactions involving other amino ketones can lead to the formation of asymmetrically substituted pyrazines. The formation of the ethyl groups in this compound likely involves α-aminoketones derived from amino acids with longer side chains or the reaction of Strecker aldehydes with dihydropyrazine intermediates. For instance, the addition of 3,4-hexanedione (B1216349) as a precursor has been shown to increase the formation of this compound in a potato-based matrix.[4]

Maillard_Reaction_Pyrazine_Formation Reducing_Sugar Reducing Sugar (e.g., Glucose) Amadori_Product Amadori/Heyns Rearrangement Products Reducing_Sugar->Amadori_Product Amino_Acid Amino Acid (e.g., Alanine) Strecker_Degradation Strecker Degradation Amino_Acid->Strecker_Degradation Dicarbonyls α-Dicarbonyls (e.g., 2,3-Butanedione) Amadori_Product->Dicarbonyls Degradation Dicarbonyls->Strecker_Degradation Aminoketones α-Aminoketones (e.g., 3-Amino-2-butanone) Strecker_Degradation->Aminoketones Dihydropyrazine Dihydropyrazine Intermediate Aminoketones->Dihydropyrazine Condensation Diethylpyrazine This compound Dihydropyrazine->Diethylpyrazine Oxidation/Further Reaction

Generalized Maillard reaction pathway for alkylpyrazine formation.

Experimental Protocols

The accurate quantification of this compound in complex food matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for the analysis of volatile and semi-volatile compounds like pyrazines. Sample preparation is a critical step to isolate and concentrate the analytes of interest from the food matrix.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

HS-SPME is a solvent-free, sensitive, and efficient sample preparation technique for the extraction of volatile compounds.

Materials and Reagents:

  • Food sample (e.g., ground roasted coffee, bread crumbs)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Internal standard (e.g., a deuterated analog of this compound or a structurally similar pyrazine with a different retention time)

  • Sodium chloride (NaCl)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Weigh 1-2 g of the homogenized food sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution directly to the sample.

  • Matrix Modification: Add approximately 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatiles into the headspace.

  • Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the volatile compounds.

  • Desorption and GC-MS Analysis: Retract the SPME fiber and immediately insert it into the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

GC-MS Parameters (Typical):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5-10°C/min (hold for 5 min)

  • Injector: Splitless mode

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 136, 108, 81).

HS_SPME_Workflow Sample_Prep Sample Preparation (Homogenization, Weighing) Spiking Internal Standard Spiking Sample_Prep->Spiking HS_Vial Transfer to Headspace Vial + NaCl Spiking->HS_Vial Equilibration Equilibration (Heating & Agitation) HS_Vial->Equilibration Extraction HS-SPME Extraction Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption GC_MS GC-MS Analysis (Separation & Detection) Desorption->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis

Experimental workflow for HS-SPME-GC-MS analysis.
Liquid-Liquid Extraction (LLE) with GC-MS

LLE is a classic extraction method suitable for a wide range of food matrices.

Materials and Reagents:

  • Food sample (homogenized)

  • Organic solvent (e.g., dichloromethane, diethyl ether)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator or nitrogen evaporator

  • Internal standard

  • GC-MS system

Procedure:

  • Sample Preparation: Homogenize a known amount of the food sample (e.g., 10 g) with a specific volume of water to create a slurry.

  • Internal Standard Spiking: Add a known amount of the internal standard to the slurry.

  • Extraction: Transfer the slurry to a separatory funnel. Add a volume of organic solvent and shake vigorously for 2-3 minutes, venting frequently. Allow the layers to separate.

  • Phase Separation: Collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the extract and concentrate it to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system using similar parameters as described for the HS-SPME method.

Conclusion

This compound is a significant flavor compound naturally occurring in a variety of foods as a result of thermal processing and fermentation. Its formation is intricately linked to the Maillard reaction, with specific amino acid and sugar precursors influencing its concentration. The analytical determination of this compound is most commonly and effectively achieved through GC-MS, with sample preparation techniques such as HS-SPME and LLE being crucial for accurate quantification. Further research is needed to establish a more comprehensive quantitative database of this compound across a wider range of food products and to further elucidate the specific precursor pathways that favor its formation. This knowledge will be invaluable for the targeted modulation of flavor profiles in food production and for a deeper understanding of the chemical composition of our diet.

References

The Genesis of 2,3-Diethylpyrazine: An In-Depth Technical Guide to its Formation in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars. This intricate process is responsible for the desirable aromas, colors, and flavors in a vast array of thermally processed foods. Among the myriad of flavor compounds generated, pyrazines are a critical class of heterocyclic aromatic compounds that impart characteristic roasty, nutty, and toasted notes. This technical guide delves into the formation of a specific and impactful pyrazine (B50134), 2,3-diethylpyrazine, offering a comprehensive overview of its precursors, formation mechanisms, and the experimental methodologies used to study its generation.

Core Concepts in this compound Formation

The synthesis of this compound via the Maillard reaction is a multifaceted process influenced by a variety of factors including the specific amino acid and sugar precursors, temperature, pH, and reaction time. The fundamental pathway involves the condensation of an amino group with a carbonyl group, leading to a cascade of reactions that ultimately yield the stable pyrazine ring.

Precursors for the Pyrazine Ring and Ethyl Substituents

The nitrogen atoms within the pyrazine ring are primarily sourced from the amino groups of amino acids. For the formation of the diethyl-substituted pyrazine, specific precursors are required to contribute the ethyl side chains.

  • Amino Acids: Alanine (B10760859) has been identified as a key amino acid precursor for the formation of ethyl groups on the pyrazine ring.[1] Through the Strecker degradation pathway, alanine can be converted to acetaldehyde, a crucial building block for the ethyl substituents. While other amino acids are involved in the general Maillard reaction, the presence of those that can generate C2 fragments is critical for the formation of ethylated pyrazines.

  • α-Dicarbonyl Compounds: The addition of specific α-dicarbonyl compounds can significantly influence the formation of particular alkylpyrazines. For instance, the addition of 3,4-hexanedione (B1216349) to a model system has been shown to increase the formation of this compound by 84%.[2]

General Mechanism of Alkylpyrazine Formation

The formation of alkylpyrazines, including this compound, is generally understood to proceed through the following key stages:

  • Formation of α-Aminocarbonyls: The Maillard reaction is initiated by the condensation of a reducing sugar and an amino acid, which, after a series of rearrangements, leads to the formation of α-dicarbonyl compounds. These dicarbonyls then react with other amino acids in a process known as the Strecker degradation to produce α-aminocarbonyls and Strecker aldehydes.[1]

  • Formation of Dihydropyrazines: Two molecules of an α-aminocarbonyl intermediate can then condense to form a dihydropyrazine (B8608421) ring. This intermediate is relatively unstable.[1]

  • Oxidation to Pyrazine: The dihydropyrazine intermediate is subsequently oxidized to form the stable, aromatic pyrazine ring.

  • Side-Chain Formation: The ethyl side chains of this compound are incorporated through the reaction of the dihydropyrazine intermediate with Strecker aldehydes. In the case of this compound, it is proposed that two molecules of acetaldehyde, derived from the Strecker degradation of amino acids like alanine, react with the dihydropyrazine intermediate.[1]

Quantitative Analysis of this compound Formation

The yield of this compound is highly dependent on the reaction conditions and the specific precursors present. The following tables summarize quantitative data from model systems, illustrating the impact of these variables.

Precursor CombinationKey FindingReference
Glutamine-Alanine MixtureGenerated a higher yield of 2,3-diethyl-5-methylpyrazine, a structurally related compound.[3]
Addition of 3,4-hexanedioneIncreased the formation of this compound by 84% in a potato-based model system.[2]
Addition of 3,4-hexanedione with Leucine, Isoleucine, Methionine, Valine, and PhenylalanineResulted in a 338% increase in this compound in a potato-based model system.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound in a laboratory setting.

Synthesis of this compound via Maillard Reaction (Model System)

This protocol describes a general laboratory procedure for generating pyrazines through the Maillard reaction.

Materials:

  • Amino acid (e.g., L-alanine)

  • Reducing sugar (e.g., D-glucose)

  • Phosphate (B84403) buffer (to control pH, a slightly alkaline pH is often favorable for pyrazine formation)[4]

  • Reaction vessel (e.g., a sealed pressure-resistant glass tube or a Parr reactor)

  • Heating apparatus (e.g., oil bath, heating block, or oven)

Procedure:

  • Reactant Preparation: Prepare an aqueous solution of the chosen amino acid and reducing sugar in the phosphate buffer. Equimolar concentrations are often used as a starting point.[5]

  • Reaction Setup: Transfer the solution to the reaction vessel. If using a headspace analysis technique, ensure the vessel can be tightly sealed.

  • Heating: Heat the reaction mixture to a specific temperature, typically between 120°C and 180°C, for a defined period (e.g., 2-6 hours).[4] The exact temperature and time will significantly impact the yield and profile of the pyrazines formed.

  • Cooling and Extraction: After the reaction, cool the vessel to room temperature. The volatile pyrazines can then be extracted for analysis.

Extraction and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of volatile compounds like this compound.

1. Extraction of Volatiles:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a common and solvent-free technique for extracting volatile and semi-volatile compounds.

    • Place a sample of the reaction mixture (or food product) in a sealed headspace vial.

    • Equilibrate the sample at a controlled temperature (e.g., 45°C for 20 minutes) to allow volatiles to partition into the headspace.[4]

    • Expose an SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the analytes.

    • Desorb the trapped analytes directly into the hot GC inlet for analysis.[6]

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the aqueous reaction mixture to be basic.

    • Extract the aqueous phase with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Collect the organic phase, dry it (e.g., with anhydrous sodium sulfate), and concentrate it under a gentle stream of nitrogen before GC-MS analysis.

2. GC-MS Analysis:

The following table outlines typical GC-MS parameters for the analysis of pyrazines.

ParameterSettingPurposeReference
Gas Chromatograph (GC)
ColumnDB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm, 0.25 µm)Separation of volatile compounds[7]
Carrier GasHelium at a constant flow of 1.0-1.2 mL/minMobile phase for analyte transport[8]
Inlet Temperature250°CVaporization of the sample[9]
Inlet ModeSplitlessTo maximize the transfer of analytes to the column for trace analysis[8]
Oven Temperature ProgramInitial temp: 40°C, hold for 2 min; Ramp: 5°C/min to 230°C, hold for 10 minSeparation of compounds based on boiling point and polarity[7]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVFragmentation of molecules for identification[8]
Ion Source Temperature230°CMaintain analytes in the gas phase[7]
Quadrupole Temperature150°CMass filtering[8]
Mass Scan Rangem/z 40-300Detection of a wide range of fragments[8]
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for high-sensitivity quantificationData acquisition strategy[6]

Visualizing the Formation Pathway and Experimental Workflow

To further elucidate the complex processes involved, the following diagrams, generated using the DOT language, illustrate the proposed formation pathway of this compound and a typical experimental workflow for its analysis.

Maillard_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product reactant reactant intermediate intermediate product product process process Amino Acid\n(e.g., Alanine) Amino Acid (e.g., Alanine) Reducing Sugar\n(e.g., Glucose) Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Reducing Sugar\n(e.g., Glucose)->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product alpha_Dicarbonyls α-Dicarbonyls Amadori_Product->alpha_Dicarbonyls alpha_Aminocarbonyls α-Aminocarbonyls Dihydropyrazine Dihydropyrazine Intermediate alpha_Aminocarbonyls->Dihydropyrazine Condensation (x2) Strecker_Aldehydes\n(Acetaldehyde) Strecker Aldehydes (e.g., Acetaldehyde) 2_3_Diethylpyrazine This compound Strecker_Aldehydes\n(Acetaldehyde)->2_3_Diethylpyrazine Dihydropyrazine->2_3_Diethylpyrazine Oxidation & Addition of Acetaldehyde (x2) alpha_DicarbonylsAmino Acid\n(e.g., Alanine) alpha_DicarbonylsAmino Acid (e.g., Alanine) alpha_DicarbonylsAmino Acid\n(e.g., Alanine)->alpha_Aminocarbonyls Strecker Degradation alpha_DicarbonylsAmino Acid\n(e.g., Alanine)->Strecker_Aldehydes\n(Acetaldehyde) Strecker Degradation

Caption: Proposed formation pathway of this compound in the Maillard reaction.

Experimental_Workflow step step analysis analysis data data Maillard_Reaction Maillard Reaction (Amino Acid + Sugar) Extraction Volatile Extraction (HS-SPME or LLE) Maillard_Reaction->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing (Identification & Quantification) GCMS_Analysis->Data_Processing Results Quantitative Data & Mechanistic Insights Data_Processing->Results End End Results->End

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The formation of this compound is a nuanced aspect of the Maillard reaction, pivotal to the flavor profiles of many cherished foods. A thorough understanding of its precursors and the mechanisms governing its formation allows for greater control over flavor development in food processing. Furthermore, the principles outlined here are applicable to related fields where Maillard-type reactions are of interest, such as in the study of advanced glycation end products (AGEs) in biological systems. The provided experimental protocols and analytical parameters serve as a robust starting point for researchers aiming to investigate this and other important flavor compounds.

References

Spectroscopic Profile of 2,3-Diethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Diethylpyrazine (CAS No: 15707-24-1), a key aroma compound found in various food products and a heterocyclic building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the ethyl and pyrazine (B50134) ring protons.

Signal Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
1~8.3 - 8.4Singlet-Pyrazine ring protons (H-5, H-6)
2~2.8Quartet~7.5Methylene protons (-CH₂-)
3~1.3Triplet~7.5Methyl protons (-CH₃)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Signal Chemical Shift (δ) ppm Assignment
1~152C2, C3 (quaternary carbons of the pyrazine ring)
2~142C5, C6 (methine carbons of the pyrazine ring)
3~28Methylene carbons (-CH₂-)
4~13Methyl carbons (-CH₃)

Note: Chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~2970StrongC-H stretch (aliphatic)
~1550MediumC=N stretch (aromatic ring)
~1460MediumC-H bend (aliphatic)
~1150StrongC-N stretch

Data is typically acquired using an Attenuated Total Reflectance (ATR) accessory for liquid samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is detailed below.

m/z Relative Intensity (%) Assignment
136High[M]⁺ (Molecular Ion)
121High[M-CH₃]⁺
107Moderate[M-C₂H₅]⁺
79ModerateFurther fragmentation

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of TMS is added as an internal standard.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0 ppm.

ATR-IR Spectroscopy
  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small drop of this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.

  • Cleaning: The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and dried before the next measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Mass Analysis: As this compound elutes from the GC column, it enters the mass spectrometer. In the ion source (typically using electron ionization at 70 eV), the molecules are ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

2,3-Diethylpyrazine solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-diethylpyrazine in water and common organic solvents. The document details quantitative solubility data, experimental protocols for solubility determination, and a logical workflow for these procedures. As a key aroma and flavor compound, and a potential intermediate in pharmaceutical and agricultural chemical manufacturing, understanding the solubility of this compound is crucial for its application in various formulations and syntheses.[1]

Core Physical and Chemical Properties

This compound (CAS No. 15707-24-1) is a heterocyclic aromatic compound with a molecular formula of C8H12N2.[2] It is typically a colorless to pale yellow liquid with a characteristic nutty, earthy, or baked potato-like odor.[2] Its molecular structure, featuring a pyrazine (B50134) ring with two ethyl substituents, governs its solubility behavior, making it generally more compatible with organic environments.

Solubility Data

The solubility of this compound is a critical parameter for its use in both aqueous and oil-based systems. While it exhibits limited solubility in water, it is readily soluble in many common organic solvents. This characteristic favors its use in oil-based flavor systems but may necessitate the use of co-solvents or emulsifiers for stable incorporation into aqueous applications.[1]

Quantitative Solubility Data
SolventSolubilityTemperature (°C)Citation
Water4458 mg/L25[1][3]
EthanolMiscibleRoom Temperature[2]
Alcohol (general)SolubleNot Specified[1][3]
Organic SolventsSolubleNot Specified[1][2]
OilsSolubleNot Specified[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for formulation development and quality control. The following are detailed methodologies for measuring the solubility of compounds like this compound.

Method 1: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, phosphate (B84403) buffer)

  • Glass flasks or vials with airtight stoppers

  • Thermostatic shaker or incubator with agitation capabilities

  • Centrifuge (temperature-controlled, if possible)

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent.[4] The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the flasks and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][6] The equilibration time should be sufficient to allow the concentration of the dissolved solute to become constant.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the undissolved material sediment.[4] To ensure complete separation of the solid from the liquid phase, the supernatant is carefully withdrawn and filtered through a syringe filter or centrifuged at high speed.[7][8][9] This step is critical to prevent undissolved particles from affecting the concentration measurement.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

    • Analyze the filtered supernatant (the saturated solution) and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectroscopy.[7][8]

    • Generate a calibration curve from the analytical response of the standard solutions.[10]

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.[6] This concentration represents the thermodynamic solubility.

Method 2: High-Throughput Kinetic Solubility Assay

For earlier stages of research where numerous compounds or solvent systems are being screened, a faster, high-throughput kinetic solubility method is often employed.[7][8]

Objective: To rapidly estimate the solubility of this compound from a concentrated stock solution.

Materials:

  • This compound stock solution (e.g., 10-20 mM in Dimethyl Sulfoxide - DMSO)

  • Aqueous buffer or solvent of interest

  • 96-well microtiter plates (UV-transparent for direct measurement, if applicable)

  • Plate shaker

  • Plate reader (Nephelometer, UV-Vis Spectrophotometer) or LC-MS system

Procedure:

  • Compound Addition: Add a small aliquot of the concentrated DMSO stock solution of this compound to a well containing the aqueous buffer.[7][8] The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at room temperature for a shorter period (e.g., 1-2 hours).[7]

  • Precipitate Detection/Separation:

    • Nephelometry (Direct Detection): The plate can be read directly using a nephelometer, which measures light scattering caused by any precipitate formed. The solubility is estimated as the concentration at which precipitation begins.[9]

    • Filtration/Quantification: Alternatively, the contents of the wells can be filtered using a 96-well filter plate.[8]

  • Analysis: The concentration of the compound in the clear filtrate is then determined, typically by LC-MS or UV-Vis spectroscopy, by comparing it against a calibration curve prepared under identical conditions.[8][9]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound like this compound using the robust shake-flask method coupled with HPLC analysis.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification A Weigh excess This compound B Add to known volume of solvent in flask A->B C Seal flask and agitate at constant temperature (e.g., 24-72h) B->C D Allow suspension to sediment C->D E Withdraw supernatant and filter through 0.45 µm filter D->E G Analyze standards and filtered sample via HPLC E->G F Prepare calibration standards F->G H Generate Calibration Curve (Response vs. Concentration) G->H I Determine sample concentration from calibration curve H->I J Result: Thermodynamic Solubility I->J

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-Depth Technical Guide to the Sensory Characteristics of 2,3-Diethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine (B50134) family, a class of substances renowned for their significant contributions to the flavors and aromas of a wide variety of foods and beverages.[1][2] This compound is naturally formed during the thermal processing of food through Maillard reactions and Strecker degradation.[2] It is a key aroma component in products such as soy sauce (where it is sometimes referred to as shoyu pyrazine), roasted coffee, cocoa products, baked goods, and grilled meats.[1] Beyond its role in the food and fragrance industries, this compound also serves as an intermediate in the synthesis of more complex organic molecules in the pharmaceutical and agricultural sectors.[1] This guide provides a comprehensive overview of the sensory characteristics of this compound, including its olfactory and gustatory profiles, quantitative sensory thresholds, detailed experimental protocols for its analysis, and the underlying biochemical signaling pathway of its perception.

Sensory Profile of this compound

The sensory characteristics of this compound are complex and concentration-dependent, contributing nutty, roasted, and earthy notes to both aroma and flavor profiles.

Olfactory Characteristics

The odor of this compound is most commonly described as having nutty, roasted, and earthy notes.[1][3] More specific descriptors include hints of cocoa and coffee .[1] At lower concentrations, it can impart a pleasant roasted grain character reminiscent of toasted sesame seeds or roasted barley.[1] Other reported odor descriptors include raw nutty, green pepper, and bell pepper .

Gustatory Characteristics

The taste of this compound is closely aligned with its aroma, characterized by earthy, potato, and hazelnut notes. A musty and raw nutty taste has also been reported. At lower concentrations, it can enhance umami perception, while at higher concentrations, it may introduce more pronounced roasted and slightly burnt characteristics.[3]

Quantitative Sensory Data

The potency of a flavor or aroma compound is quantified by its detection and recognition thresholds. The following tables summarize the available quantitative data for this compound.

Parameter Medium Threshold Value Reference
Odor Detection ThresholdWater~0.04 ppb (μg/L)[3]
Table 1: Odor Detection Threshold of this compound.
Parameter Medium Threshold Value Reference
Taste Detection ThresholdWaterData not available
Table 2: Taste Detection Threshold of this compound. A specific, peer-reviewed taste threshold value for this compound in water or other matrices was not identified in the surveyed literature.

Experimental Protocols

The determination of sensory characteristics and thresholds for compounds like this compound requires rigorous and standardized experimental methodologies.

Sensory Panel Evaluation for Odor and Taste Threshold Determination

This protocol outlines the determination of detection thresholds using a trained sensory panel, adhering to methods such as the Three-Alternative Forced-Choice (3-AFC) test.[2][4]

1. Panelist Selection and Training:

  • Selection: Recruit 15-20 panelists. Screen for sensory acuity, ability to describe perceptions, and availability.

  • Training: Familiarize panelists with the aroma and taste of pyrazines using reference standards. Train them on the specific test methodology (e.g., 3-AFC) and the use of the rating scale.

2. Sample Preparation:

  • Prepare a stock solution of high-purity this compound in an appropriate solvent (e.g., deodorized water for taste and odor, or propylene (B89431) glycol for odor).

  • Create a series of dilutions from the stock solution, typically in ascending order with a dilution factor of 2 or 3.

3. Threshold Determination (3-AFC Method):

  • Presentation: Present panelists with three samples: two blanks (solvent only) and one containing a specific concentration of this compound. The position of the odd sample is randomized.

  • Evaluation: Instruct panelists to identify the sample that is different from the other two.

  • Data Collection: Record the responses for each concentration level. The individual detection threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified.

  • Group Threshold: The group threshold is determined as the concentration at which 50% of the panelists can correctly identify the odd sample.

4. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., probit analysis, chi-squared) to determine the group threshold.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique used to identify aroma-active compounds in a sample.

1. Sample Preparation:

  • Extract volatile and semi-volatile compounds from the sample matrix using methods such as Headspace Solid-Phase Microextraction (HS-SPME) or Stir Bar Sorptive Extraction (SBSE).

  • For HS-SPME, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of pyrazines.

2. GC-MS/O Instrumentation and Conditions:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for flavor analysis (e.g., DB-WAX or DB-5).

  • Mass Spectrometer (MS): For chemical identification of the eluted compounds.

  • Olfactometry Port (O): A heated transfer line directs a portion of the column effluent to a sniffing port where a trained panelist can assess the odor of the eluting compounds.

  • Typical GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min.

    • Carrier Gas: Helium at a constant flow rate.

3. Olfactometry Protocol:

  • A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of each perceived odor.

  • The Aroma Extract Dilution Analysis (AEDA) technique can be employed, where the sample is serially diluted and re-analyzed by GC-O to determine the flavor dilution (FD) factor for each aroma-active compound.

4. Data Analysis:

  • Correlate the retention times of the perceived odors from the olfactogram with the peaks in the chromatogram from the MS detector to identify the aroma-active compounds.

Signaling Pathway of this compound Perception

The perception of this compound, like other odorants, is initiated by its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The human olfactory receptor OR5K1 has been identified as a key receptor for pyrazines.[5] OR5K1 is a G-protein coupled receptor (GPCR).[1][6]

olfactory_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OR5K1 OR5K1 (Olfactory Receptor) G_protein G-protein (Golf) OR5K1->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx Na_ion Na⁺ CNG_channel->Na_ion Influx Depolarization Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers Pyrazine This compound Pyrazine->OR5K1 Binding

References

An In-depth Technical Guide to the Odor Threshold of 2,3-Diethylpyrazine in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the odor threshold of 2,3-diethylpyrazine in water, including quantitative data, detailed experimental methodologies for its determination, and the underlying signaling pathways of pyrazine (B50134) perception.

Quantitative Odor Threshold Data

This compound is a potent aroma compound with a distinct nutty and roasted odor. Its presence, even at trace levels, can significantly impact the sensory profile of a product. The odor threshold is a critical parameter for quality control and formulation in the food, beverage, and pharmaceutical industries.

The odor threshold of this compound in water has been reported to be approximately 0.04 parts per billion (ppb) .[1] This low threshold highlights its high odor potency. For comparative purposes, the following table summarizes the odor detection thresholds of various pyrazine derivatives in water.

Pyrazine DerivativeOdor Detection Threshold in Water (ppb)Odor Description
This compound ~0.04 Roasted, nutty, earthy, with hints of cocoa and coffee [1]
2-Methylpyrazine60,000Green, nutty, cocoa, musty, potato
2-Ethylpyrazine6,000Musty, nutty, buttery, peanut
2,3-Dimethylpyrazine2,500Green, nutty, potato, cocoa, coffee
2,5-Dimethylpyrazine800Chocolate, roasted nuts, earthy
2,6-Dimethylpyrazine200Chocolate, roasted nuts, fried potato
2,3,5-Trimethylpyrazine400Nutty, baked potato, roasted peanut
2-Ethyl-3,5-dimethylpyrazine1Cocoa, chocolate, nutty (burnt almond)
2-iso-Butyl-3-methylpyrazine35Powerful herbaceous green-earthy
2-Methoxy-3-methylpyrazine3Roasted peanuts

Data compiled from multiple sources.

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds is a complex process involving sensory analysis by trained panelists. The following protocols are standard methods employed in the field.

Sensory Panel Selection and Training

A trained sensory panel is crucial for obtaining reliable and reproducible odor threshold data. Panelists are typically screened for their olfactory acuity and ability to discriminate and describe different odors. Training involves familiarization with the specific odorant, in this case, this compound, and the use of standardized aroma references.

Ascending Method of Limits (ASTM E679)

The Ascending Method of Limits is a widely used technique for determining detection thresholds.

Workflow for the Ascending Method of Limits:

G cluster_prep Sample Preparation cluster_test Sensory Evaluation cluster_analysis Data Analysis A Prepare a stock solution of This compound in ethanol B Create a series of aqueous dilutions with increasing concentrations A->B D Present samples to panelists in ascending order of concentration B->D C Prepare a blank sample (odor-free water) E Panelist indicates at which concentration the odor is first detected D->E F Record the concentration at which each panelist detects the odor E->F G Calculate the geometric mean of the individual threshold concentrations F->G H Determine the Group Odor Threshold G->H G cluster_prep Sample Preparation cluster_test Sensory Evaluation cluster_analysis Data Analysis A Prepare a range of concentrations of this compound in water B Present three samples to the panelist: one containing the odorant and two blanks A->B C Panelist must identify the 'odd' sample B->C D Repeat with varying concentrations C->D E Determine the concentration at which panelists can correctly identify the odd sample with a certain probability (e.g., 50%) D->E F Calculate the Odor Threshold E->F G cluster_injection Sample Introduction cluster_gc Gas Chromatograph cluster_detection Detection cluster_output Output A Aqueous solution containing This compound is injected B Separation of volatile compounds based on boiling point and polarity A->B C Column effluent is split B->C D Mass Spectrometer (MS) for chemical identification C->D E Olfactometry Port for sensory detection C->E F Chromatogram (MS data) D->F G Aromagram (Odor description and intensity over time) E->G G cluster_olfactory_epithelium Olfactory Epithelium cluster_signal_transduction Signal Transduction Cascade cluster_brain Brain A This compound B Olfactory Receptor (OR5K1) A->B Binding C G-protein (Golf) B->C Activation D Adenylyl Cyclase C->D Activation E ATP to cAMP D->E F Opening of cyclic nucleotide-gated (CNG) channels E->F G Influx of Na+ and Ca2+ F->G H Depolarization (Action Potential) G->H I Signal transmitted to the Olfactory Bulb H->I J Processing in higher brain centers I->J K Perception of 'Nutty' Odor J->K

References

In-Depth Technical Guide on the Safety and Toxicity of 2,3-Diethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available safety and toxicity data for 2,3-diethylpyrazine (CAS No. 15707-24-1), a significant component in the flavor and fragrance industry. The safety of this compound is primarily established through its Generally Recognized as Safe (GRAS) status, supported by evaluations from the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Due to a lack of extensive direct toxicological studies on this compound, its safety assessment heavily relies on data from structurally related compounds (read-across approach) and the Threshold of Toxicological Concern (TTC). This guide synthesizes the available quantitative data, details relevant experimental methodologies, and presents key informational pathways through structured diagrams to support informed risk assessment and research applications.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound belonging to the pyrazine (B50134) class. It is characterized by a nutty and roasted aroma, contributing to the flavor profile of various food products.

PropertyValueReference
Chemical Name This compound-
CAS Number 15707-24-1-
Molecular Formula C₈H₁₂N₂-
Molecular Weight 136.19 g/mol -
Appearance Colorless to slightly yellow liquid[1]
Boiling Point 180-182 °C-
Flash Point 71 °C (159 °F)-
Solubility Soluble in water, oils, and organic solvents[1]

Regulatory Status and Exposure

This compound is recognized as a safe flavoring substance by major international regulatory and scientific bodies.

  • FEMA GRAS: It is listed as FEMA No. 3136 and is considered Generally Recognized as Safe for its intended use as a flavoring agent. The FEMA Expert Panel's safety evaluation of pyrazine derivatives was published in 2002 in Food and Chemical Toxicology.

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives evaluated this compound in 2001 and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1][2]

  • Food Safety Commission of Japan (FSCJ): The FSCJ assessed this compound and concluded that it poses no safety concern when used for flavoring purposes, noting its classification into Structural Class II.

The estimated daily intake of this compound from its use as a flavoring agent is low and falls below the threshold of toxicological concern for its structural class.

Toxicological Data

The toxicological profile of this compound is largely informed by data from structurally similar pyrazine derivatives.

Acute Toxicity

No specific oral LD₅₀ value for this compound is publicly available. Safety Data Sheets (SDS) indicate that it is "Harmful if swallowed" and can cause irritation to the skin, eyes, and respiratory system. The acute toxicity is often assessed using data from analogous compounds.

Table 1: Acute Oral Toxicity Data for a Read-Across Compound

SubstanceSpeciesRouteLD₅₀Reference
2-Ethyl-3,(5 or 6)-dimethylpyrazineRatOral460 mg/kg bw[1][2]
Repeated-Dose Toxicity

There are no dedicated repeated-dose toxicity studies available for this compound. The Research Institute for Fragrance Materials (RIFM) has assessed its safety using the Threshold of Toxicological Concern (TTC) approach. As a Cramer Class II substance, the systemic exposure to this compound from its use in fragrances is below the established TTC, indicating a low risk. For context, 90-day oral toxicity studies on a related pyrazine are summarized below.

Table 2: 90-Day Oral Toxicity Data for a Read-Across Compound

SubstanceSpeciesNOAELStudy DetailsReference
2-Ethyl-3,(5 or 6)-dimethylpyrazineRat12.5 mg/kg bw/day (both sexes)90-day feeding study.[1][2]
2-Ethyl-3,(5 or 6)-dimethylpyrazineRat17 mg/kg bw/day (males), 18 mg/kg bw/day (females)90-day feeding study.[1][2]

A 90-day oral toxicity study is designed to characterize the potential adverse effects of a substance following prolonged and repeated exposure. The general protocol, according to OECD Test Guideline 408, involves the daily administration of the test substance to groups of rodents (typically rats) for 90 days.

  • Test Animals: Healthy young adult rodents (e.g., Sprague-Dawley or Wistar rats) are used. Animals are randomized into control and treatment groups (typically at least 10 males and 10 females per group).

  • Dose Levels: At least three dose levels and a concurrent control group are used. Doses are selected based on previous acute toxicity data or a dose-range-finding study. The highest dose is expected to produce some toxicity but not mortality.

  • Administration: The test substance is typically administered orally via gavage or in the diet/drinking water, once daily, seven days a week, for 90 days.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

  • Pathology: All animals are subjected to a full necropsy. The weights of major organs are recorded. Tissues from all organs are preserved for histopathological examination.

  • Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no treatment-related adverse findings are observed, is determined.

G cluster_0 Pre-Study Phase cluster_1 90-Day Dosing Phase cluster_2 Post-Study Analysis DoseRange Dose-Range Finding Study AnimalAcclimation Animal Acclimation & Randomization DoseRange->AnimalAcclimation DailyDosing Daily Oral Administration (Gavage/Diet) AnimalAcclimation->DailyDosing DailyObs Daily Clinical Observations DailyDosing->DailyObs WeeklyObs Weekly Body Weight & Food Consumption DailyDosing->WeeklyObs BloodCollection Terminal Blood Collection (Hematology & Clinical Chemistry) DailyDosing->BloodCollection Necropsy Gross Necropsy & Organ Weights BloodCollection->Necropsy Histo Histopathology Necropsy->Histo NOAEL NOAEL Determination Histo->NOAEL

General workflow for a 90-day oral toxicity study.
Genotoxicity

Direct genotoxicity data for this compound is not available. The RIFM Expert Panel concluded that this compound is not expected to be genotoxic based on a read-across approach with 2,3,5-trimethylpyrazine (B81540) (CAS No. 14667-55-1), which has been tested in a battery of genotoxicity assays.

Table 3: Genotoxicity Data for the Read-Across Compound 2,3,5-Trimethylpyrazine

Assay TypeTest SystemMetabolic ActivationResultGuideline
Bacterial Reverse Mutation (Ames Test)S. typhimurium strains TA98, TA100, TA1535, TA1537 & E. coli WP2uvrAWith and without S9NegativeOECD 471
In Vitro Micronucleus TestHuman peripheral blood lymphocytesWith and without S9NegativeOECD 487

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli.

  • Tester Strains: A set of bacterial strains with different known mutations is used to detect various types of mutagens (e.g., frameshift, base-pair substitution).

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver homogenate) to mimic mammalian metabolism.

  • Procedure: The test chemical, at several concentrations, is combined with the bacterial tester strain and, in parallel experiments, with the S9 mix. This mixture is then plated on a minimal agar (B569324) medium lacking the essential amino acid (histidine or tryptophan).

  • Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted.

  • Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is significantly above the background (spontaneous) mutation rate observed in the negative controls.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Analysis TestItem Test Substance (Multiple Concentrations) Plate_S9 Plate with S9 TestItem->Plate_S9 Plate_noS9 Plate without S9 TestItem->Plate_noS9 Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Plate_S9 Bacteria->Plate_noS9 S9 S9 Metabolic Activation Mix S9->Plate_S9 Incubate Incubate (48-72 hours) Plate_S9->Incubate Plate_noS9->Incubate Count Count Revertant Colonies Incubate->Count Result Assess Mutagenicity Count->Result

Workflow for the Ames Test (OECD 471).
Carcinogenicity

No long-term carcinogenicity studies on this compound or its close structural analogs were identified in the public domain. The absence of genotoxic potential, based on read-across data, suggests a low concern for carcinogenicity.

Metabolism

The metabolism of this compound is predicted based on the known metabolic pathways of other alkylpyrazines. The primary route of metabolism involves the oxidation of the ethyl side-chains.

  • Phase I Metabolism: The ethyl groups are likely oxidized via cytochrome P450 enzymes to form primary alcohols, which are subsequently oxidized to carboxylic acids.

  • Phase II Metabolism: The resulting carboxylic acid metabolites can be conjugated, for example with glycine, before excretion.

  • Excretion: The polar metabolites are primarily excreted in the urine.

Studies on similar alkylpyrazines in rats have shown that side-chain oxidation is the main metabolic pathway.[1][2]

G A This compound B Mono-hydroxylated Metabolite A->B CYP450 (Oxidation) C Di-hydroxylated Metabolite B->C CYP450 (Oxidation) D Carboxylic Acid Metabolite B->D Dehydrogenase C->D Dehydrogenase E Conjugated Metabolite (e.g., Glycine Conjugate) D->E Phase II Conjugation F Urinary Excretion E->F

Predicted metabolic pathway of this compound.

Conclusion

The safety of this compound for its use as a flavoring agent is well-established through its GRAS status and positive evaluations by international bodies like JECFA. The toxicological assessment relies heavily on the principles of read-across from structurally related pyrazines and the Threshold of Toxicological Concern. The available data indicates a lack of genotoxic potential and a low level of concern for systemic toxicity at current exposure levels. While direct, comprehensive toxicological data on this compound is limited, the collective evidence supports its continued safe use in food and fragrance applications. Further research, including specific repeated-dose toxicity studies on this compound, would serve to strengthen the existing safety assessment.

References

Methodological & Application

Laboratory Scale Synthesis of 2,3-Diethylpyrazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2,3-diethylpyrazine, a heterocyclic aromatic compound with applications in flavor and fragrance industries, as well as a potential building block in pharmaceutical and agricultural chemical development. The synthesis is based on the well-established condensation reaction between an α-dicarbonyl compound and a vicinal diamine.

Introduction

This compound is a pyrazine (B50134) derivative known for its characteristic nutty and roasted aroma, contributing to the flavor profile of various foods such as roasted coffee beans and baked potatoes.[1] Beyond its sensory applications, its substituted pyrazine core makes it an interesting scaffold for the synthesis of more complex molecules with potential biological activity. This protocol outlines a straightforward and efficient method for its preparation from commercially available starting materials.

Reaction Principle

The synthesis proceeds via a condensation reaction between ethylenediamine (B42938) and 3,4-hexanedione (B1216349). The reaction initially forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic this compound. This two-step, one-pot procedure is a common and effective method for the synthesis of substituted pyrazines.

Experimental Protocol

This protocol is adapted from established procedures for similar pyrazine syntheses.

Materials and Equipment:

  • Reactants:

  • Solvents:

  • Equipment:

    • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

    • Ice bath

    • Heating mantle

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware

    • Filtration apparatus

    • Distillation apparatus

Procedure:

Step 1: Condensation Reaction

  • In a three-neck round-bottom flask, dissolve ethylenediamine in 95% ethanol.

  • Cool the solution to 0°C using an ice bath while stirring.

  • Dissolve 3,4-hexanedione in 95% ethanol and add it dropwise to the cooled ethylenediamine solution using a dropping funnel over a period of 30 minutes. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux for 30 minutes.

Step 2: Dehydrogenation (Oxidation)

  • After refluxing, cool the reaction mixture slightly.

  • Carefully add potassium hydroxide (KOH) and a suitable metal oxide catalyst (e.g., manganese dioxide) to the mixture.

  • Heat the mixture to reflux with vigorous stirring for 18 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Remove the ethanol from the filtrate using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the diethyl ether solution under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 180-182°C at atmospheric pressure.[2]

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
EthylenediamineC₂H₈N₂60.10Reactant
3,4-HexanedioneC₆H₁₀O₂114.14Reactant
This compoundC₈H₁₂N₂136.19Product

Table 2: Physical and Spectroscopic Data of this compound

PropertyValueReference
AppearanceColorless to slightly yellow liquid[2]
OdorEarthy, nutty, baked potato[2]
Boiling Point180-182 °C (at 760 mmHg)[2]
Density0.963 g/mL at 25 °C
Refractive Index1.500 (at 20 °C)
¹H NMR (Predicted)
¹³C NMR (Predicted)
Mass Spectrum (EI) Major fragments (m/z)[2]
IR Spectrum Key absorptions (cm⁻¹)[2]

Note: Specific NMR chemical shifts should be determined experimentally and compared with literature values for confirmation.

Visualizations

Reaction Pathway:

reaction_pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_intermediates Intermediate cluster_product Product Ethylenediamine Ethylenediamine Condensation Condensation Ethylenediamine->Condensation 3,4-Hexanedione 3,4-Hexanedione 3,4-Hexanedione->Condensation Dihydropyrazine Dihydropyrazine Condensation->Dihydropyrazine Formation Dehydrogenation Dehydrogenation This compound This compound Dehydrogenation->this compound Final Product Dihydropyrazine->Dehydrogenation Oxidation

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow:

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Mix_Reactants Mix Ethylenediamine and 3,4-Hexanedione in Ethanol at 0°C Reflux1 Reflux for 30 minutes Mix_Reactants->Reflux1 Add_Catalyst Add KOH and MnO₂ Reflux1->Add_Catalyst Reflux2 Reflux for 18 hours Add_Catalyst->Reflux2 Filter Filter to remove catalyst Reflux2->Filter Evaporate Evaporate Ethanol Filter->Evaporate Extract Extract with Diethyl Ether Evaporate->Extract Dry Dry organic layer with Na₂SO₄ Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Distill Fractional Distillation Concentrate->Distill Characterization Characterize by NMR, IR, MS Distill->Characterization

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethylenediamine is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • 3,4-Hexanedione is flammable. Keep away from ignition sources.

  • Potassium hydroxide is highly corrosive. Handle with care.

  • Diethyl ether is extremely flammable and volatile. Use with caution and away from open flames.

Conclusion

This protocol provides a reliable method for the laboratory-scale synthesis of this compound. The procedure is straightforward and utilizes readily available reagents and standard laboratory equipment. The final product can be purified to a high degree using fractional distillation. This synthesis opens avenues for further research into the applications of this compound in various fields of chemistry.

References

Application Notes and Protocols for the Industrial Manufacturing of 2,3-Diethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the industrial manufacturing process for 2,3-diethylpyrazine, a key aroma and flavor compound. The protocols described herein are based on established chemical synthesis principles for pyrazine (B50134) derivatives and are intended to serve as a comprehensive guide for research, development, and scaling-up activities.

Introduction

This compound is a heterocyclic aromatic compound that contributes to the characteristic nutty and roasted flavors of various foods, including baked potatoes, cocoa, and roasted filberts.[1] In the industrial setting, it is synthesized chemically to ensure a consistent and high-purity supply for the flavor, fragrance, and pharmaceutical industries. The primary manufacturing route involves the condensation of an appropriate α-dicarbonyl compound with a 1,2-diamine.[2]

This document outlines a representative industrial-scale synthesis, purification, and quality control process for this compound.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the condensation reaction of 3,4-hexanedione (B1216349) and ethylenediamine (B42938). This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine.

Chemical Reaction

cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Reaction cluster_4 Product R1 3,4-Hexanedione P1 Condensation R1->P1 R2 Ethylenediamine R2->P1 I1 2,3-Diethyl-5,6-dihydropyrazine P1->I1 P2 Oxidation I1->P2 Product This compound P2->Product

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis

This protocol describes a representative batch process for the synthesis of this compound.

Materials:

  • 3,4-Hexanedione

  • Ethylenediamine

  • Ethanol (95%)

  • Potassium Hydroxide (B78521) (KOH)

  • Metal Oxide Catalyst (e.g., MnO₂)

  • Diethyl ether

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with stirrer, reflux condenser, and thermometer

  • Addition funnel

  • Heating/cooling circulator

  • Filtration apparatus

  • Rotary evaporator

  • Extraction vessel

Procedure:

  • Initial Reaction Setup:

    • Charge the reactor with ethylenediamine and 95% ethanol.

    • Cool the mixture to 0°C with continuous stirring.

  • Addition of 3,4-Hexanedione:

    • Dissolve 3,4-hexanedione in 95% ethanol.

    • Slowly add the 3,4-hexanedione solution to the cooled ethylenediamine mixture via the addition funnel while maintaining the temperature at 0-5°C.

  • Condensation:

    • After the addition is complete, heat the mixture to reflux and maintain for 30 minutes to form the dihydropyrazine intermediate.

  • Oxidation:

    • Cool the reaction mixture slightly.

    • Add potassium hydroxide and a metal oxide catalyst to the mixture.

    • Heat the mixture to reflux and stir vigorously for approximately 18 hours to facilitate the dehydrogenation to this compound.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the catalyst.

    • Distill the filtrate to recover the ethanol.

    • Extract the residue with diethyl ether.

    • Dry the ether extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude this compound.

Process Parameters
ParameterValue/RangePurpose
Reactant Molar Ratio 1:1 (3,4-Hexanedione:Ethylenediamine)Stoichiometric reaction
Solvent 95% EthanolReaction medium
Initial Reaction Temp. 0-5 °CTo control the initial exothermic reaction
Condensation Reflux Time 30 minutesFormation of dihydropyrazine intermediate
Oxidation Catalyst Metal Oxide (e.g., MnO₂) with KOHDehydrogenation to the aromatic pyrazine
Oxidation Reflux Time ~18 hoursCompletion of the oxidation reaction

Purification

Crude this compound is purified by fractional distillation under reduced pressure to achieve the high purity required for its applications.

Experimental Protocol: Fractional Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

Procedure:

  • Setup:

    • Assemble the fractional distillation apparatus.

    • Charge the distillation flask with the crude this compound.

  • Distillation:

    • Apply vacuum to the system.

    • Gradually heat the distillation flask.

    • Collect and discard the initial low-boiling fractions.

    • Collect the main fraction of this compound at its boiling point under the applied pressure. The boiling point of this compound is 180-182 °C at atmospheric pressure.[3]

    • Monitor the temperature at the head of the column to ensure a clean separation.

  • Product Collection:

    • Collect the purified this compound in a clean, dry receiving flask.

    • Store the purified product under a nitrogen atmosphere to prevent oxidation.

Distillation Parameters
ParameterValue/Range
Boiling Point 180-182 °C (at 760 mmHg)[3]
Purity (Post-distillation) ≥98%

Quality Control

To ensure the purity and identity of the final product, a series of quality control tests are performed, with Gas Chromatography-Mass Spectrometry (GC-MS) being the primary analytical method.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column (e.g., DB-5ms or DB-WAX)[4][5]

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethanol).

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Run the analysis using the optimized parameters.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Determine the purity of the sample by calculating the peak area percentage.

GC-MS Parameters
ParameterValue/RangeReference
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)[6]
Oven Program 60°C (2 min hold), then 10°C/min to 250°C (5 min hold)[6]
Injector Temperature 250 °C[7]
Carrier Gas Helium[7]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
MS Transfer Line Temp. 250 °C[7]
Ion Source Temp. 230 °C[4][7]
Physical and Chemical Properties
PropertyValueReference
CAS Number 15707-24-1[3]
Molecular Formula C₈H₁₂N₂[3]
Molecular Weight 136.19 g/mol [3]
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 180-182 °C[3]
Density 0.963 g/mL at 25 °C[3]
Refractive Index n20/D 1.5[3]

Experimental Workflow

cluster_0 Synthesis Stage cluster_1 Work-up Stage cluster_2 Purification Stage cluster_3 Quality Control Stage A 1. Reactor Charging (Ethylenediamine + Ethanol) B 2. Controlled Addition (3,4-Hexanedione solution) A->B C 3. Condensation Reaction (Reflux) B->C D 4. Oxidation (Catalyst + KOH + Reflux) C->D E 5. Catalyst Filtration D->E F 6. Solvent Recovery (Distillation) E->F G 7. Liquid-Liquid Extraction (Diethyl ether) F->G H 8. Drying & Solvent Removal G->H I 9. Fractional Distillation (Under Vacuum) H->I J 10. GC-MS Analysis I->J K 11. Final Product Specification Check J->K

Caption: Industrial manufacturing workflow for this compound.

References

Use of 2,3-Diethylpyrazine as a flavoring agent in food industry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Diethylpyrazine (CAS: 15707-24-1) is a vital heterocyclic aromatic compound used extensively as a flavoring agent in the food and beverage industry.[1] As a member of the alkylpyrazine family, it is renowned for its potent ability to impart desirable roasted, nutty, and earthy flavor notes, which are characteristic of many cooked foods.[1][2][3] This compound naturally occurs in foods that undergo thermal processing, such as roasting or baking, and is formed through Maillard reactions.[1][4] Its presence has been identified in roasted coffee beans, baked potatoes, and toasted sesame seeds.[5]

These application notes provide researchers, scientists, and formulation professionals with a comprehensive overview of this compound, including its physicochemical properties, sensory profile, regulatory status, and detailed protocols for its application and analysis.

Physicochemical Properties and Regulatory Information

This compound is a pale yellow liquid with a high flavor impact.[6] It is recognized as safe for its intended use by major international regulatory bodies.

Table 1: Physicochemical and Regulatory Data for this compound

Property / IdentifierValue / StatusReference(s)
Chemical Name This compound[7]
Synonym(s) Shoyu Pyrazine (B50134)[1]
CAS Number 15707-24-1[7]
Molecular Formula C₈H₁₂N₂[7]
Molecular Weight 136.19 g/mol [7]
Boiling Point 180-182 °C[5]
Density 0.963 g/mL at 25 °C[5]
Refractive Index n20/D 1.5[5]
FEMA Number 3136[7][8]
JECFA Number 771[7][9]
FEMA GRAS Status Generally Recognized as Safe[8][10][11]
JECFA Evaluation (2001) No safety concern at current levels of intake when used as a flavouring agent.[7][9][12]

Sensory Profile and Food Applications

This compound is highly valued for its complex flavor profile, which varies with concentration. Its potency is demonstrated by a very low odor threshold.

Table 2: Sensory Characteristics and Typical Applications

Sensory DescriptorThreshold / ConcentrationKey Food Applications
Roasted, Nutty, EarthyOdor Threshold in Water: ~0.04 parts per billion (ppb)Coffee, Chocolate, Cocoa-based products
Cocoa, Coffee notesTypical Use Level: 0.1 - 10 parts per million (ppm)Baked Goods (e.g., bread, cereals), Snack Foods
Raw Nutty, Green PepperAt 0.10% in dipropylene glycol: raw nutty, green pepperSavory Seasonings, Meat Products (especially roasted or grilled profiles)
Earthy, Potato, HazelnutAt 10.00 ppm: Musty, raw, slight nutty, slight radishSoy Sauce ("Shoyu") and other fermented products
References:[1][2][6][10]

Logical Framework for Application

The utility of this compound stems from its formation during cooking processes, its potent sensory characteristics, and its wide acceptance for food use. This relationship allows flavorists to add or enhance cooked notes in processed foods where natural flavor development may be limited.

G cluster_formation Formation & Properties cluster_application Application & Impact A Thermal Processing (e.g., Roasting, Baking) B Maillard Reaction (Sugars + Amino Acids) A->B C This compound (Volatile Compound) B->C D Potent Sensory Profile (Low Odor Threshold) C->D E Flavoring Agent (FEMA GRAS) D->E Enables Use As F Food & Beverage Industry Use E->F G Enhanced Flavor Profiles (Roasted, Nutty, Savory) F->G H Applications: Coffee, Meat, Snacks, Baked Goods G->H

Caption: Logical flow from formation to industrial application of this compound.

Protocol for Application: Flavor Formulation Guidelines

When incorporating this compound into a food product, the following guidelines should be considered:

  • Solvent Selection: Due to its potency, this compound is typically used in a diluted form. Common solvents include propylene (B89431) glycol (PG), ethanol, or vegetable oil, depending on the food matrix (aqueous or lipid-based). A 0.1% to 1.0% stock solution is recommended for initial trials.

  • Dosage Trials: Start with dosage levels at the lower end of the typical range (e.g., 0.1 ppm in the final product) and incrementally increase. The flavor profile can change significantly with concentration, from pleasant roasted notes at low levels to potentially harsh or raw notes at higher levels.

  • Matrix Effects: The food matrix can significantly impact the perception of the flavor. Fats and proteins can encapsulate the molecule, reducing its volatility and flavor release. Sensory evaluation in the final product base is critical.

  • Flavor Synergy: this compound is most effective when used as part of a complete flavor system. It pairs well with other pyrazines (e.g., 2,5-dimethylpyrazine), furans, and sulfur compounds to create more authentic and complex profiles, such as those found in coffee or grilled meat.

Protocol for Analysis: Quantification in a Food Matrix via HS-SPME-GC-MS

This protocol outlines the quantitative analysis of this compound in a food product (e.g., a savory snack seasoning) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

6.1 Principle Volatile compounds, including this compound, are partitioned from the sample matrix into the headspace of a sealed vial. An SPME fiber adsorbs these analytes, which are then thermally desorbed into the GC inlet for separation and detection by MS. Quantification is achieved using an internal standard.

6.2 Apparatus and Reagents

  • Apparatus: GC-MS system with a heated injection port, SPME autosampler, 20 mL headspace vials with PTFE/silicone septa, analytical balance.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Reagents: this compound analytical standard, internal standard (e.g., 2-methyl-3-heptanone (B77676) or a deuterated pyrazine analog), saturated sodium chloride (NaCl) solution, deionized water.

6.3 Experimental Workflow

G prep 1. Sample Preparation - Weigh 2g sample into 20mL vial - Add 5mL deionized water - Add 2g NaCl - Spike with Internal Standard equil 2. Incubation & Equilibration - Seal vial immediately - Incubate at 60°C for 20 min - Agitate to release volatiles prep->equil extract 3. HS-SPME Extraction - Expose DVB/CAR/PDMS fiber to headspace for 30 min at 60°C equil->extract desorb 4. Desorption & Injection - Retract fiber - Insert into GC inlet (250°C) - Desorb for 5 min extract->desorb analyze 5. GC-MS Analysis - Separate on DB-5ms column - Detect via Mass Spectrometer (Scan or SIM mode) desorb->analyze quant 6. Data Processing - Integrate peak areas - Calculate concentration vs. internal standard analyze->quant

Caption: Workflow for the analysis of this compound via HS-SPME-GC-MS.

6.4 Detailed Procedure

  • Calibration Curve: Prepare a series of calibration standards in deionized water (0.1 to 20 ppb). Add a fixed amount of internal standard to each. Analyze as described below to establish a calibration curve.

  • Sample Preparation:

    • Weigh 2.0 ± 0.1 g of the homogenized food sample into a 20 mL headspace vial.

    • Add 5.0 mL of deionized water.

    • Add 2.0 g of NaCl to increase the volatility of the analytes.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at 60°C for 20 minutes with agitation.

    • Expose the SPME fiber to the headspace for 30 minutes at 60°C.

  • GC-MS Analysis:

    • After extraction, retract the fiber and immediately inject it into the GC inlet, which is held at 250°C.

    • Desorb for 5 minutes in splitless mode.

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions: Use Electron Ionization (EI) at 70 eV. For quantification, use Selected Ion Monitoring (SIM) mode. Key ions for this compound (m/z) are typically its molecular ion (136) and a major fragment ion (121).

6.5 Data Analysis Identify the this compound peak based on its retention time and mass spectrum compared to the analytical standard. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the concentration in the sample by applying this ratio to the calibration curve.

Role in Complex Flavor Profiles

This compound rarely acts alone. It is a key contributor to complex flavor profiles, working in concert with other volatile compounds generated during thermal processing to create a recognizable and desirable sensory experience.

Flavor Roasted Coffee Flavor Profile Pyrazines Pyrazines Pyrazines->Flavor Furans Furans (Caramel, Sweet) Furans->Flavor Sulfur Sulfur Compounds (Roasty, Savory) Sulfur->Flavor Phenols Phenols (Spicy, Smoky) Phenols->Flavor DEP This compound (Nutty, Earthy) DEP->Pyrazines contributes to

Caption: Contribution of this compound to a complex coffee flavor profile.

References

Application Notes and Protocols for 2,3-Diethylpyrazine in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-diethylpyrazine in fragrance formulations. This document details its organoleptic properties, recommended applications, and relevant safety and regulatory information. Furthermore, it outlines detailed experimental protocols for the analytical and sensory evaluation of this compound in a fragrance matrix.

Introduction to this compound in Fragrance

This compound (CAS: 15707-24-1) is a heterocyclic aromatic compound that contributes a unique and powerful scent profile to fragrance compositions.[1][2] While traditionally associated with the flavor industry, particularly in roasted and savory food products, its distinct aroma lends itself to creative applications in perfumery.[1][2][3] Its ability to impart nutty, green, and peppery notes can add complexity, depth, and a novel character to a variety of fragrance types.[1][4]

Organoleptic Profile:

  • Odor Type: Nutty, green, peppery, earthy, with hints of roasted notes.[1][4][5]

  • Flavor Profile: Earthy, potato, hazelnut, and musty.[6]

  • Appearance: Colorless to pale yellow liquid.[7]

Applications in Fragrance Formulations

This compound is a potent aroma chemical and should be used in trace amounts to achieve the desired effect.[8][9] Its versatility allows for its incorporation into a wide range of fragrance applications, from fine fragrances to personal and home care products.[2]

  • Fine Fragrance: In fine perfumery, it can introduce a surprising gourmand or earthy facet. It can be used to enhance the warmth of woody and oriental compositions or to add an intriguing counterpoint to floral and citrus accords. The 95th percentile concentration in fine fragrance has been reported as 0.0000094%.[10]

  • Personal Care Products (e.g., Lotions, Soaps, Body Washes): In these applications, this compound can be used to create unique and memorable scent experiences. Its nutty and green characteristics can complement natural and botanical-themed fragrances.

  • Home Care Products (e.g., Candles, Air Fresheners, Cleaners): The robust nature of pyrazines makes them suitable for home care applications where a lasting and diffusive scent is desired.[9][11] this compound can contribute to cozy and comforting atmospheres with its roasted and nutty notes.

Quantitative Data and Usage Levels

The following table summarizes the recommended and observed usage levels of this compound in various fragrance applications. It is crucial to note that as a powerful aroma chemical, it should be dosed with precision.

Application CategoryRecommended Usage Level in Fragrance Concentrate (%)95th Percentile Concentration in Product (%)Notes
Fine Fragrance Up to 0.0500%[12]0.0000094%[10]Used in trace amounts to add unique character and complexity.
Personal Care (Leave-on) Estimated 0.01 - 0.05%Not AvailableCan be used to enhance nutty and green notes in lotions and creams.
Personal Care (Rinse-off) Estimated 0.02 - 0.1%Not AvailableSuitable for creating distinctive scents in soaps and body washes.
Home Care Estimated 0.05 - 0.2%Not AvailableEffective in creating warm and roasted aromas in candles and air fresheners.

Experimental Protocols

This protocol outlines the methodology for identifying the olfactory contribution of this compound within a complex fragrance formulation.

Objective: To separate the volatile components of a fragrance mixture and identify the specific odor character of this compound as it elutes from the GC column.

Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Olfactory Detection Port (ODP)

  • Capillary GC column suitable for fragrance analysis (e.g., DB-5, HP-5MS)

  • Helium carrier gas

  • Fragrance sample containing this compound

  • Reference standard of this compound

  • Solvent for dilution (e.g., ethanol)

  • Trained sensory panelists

Procedure:

  • Sample Preparation: Prepare a dilution of the fragrance oil in ethanol (B145695) (e.g., 1% solution) to avoid column overload.

  • Instrument Setup:

    • Install the GC column and connect the column outlet to a splitter that directs the effluent to both the detector (FID/MS) and the ODP.

    • Set the GC parameters (injector temperature, oven temperature program, carrier gas flow rate) to achieve good separation of the fragrance components. A typical starting point for the oven temperature program is 50°C, holding for 2 minutes, then ramping up to 250°C at 5°C/minute.

    • Heat the transfer line to the ODP to prevent condensation of the analytes.[9]

  • Analysis:

    • Inject a known volume of the prepared sample into the GC.

    • A trained panelist will position their nose at the ODP and sniff the effluent throughout the chromatographic run.

    • The panelist will record the retention time, odor description, and intensity of each detected scent.

  • Data Correlation:

    • Correlate the retention time of the "nutty, green, peppery" scent with the peak on the chromatogram from the FID/MS.

    • Confirm the identity of the peak by injecting the this compound reference standard under the same GC conditions and comparing the retention times. If using a mass spectrometer, compare the mass spectrum of the peak with a reference spectrum of this compound.

Workflow Diagram:

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection cluster_data Data Analysis Fragrance Fragrance Sample Dilution Dilute in Ethanol Fragrance->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Split Effluent Split Separation->Split Detector FID/MS Detector Split->Detector ODP Olfactory Detection Port Split->ODP Chromatogram Generate Chromatogram Detector->Chromatogram Panelist Sensory Panelist ODP->Panelist OdorProfile Record Odor Profile Panelist->OdorProfile Correlation Correlate Data Chromatogram->Correlation OdorProfile->Correlation

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

This protocol describes a method to determine if a perceptible difference exists between a fragrance formulation containing this compound and a control formulation without it.

Objective: To statistically determine if the addition of this compound at a specific concentration creates a noticeable change in the overall fragrance profile.

Materials:

  • Two fragrance formulations:

    • Control (without this compound)

    • Test (with a specific concentration of this compound)

  • Identical, coded sample containers (e.g., smelling strips, vials)

  • A panel of at least 20-30 screened and trained sensory assessors

  • A controlled, odor-free testing environment

Procedure:

  • Sample Preparation:

    • For each panelist, prepare a set of three samples: two will be the control, and one will be the test sample, or vice versa.

    • Code each sample with a random three-digit number. The presentation order of the three samples should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[13][14]

  • Evaluation:

    • Present the three coded samples to each panelist.

    • Instruct the panelists to smell each sample from left to right.

    • Ask the panelists to identify the "odd" or "different" sample out of the three.[13] A forced choice is required.[15]

  • Data Analysis:

    • Record the number of correct and incorrect identifications.

    • Analyze the results using a statistical table for triangle tests (based on the binomial distribution) or a chi-square test to determine if the number of correct identifications is statistically significant.[14]

    • A statistically significant result indicates that the addition of this compound at the tested concentration produces a perceptible difference in the fragrance.

Workflow Diagram:

Triangle_Test_Workflow cluster_setup Test Setup cluster_eval Evaluation cluster_analysis Data Analysis Control Control Fragrance Preparation Prepare Sets of 3 (2 Alike, 1 Different) Control->Preparation Test Test Fragrance with This compound Test->Preparation Presentation Present Coded Samples Preparation->Presentation Panelist Sensory Panelist Evaluates Presentation->Panelist Identification Identify 'Odd' Sample Panelist->Identification Record Record Responses Identification->Record Stats Statistical Analysis (e.g., Chi-Square) Record->Stats Conclusion Draw Conclusion Stats->Conclusion

Caption: Workflow for the sensory evaluation triangle test.

Olfactory Signaling Pathway for Pyrazines

The perception of this compound and other pyrazines is initiated by their interaction with specific olfactory receptors (ORs) in the nasal epithelium. Research has identified the human olfactory receptor OR5K1 as being particularly responsive to pyrazine (B50134) compounds.[16] The binding of a pyrazine molecule to its receptor triggers a cascade of intracellular events, ultimately leading to the perception of its characteristic nutty and green scent.

Olfactory_Signaling_Pathway cluster_receptor Olfactory Sensory Neuron Cilium cluster_transduction Signal Transduction Cascade cluster_response Cellular Response Pyrazine This compound OR Olfactory Receptor (OR5K1) Pyrazine->OR Binding G_Protein G-protein (Golf) OR->G_Protein Activation AC Adenylyl Cyclase III G_Protein->AC Activation cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP Conversion CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opening Ca_Influx Ca²⁺ Influx CNG->Ca_Influx Allows Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Signal_to_Brain Signal to Olfactory Bulb in Brain Action_Potential->Signal_to_Brain

References

2,3-Diethylpyrazine: A Versatile Chemical Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,3-Diethylpyrazine is a heterocyclic aromatic organic compound that serves as a versatile chemical intermediate in various synthetic applications. While its primary documented use is in the flavor and fragrance industry, its structural motif is of interest in the broader field of medicinal chemistry. The pyrazine (B50134) ring is a key pharmacophore in several approved drugs, and substituted pyrazines are actively investigated for a range of therapeutic targets.

This document provides a detailed protocol for a key transformation of this compound: its oxidation to 2-acetyl-3-ethylpyrazine. This reaction serves as a practical example of how this intermediate can be functionalized, a critical first step in a potential, more extensive pharmaceutical synthesis campaign. The methodologies and data presented can be adapted by researchers for the synthesis of novel pyrazine derivatives for screening and lead optimization.

Key Synthetic Transformation: Oxidation of this compound to 2-Acetyl-3-ethylpyrazine

This protocol details the synthesis of 2-acetyl-3-ethylpyrazine, a known flavoring agent, via the oxidation of this compound. This transformation is a representative example of how the alkyl side chains of this compound can be chemically modified to introduce new functional groups, a common strategy in the synthesis of pharmaceutical intermediates.

Experimental Protocol

Materials:

  • This compound (99% purity)

  • N-Bromosuccinimide (NBS)

  • Sodium methoxide (B1231860)

  • 2-Nitropropane (B154153)

  • Methanol

  • Carbon tetrachloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator, distillation apparatus)

Procedure:

Step 1: Halogenation of this compound

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 mole) in carbon tetrachloride.

  • Slowly add N-bromosuccinimide (1 mole) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with water and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-(1-bromoethyl)-3-ethylpyrazine.

Step 2: Synthesis of 2-Acetyl-3-ethylpyrazine

  • Prepare a solution of sodium methoxide (1 mole) and 2-nitropropane (1 mole) in methanol.

  • Slowly add the crude 2-(1-bromoethyl)-3-ethylpyrazine from Step 1 to this solution with stirring.

  • Stir the reaction mixture at room temperature for 4 hours.

  • After the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure 2-acetyl-3-ethylpyrazine.

Quantitative Data
ParameterValueReference
Starting MaterialThis compound
Product2-Acetyl-3-ethylpyrazine
Molecular FormulaC9H12N2O
Molecular Weight164.21 g/mol
YieldNot explicitly stated in patent, but described as providing good yields.[1]
Boiling Point (Product)55-57 °C at 1.5 mmHg[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Acetylation start1 Dissolve this compound in CCl4 add_nbs Add NBS start1->add_nbs 1 mole each reflux Reflux for 2h add_nbs->reflux cool_filter Cool & Filter reflux->cool_filter wash_dry Wash & Dry cool_filter->wash_dry evaporate1 Evaporate Solvent wash_dry->evaporate1 intermediate 2-(1-bromoethyl)-3-ethylpyrazine evaporate1->intermediate add_intermediate Add Intermediate intermediate->add_intermediate prepare_reagent Prepare NaOMe & 2-Nitropropane in MeOH prepare_reagent->add_intermediate stir Stir for 4h add_intermediate->stir extract Aqueous Workup & Extraction stir->extract dry_evaporate Dry & Evaporate extract->dry_evaporate distill Vacuum Distillation dry_evaporate->distill product 2-Acetyl-3-ethylpyrazine distill->product signaling_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Functionalized Product cluster_potential Potential Pharmaceutical Scaffolds start This compound intermediate 2-(1-bromoethyl)-3-ethylpyrazine start->intermediate Halogenation (NBS) product 2-Acetyl-3-ethylpyrazine intermediate->product Acetylation (NaOMe, 2-Nitropropane) scaffold1 Imine Derivatives product->scaffold1 Reaction with Amines scaffold2 Hydrazone Derivatives product->scaffold2 Reaction with Hydrazines scaffold3 Other Heterocycles product->scaffold3 Cyclization Reactions

References

Application Note and Protocol for the Quantification of 2,3-Diethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 2,3-diethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant volatile organic compound contributing to the aroma and flavor profiles of various food products and can also be of interest in pharmaceutical and chemical research. The described methodology outlines two primary sample preparation techniques: Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis in solid and liquid matrices, and Liquid-Liquid Extraction (LLE) for aqueous samples. The protocol includes optimized GC-MS parameters, method validation guidelines, and data presentation in a structured format for easy interpretation.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are key contributors to the aroma and flavor of many cooked, roasted, and fermented foods.[1] The accurate quantification of specific pyrazines, such as this compound, is crucial for quality control, flavor profile analysis, and process optimization in the food and beverage industry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like pyrazines due to its high sensitivity and selectivity.[2] This application note details a robust GC-MS method for the quantification of this compound, adaptable to various sample matrices.

Experimental Protocols

Two primary sample preparation methods are presented: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE). The choice of method depends on the sample matrix and the desired sensitivity.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is ideal for the analysis of volatile compounds in solid and liquid samples such as coffee, nuts, and cocoa.[3]

1. Sample Preparation:

  • For liquid samples, pipette 5-10 mL into a 20 mL headspace vial.[3]

  • For solid samples, weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog like 2,3-diethyl-5-methylpyrazine-d7).

  • To enhance the release of volatile compounds, a salt solution (e.g., NaCl) can be added to the vial.[3]

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler and allow it to equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile pyrazines to partition into the headspace.[3]

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.[4]

3. GC-MS Analysis:

  • Retract the SPME fiber and immediately insert it into the heated injection port of the GC for thermal desorption.

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS

LLE is a conventional method suitable for extracting pyrazines from aqueous samples.[5]

1. Sample Preparation:

  • Place a known volume of the aqueous sample into a separatory funnel.

  • Add a known amount of an appropriate internal standard.

  • Add a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The volume will depend on the sample volume, typically a 1:1 or 1:2 ratio.

2. Extraction Procedure:

  • Vigorously shake the separatory funnel for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction process two more times with fresh organic solvent to ensure complete extraction.

  • Combine all the organic extracts.

3. Concentration and Analysis:

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that may require optimization for specific instrumentation and matrices.

ParameterSetting
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min.
InjectorSplitless mode at 250°C.
Oven ProgramInitial temperature: 40-60°C, hold for 2 minutes. Ramp: 5-10°C/min to 250°C. Hold: 5 minutes at 250°C.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.
Ion Source Temp.230°C.[2]
Quadrupole Temp.150°C.[2]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (for initial identification).

Mass Spectrometry Data for this compound:

  • Molecular Formula: C₈H₁₂N₂[6]

  • Molecular Weight: 136.19 g/mol [7]

  • Key Mass Fragments (m/z): The mass spectrum of this compound is characterized by its molecular ion and specific fragment ions. Based on NIST data, key ions for quantification and qualification are:

    • Quantification Ion: m/z 136 (Molecular Ion)[7]

    • Qualification Ions: m/z 121, 107[7]

Quantitative Data and Method Validation

A calibration curve should be constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. The concentration in unknown samples is then determined from this curve. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The following table summarizes typical performance characteristics for alkylpyrazine analysis using GC-MS.

Validation ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.07 - 1.0 ng/g
Limit of Quantification (LOQ) 0.2 - 3.0 ng/g
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

Note: These values are representative and may vary depending on the specific matrix, instrumentation, and method optimization.[8][9]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_hsspme HS-SPME cluster_lle LLE cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (Solid or Liquid Matrix) homogenize Homogenization (if solid) sample->homogenize aliquot Aliquoting homogenize->aliquot add_is Spike with Internal Standard aliquot->add_is hs_vial Place in Headspace Vial with Salt Solution add_is->hs_vial sep_funnel Place in Separatory Funnel add_is->sep_funnel equilibrate Equilibration (e.g., 60°C for 15 min) hs_vial->equilibrate extract_hs Headspace Extraction with SPME Fiber equilibrate->extract_hs gc_injection GC Injection (Thermal Desorption for SPME, Liquid Injection for LLE) extract_hs->gc_injection add_solvent Add Organic Solvent (e.g., Dichloromethane) sep_funnel->add_solvent extract_lle Vigorous Shaking & Phase Separation add_solvent->extract_lle collect_org Collect & Combine Organic Layers extract_lle->collect_org concentrate Dry and Concentrate Under Nitrogen collect_org->concentrate concentrate->gc_injection gc_separation Chromatographic Separation (e.g., DB-5ms column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI, SIM/Scan Mode) gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of This compound calibration->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for this compound quantification.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in various matrices. The choice between HS-SPME and LLE for sample preparation allows for flexibility depending on the specific application. Proper method validation is crucial to ensure accurate and precise results. This protocol serves as a comprehensive guide for researchers and scientists in the fields of food science, flavor chemistry, and drug development.

References

Application Note: UPLC-MS/MS Method for the Determination of 2,3-Diethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Diethylpyrazine is a key aroma compound found in a variety of roasted and fermented food products, contributing to their characteristic nutty and roasted flavors. Accurate quantification of this compound is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance development. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in liquid samples. The method is highly selective and provides accurate quantification at low concentrations.

Instrumentation and Consumables

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent

  • UPLC Column: Waters ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)

  • Vials: Amber glass vials with micro-inserts

  • Solvents: LC-MS grade acetonitrile (B52724), water, and formic acid

Experimental Protocols

1. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a mixture of 5% acetonitrile in water to create calibration standards ranging from 0.5 µg/L to 100 µg/L.

2. Sample Preparation

  • For liquid samples such as beverages, a direct injection method can be employed.

  • Centrifuge the sample at 5000 rpm for 10 minutes to remove any particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter into an amber glass vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Method Parameters

UPLC Conditions:

ParameterValue
Column Waters ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase B
0.03.0
8.03.0
25.012.0
31.020.0
35.070.0
35.53.0
40.03.0

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

4. Data Acquisition and Processing

  • Acquire data using the MRM mode with the transitions specified in Table 2.

  • Process the data using appropriate software (e.g., MassLynx).

  • Quantify this compound by constructing a calibration curve from the peak areas of the working standard solutions.

Quantitative Data and Method Performance

The UPLC-MS/MS method demonstrates excellent performance for the quantification of this compound. The MRM parameters provide high selectivity and sensitivity.

Table 2: MRM Transitions and MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Cone Voltage (V)Collision Energy (eV)
This compound137.1108.181.13020

Table 3: Typical Method Validation Parameters

ParameterResult
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.05 - 0.2 ng/mL
Limit of Quantification (LOQ) 0.2 - 0.5 ng/mL
Accuracy (Recovery) 85% - 115%
Precision (%RSD) < 15%

Note: The validation parameters in Table 3 are representative values for UPLC-MS/MS methods for similar small heterocyclic compounds and may vary depending on the specific matrix and instrumentation.

Visualizations

Experimental Workflow Diagram

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Liquid Sample Centrifuge Centrifugation (5000 rpm, 10 min) Sample->Centrifuge Filter Filtration (0.22 µm Syringe Filter) Centrifuge->Filter Vial Transfer to Vial Filter->Vial UPLC UPLC Separation (BEH C18 Column) Vial->UPLC Injection MSMS Tandem MS Detection (ESI+, MRM Mode) UPLC->MSMS Acquisition Data Acquisition MSMS->Acquisition Integration Peak Integration Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the UPLC-MS/MS determination of this compound.

Signaling Pathway/Logical Relationship Diagram

MRM_Logic cluster_quad1 Quadrupole 1 (Q1) cluster_collision Quadrupole 2 (q2) - Collision Cell cluster_quad3 Quadrupole 3 (Q3) Precursor Precursor Ion (this compound) m/z = 137.1 Fragmentation Collision-Induced Dissociation (with Argon) Precursor->Fragmentation Isolation Quantifier Quantifier Ion m/z = 108.1 Fragmentation->Quantifier Selection & Detection Qualifier Qualifier Ion m/z = 81.1 Fragmentation->Qualifier Selection & Detection

Application Notes and Protocols for Pyrazine Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the desirable roasted, nutty, and toasted aromas of many food products. These compounds are typically formed during thermal processing, such as roasting, cooking, or fermentation, through the Maillard reaction and Strecker degradation. The accurate and robust analysis of pyrazines is crucial for quality control, flavor profiling, and process optimization in the food and beverage industries.[1][2] This document provides detailed application notes and protocols for the sample preparation of pyrazines in various food matrices, with a focus on common extraction techniques coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.[1][3]

Sample Preparation Techniques

The choice of an appropriate sample preparation technique is a critical step that significantly influences the sensitivity, accuracy, and efficiency of pyrazine (B50134) analysis. The selection of a method depends on the food matrix, the volatility of the target pyrazines, and the analytical goals. This section details several common extraction techniques.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique ideal for the extraction of volatile pyrazines from solid and liquid samples.[1][3] It is based on the adsorption of volatile pyrazines from the headspace above the sample onto a coated fiber.[4]

Applications: Analysis of volatile pyrazines in coffee, cocoa, roasted nuts, and yeast extract.[1]

Stir Bar Sorptive Extraction (SBSE)

SBSE is a solventless sample preparation method for the extraction and enrichment of organic compounds from aqueous matrices.[5] It utilizes a magnetic stirring rod coated with a sorbent, which is introduced into the sample.[5] Compared to SPME, SBSE uses a larger amount of the sorptive phase, which can lead to higher sensitivities.[5]

Applications: Fingerprinting of alkylpyrazines in tea and tea-like infusions.[6]

Liquid-Liquid Extraction (LLE)

LLE is a conventional method that separates pyrazines from the sample matrix based on their partitioning between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Applications: Extraction of pyrazines from aqueous food samples and reaction mixtures.[1]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in a solvent, which disrupts cell walls and enhances solvent penetration into the sample matrix, thereby improving extraction efficiency.[4]

Applications: Extraction of pyrazines from various food samples where enhanced solvent penetration is beneficial.[4]

Quantitative Data Summary

The following tables summarize the performance characteristics of different sample preparation techniques for pyrazine analysis. These values can serve as a reference for method development and validation.

Table 1: Performance Comparison of Pyrazine Extraction Protocols [4]

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)Ultrasound-Assisted Extraction (UAE)
Principle Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample.Partitioning of pyrazines between the food matrix and an immiscible organic solvent.Use of high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.
Limit of Detection (LOD) 0.07–22.22 ng/g (in perilla seed oil)Dependent on concentration steps; can be higher than HS-SPME without concentration.Data for pyrazines is limited; generally provides high extraction yields for bioactive compounds.

Table 2: Quantitative Data for SPME-GC-MS Analysis of Pyrazines

Pyrazine Compound(s)MatrixSPME FiberKey SPME ParametersAnalytical MethodQuantitative ResultsReference
2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazineCocoa Wort75 µm CAR/PDMSEquilibrium Temp: 40°C, Equilibrium Time: 40 minGCLOD: < 0.023 µg/L, RSD: 3.6-6.4%, Recovery: 95.4-102.7%[2]
13 PyrazinesFlavor-Enhanced Edible Oils120 µm PDMS/DVB/CARPre-incubation: 80°C for 20 min, Extraction: 50°C for 50 minMHS-SPME-arrow-GC-MSLODs: 2–60 ng/g, LOQs: 6–180 ng/g, RSD < 16%, Recovery: 91.6–109.2%[7]

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol is based on the methodology for analyzing pyrazines in various food samples.[4][3]

1. Materials and Equipment:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended for its ability to adsorb a wide range of pyrazines.[3]

  • SPME Holder

  • Headspace vials (e.g., 20 mL) with PTFE/silicone septa

  • Heating block or water bath with temperature control

  • Vortex mixer

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

2. Sample Preparation:

  • Weigh a specific amount of the homogenized food sample (e.g., 1-5 g of solid or 5-10 mL of liquid) into a headspace vial.[1][8]

  • For solid samples, the addition of deionized water may be necessary.[4]

  • If quantitative analysis is required, add an appropriate internal standard, such as a deuterated pyrazine (e.g., 2,3-Diethyl-5-methylpyrazine-d7).[1][8]

  • Seal the vial tightly.[8]

3. Extraction:

  • Place the vial in a heating block or water bath and pre-incubate at a specified temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow volatiles to equilibrate in the headspace.[4]

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10-30 minutes) to allow for the adsorption of pyrazines.[1]

4. Desorption and Analysis:

  • After extraction, retract the fiber and insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes).[8]

  • The desorbed compounds are then separated on a suitable capillary column (e.g., DB-WAX) and detected by the mass spectrometer.[8]

Liquid-Liquid Extraction (LLE) Protocol

This protocol outlines a general procedure for extracting pyrazines from a liquid food matrix.

1. Materials and Equipment:

  • Separatory funnel

  • Organic solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • Rotary evaporator or gentle stream of nitrogen

  • GC-MS

2. Extraction:

  • Place a known volume of the liquid food sample into a separatory funnel.

  • Add a known amount of internal standard.[1]

  • Add a portion of the organic solvent.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.[4]

  • Allow the layers to separate completely.[4]

  • Drain the lower organic layer into a flask.[4]

  • Repeat the extraction of the aqueous layer two more times with fresh organic solvent.[4]

3. Drying and Concentration:

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[4]

  • Filter the dried extract.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.[4]

4. Analysis:

  • Analyze the concentrated extract by GC-MS.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol provides a general workflow for UAE of pyrazines.[4]

1. Materials and Equipment:

  • Food sample (e.g., 5 g of ground roasted coffee)

  • Extraction solvent (e.g., 100 mL of distilled water or ethanol)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration system

  • GC-MS

2. Extraction:

  • Place the food sample into a beaker or flask.

  • Add the extraction solvent to the sample.[4]

  • Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.[4]

  • Sonicate for a specified time and power.

  • Maintain the temperature of the extraction vessel using a cooling bath if necessary to prevent the degradation of volatile compounds.[4]

3. Filtration and Analysis:

  • After sonication, filter the extract to remove solid particles.[4]

  • The resulting extract can be directly injected into the GC-MS or further concentrated if necessary.[4]

Experimental Workflows and Signaling Pathways

Pyrazine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction_methods Extraction Methods cluster_analysis Analysis Sample Food Sample Homogenization Homogenization/ Grinding Sample->Homogenization Extraction Extraction Homogenization->Extraction SPME HS-SPME Extraction->SPME Volatiles SBSE SBSE Extraction->SBSE Semi-volatiles LLE LLE Extraction->LLE Liquid Samples UAE UAE Extraction->UAE Solid Samples GCMS GC-MS Analysis SPME->GCMS Thermal Desorption SBSE->GCMS Thermal Desorption LLE->GCMS Injection UAE->GCMS Injection DataProcessing Data Processing & Quantification GCMS->DataProcessing

Caption: General workflow for pyrazine extraction and analysis.

HS_SPME_Workflow Start Start: Sample in Vial PreIncubation Pre-incubation (e.g., 80°C, 20 min) Start->PreIncubation Extraction Expose SPME Fiber to Headspace PreIncubation->Extraction Desorption Thermal Desorption in GC Inlet (e.g., 250°C) Extraction->Desorption Analysis GC-MS Analysis Desorption->Analysis End End: Data Acquisition Analysis->End

Caption: HS-SPME experimental workflow for pyrazine analysis.

LLE_Workflow Start Start: Liquid Sample AddSolvent Add Immiscible Organic Solvent Start->AddSolvent Shake Vigorous Shaking & Venting AddSolvent->Shake Separate Separate Organic Layer Shake->Separate Repeat Repeat Extraction (2x) Separate->Repeat Dry Dry with Na2SO4 Repeat->Dry Concentrate Concentrate Extract Dry->Concentrate Analysis GC-MS Analysis Concentrate->Analysis End End: Data Acquisition Analysis->End

Caption: Liquid-Liquid Extraction (LLE) workflow.

Conclusion

The selection of an appropriate sample preparation method is paramount for the accurate and sensitive analysis of pyrazines in food matrices. HS-SPME is a highly effective technique for volatile pyrazines, offering the advantages of being solvent-free and highly sensitive. LLE remains a robust, albeit more labor-intensive, method for liquid samples. UAE can enhance extraction efficiency for solid matrices. The protocols and data presented herein provide a foundation for researchers and scientists to develop and validate methods for pyrazine analysis tailored to their specific needs. The use of an appropriate internal standard is highly recommended for accurate quantification.[1]

References

Application Notes and Protocols for the Sensory Evaluation of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a critical class of heterocyclic nitrogen-containing compounds that significantly contribute to the aroma and flavor profiles of a wide variety of foods and beverages, particularly those that undergo thermal processing such as roasting, baking, and frying. Their characteristic nutty, roasted, and earthy aromas are key to the sensory experience of products like coffee, cocoa, nuts, and baked goods. In the pharmaceutical industry, pyrazines are of interest for their potential bioactive properties and for use in taste-masking applications.

These application notes provide detailed methodologies for the sensory evaluation of pyrazine (B50134) compounds, including instrumental and human sensory techniques. The protocols are designed to offer a comprehensive framework for researchers and professionals engaged in the analysis and development of products containing these impactful flavor and aroma compounds.

Data Presentation: Quantitative Sensory Data for Pyrazine Compounds

The following tables summarize quantitative data related to the sensory perception of various pyrazine compounds, including their odor detection thresholds and typical concentrations found in food products.

Table 1: Odor Detection Thresholds of Selected Pyrazine Compounds in Water

Pyrazine CompoundOdor Detection Threshold (ppb in water)Odor Descriptor(s)
2-Methylpyrazine60,000Green, nutty, cocoa, musty, potato[1]
2-Ethylpyrazine6,000Musty, nutty, buttery, peanut[1]
2,5-Dimethylpyrazine350-1000Roasted, nutty, coffee, potato
2,6-Dimethylpyrazine400-1000Roasted, nutty, coffee
2-Ethyl-3,5-dimethylpyrazine0.04Nutty, earthy, roasted
2-Methoxy-3-isobutylpyrazine0.002Green bell pepper
2-Acetylpyrazine10Popcorn, nutty, roasted
Tetramethylpyrazine475-1862 (concentration in Baijiu)Roasted, nutty, cocoa

Data compiled from multiple sources. Threshold values can vary depending on the purity of the compound and the sensory methodology used.

Table 2: Concentration of Selected Pyrazines in Food Products

Pyrazine CompoundFood MatrixConcentration Range (µg/kg)
2,5-DimethylpyrazineRoasted Peanuts1,000 - 5,000
Coffee (roasted beans)500 - 3,000
Potato Chips100 - 1,000
2,6-DimethylpyrazineRoasted Peanuts500 - 2,500
Coffee (roasted beans)300 - 2,000
2-Ethyl-3,5-dimethylpyrazineRoasted Peanuts50 - 500
Coffee (roasted beans)10 - 100
TetramethylpyrazineSoy Sauce Aroma Type Baijiu475 - 1862

Concentrations are highly dependent on processing conditions and raw materials.

Experimental Protocols

Protocol 1: Analysis of Pyrazines using Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the extraction and quantification of volatile pyrazine compounds from a liquid or solid matrix.

Materials and Equipment:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME holder

  • Headspace vials (20 mL) with PTFE/silicone septa

  • Heating block or water bath

  • Vortex mixer

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Analytical standards of target pyrazine compounds

  • Internal standard (e.g., 2-methyl-3-heptylpyrazine)

Procedure:

  • Sample Preparation:

    • For liquid samples, place a defined volume (e.g., 5 mL) into a headspace vial.

    • For solid samples, weigh a defined amount (e.g., 1-5 g) into a headspace vial.

    • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds (salting-out effect).

    • Add a known concentration of the internal standard.

    • Immediately seal the vial.

  • SPME Extraction:

    • Pre-incubate the sealed vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of volatiles in the headspace.

    • Expose the conditioned SPME fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • Immediately after extraction, desorb the SPME fiber in the hot GC inlet (e.g., 250°C) for a specific time (e.g., 5 minutes) in splitless mode.

    • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Set the oven temperature program to effectively separate the target analytes. A typical program might be: 40°C for 2 min, ramp at 5°C/min to 250°C, hold for 5 min.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Quantification:

    • Identify pyrazine compounds based on their retention times and mass spectra compared to analytical standards.

    • Quantify the concentration of each pyrazine by calculating the ratio of its peak area to the peak area of the internal standard and comparing this to a calibration curve.

Protocol 2: Determination of Odor Threshold by 3-Alternative Forced-Choice (3-AFC) Method

This protocol is used to determine the lowest concentration of a pyrazine compound that can be detected by a sensory panel.

Materials and Equipment:

  • Trained sensory panel (10-15 members)

  • Odor-free testing environment

  • Glass sniffing jars with Teflon-lined caps

  • Stock solution of the pyrazine compound of known concentration

  • Odor-free solvent (e.g., deionized water, mineral oil)

  • Precision pipettes and volumetric flasks for dilutions

Procedure:

  • Panelist Training:

    • Familiarize panelists with the aroma of the target pyrazine compound.

    • Train panelists on the 3-AFC procedure.

  • Sample Preparation:

    • Prepare a series of ascending concentrations of the pyrazine compound in the chosen solvent. A dilution factor of 2 or 3 is common.

  • Sensory Evaluation:

    • Present each panelist with a set of three samples: two blanks (solvent only) and one containing the pyrazine at a specific concentration.

    • The position of the pyrazine-containing sample should be randomized for each presentation.

    • Instruct panelists to sniff each sample and identify the one that is different.

    • Start with concentrations well below the expected threshold and increase until the panelist can correctly identify the odd sample.

  • Data Analysis:

    • The individual threshold is the lowest concentration at which a panelist correctly identifies the pyrazine-containing sample multiple times.

    • The group threshold is typically calculated as the geometric mean of the individual thresholds.

Protocol 3: Quantitative Descriptive Analysis (QDA) of Pyrazine Flavor Profiles

QDA is used to identify and quantify the specific sensory attributes of a product containing pyrazines.[2][3]

Materials and Equipment:

  • Highly trained sensory panel (8-12 members)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Reference standards for various aroma attributes (e.g., nutty, roasted, earthy, green)

  • Samples containing the pyrazine compounds to be evaluated

  • Data collection software

Procedure:

  • Lexicon Development:

    • In a series of training sessions, the panel leader guides the panelists to develop a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of the samples.

    • Reference standards are used to anchor the descriptive terms. For example, a roasted peanut can be a reference for a "roasted" attribute.

  • Intensity Training:

    • Panelists are trained to rate the intensity of each attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").

    • Reference standards at different concentrations can be used to calibrate the panelists' intensity ratings.

  • Sample Evaluation:

    • Samples are presented to the panelists in a monadic and randomized order.

    • Panelists independently evaluate each sample and rate the intensity of each attribute on the agreed-upon scale.

  • Data Analysis:

    • The intensity ratings are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

    • The results are often presented in a "spider web" or "radar" plot, providing a visual representation of the sensory profile of each sample.

Visualization of Pathways and Workflows

Olfactory Signal Transduction Pathway for Pyrazines

The perception of pyrazine odorants begins with the binding of these molecules to specific olfactory receptors (ORs) in the nasal epithelium. The human olfactory receptor OR5K1 has been identified as a key receptor for several pyrazine compounds.[4] This binding event initiates a G-protein coupled signaling cascade. The activated G-protein (Gα-olf) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6][7][8] This, in turn, opens cyclic nucleotide-gated ion channels, causing an influx of Na+ and Ca2+ ions and depolarizing the neuron.[5][8] The influx of Ca2+ also opens Ca2+-activated Cl- channels, further contributing to the depolarization and the generation of an action potential that is transmitted to the olfactory bulb in the brain.[6][8]

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Pyrazine Pyrazine Odorant OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binds G_protein G-protein (Gα-olf) OR5K1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Na_Ca_influx Na+ / Ca2+ Influx CNG_channel->Na_Ca_influx Ca_channel Ca2+-activated Cl- Channel Cl_efflux Cl- Efflux Ca_channel->Cl_efflux Na_Ca_influx->Ca_channel Ca2+ activates Depolarization Depolarization Na_Ca_influx->Depolarization Cl_efflux->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Olfactory Bulb (Brain) Action_Potential->Brain

Caption: Olfactory signal transduction pathway for pyrazine compounds.

Experimental Workflow for Sensory Evaluation of Pyrazines

The comprehensive sensory evaluation of pyrazine compounds typically involves a multi-step workflow that integrates both analytical chemistry and human sensory perception techniques.

Sensory_Evaluation_Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Panel Evaluation cluster_integration Data Integration and Interpretation Sample_Prep Sample Preparation (with Internal Standard) SPME SPME Extraction Sample_Prep->SPME GCMS GC-MS Analysis SPME->GCMS Quantification Quantification of Pyrazine Concentration GCMS->Quantification OAV Odor Activity Value (OAV) Calculation Quantification->OAV Threshold Odor Threshold Determination (3-AFC) Data_Analysis Statistical Analysis (ANOVA, PCA) Threshold->Data_Analysis Threshold->OAV QDA Quantitative Descriptive Analysis (QDA) QDA->Data_Analysis Correlation Correlation of Instrumental and Sensory Data Data_Analysis->Correlation OAV->Correlation Interpretation Flavor Profile Interpretation Correlation->Interpretation end End: Comprehensive Sensory Characterization Interpretation->end start Start: Pyrazine-containing Sample start->Sample_Prep start->Threshold start->QDA

Caption: General workflow for the sensory evaluation of pyrazines.

References

Chemoenzymatic Synthesis of Pyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of pyrazine (B50134) derivatives, a class of heterocyclic compounds with significant applications in the pharmaceutical, food, and materials science industries. Their diverse biological activities, including antimycobacterial, anticancer, and antiviral properties, make them attractive scaffolds in drug discovery.[1] Chemoenzymatic methods offer a green and efficient alternative to traditional chemical syntheses, often providing high selectivity and milder reaction conditions.

This guide focuses on two primary enzymatic strategies for pyrazine derivative synthesis: transaminase-catalyzed synthesis from α-diketones and lipase-catalyzed amidation of pyrazine esters.

Transaminase-Catalyzed Synthesis of Substituted Pyrazines

This method utilizes ω-transaminases (ω-TAs) to catalyze the amination of α-diketones, forming α-amino ketone intermediates. These intermediates then undergo spontaneous oxidative dimerization to yield the corresponding pyrazine derivatives.[2][3] This approach is particularly useful for the synthesis of symmetrically and asymmetrically substituted pyrazines.

Logical Workflow for Transaminase-Catalyzed Pyrazine Synthesis

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction & Dimerization cluster_workup Product Isolation & Purification Reagents α-Diketone Amine Donor ω-Transaminase (e.g., ATA-113) PLP Cofactor Buffer Reaction_Vessel Reaction Vessel Reagents->Reaction_Vessel Combine Incubation Incubate (e.g., 72h) Reaction_Vessel->Incubation Amination Enzymatic Amination (α-amino ketone formation) Incubation->Amination Dimerization Oxidative Dimerization (Pyrazine formation) Amination->Dimerization Extraction Liquid-Liquid Extraction (e.g., Hexane (B92381) or MTBE) Dimerization->Extraction Purification Column Chromatography (if necessary) Extraction->Purification Product Pure Pyrazine Derivative Purification->Product

Caption: Workflow for transaminase-catalyzed pyrazine synthesis.

Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol is a general guideline based on published procedures. Optimization of specific parameters may be required for different substrates.

Materials:

  • α-Diketone substrate (e.g., butane-2,3-dione, 1-phenylpropane-1,2-dione)

  • ω-Transaminase (e.g., ATA-113)

  • Amine donor (e.g., isopropylamine (B41738) or (S)-α-methylbenzylamine)

  • Pyridoxal 5'-phosphate (PLP)

  • Buffer (e.g., HEPES buffer, pH 8.0)

  • Organic solvent for extraction (e.g., hexane, methyl-tert-butyl ether (MTBE))

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the α-diketone substrate in the buffer.

    • Add the amine donor. For isopropylamine, a significant excess (e.g., 10 equivalents) is typically used. For chiral amines like (S)-α-methylbenzylamine, a smaller excess (e.g., 1.1 equivalents) may be sufficient.

    • Add PLP to a final concentration of 1 mM.

    • Add the ω-transaminase (e.g., ATA-113) to the reaction mixture.

  • Incubation:

    • Seal the reaction vessel and incubate the mixture at a controlled temperature (e.g., 30-45 °C) with gentle agitation for an extended period (e.g., 72 hours).

    • Monitor the reaction progress by a suitable analytical method such as GC-MS.

  • Product Extraction:

    • After the reaction is complete, saturate the aqueous phase with sodium chloride.

    • Extract the pyrazine product from the aqueous phase using an organic solvent (e.g., hexane or MTBE). Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery.

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • If necessary, purify the crude product by silica gel column chromatography. A solvent system such as hexane/ethyl acetate (B1210297) can be used for elution.[2]

Quantitative Data: Transaminase-Catalyzed Synthesis
α-Diketone SubstrateAmine DonorPyrazine ProductYield (%)Reference
Butane-2,3-dioneIsopropylamine2,5-DimethylpyrazineNot specified[4]
Pentane-2,3-dioneIsopropylamine2,5-Diethyl-3-methylpyrazine & 2,6-Diethyl-3-methylpyrazineNot specified[4]
1-Phenylpropane-1,2-dioneIsopropylamine2-Methyl-5-phenylpyrazineNot specified[4]

Note: Specific yield data is often not explicitly stated in the primary literature for this method, with authors noting full consumption of starting material.

Lipase-Catalyzed Synthesis of Pyrazinamide (B1679903) Derivatives

This method is particularly effective for the synthesis of pyrazinamide derivatives through the amidation of pyrazine esters. Immobilized lipases, such as Lipozyme® TL IM, are used as robust biocatalysts. This process can be performed in both batch and continuous-flow systems, with the latter offering advantages in terms of efficiency and scalability.

Signaling Pathway: Lipase-Catalyzed Amidation

G Pyrazine_Ester Pyrazine Ester Lipase (B570770) Lipozyme® TL IM Pyrazine_Ester->Lipase Binds Amine Amine Acyl_Enzyme Acyl-Enzyme Intermediate Amine->Acyl_Enzyme Nucleophilic Attack Lipase->Acyl_Enzyme Forms Acyl_Enzyme->Lipase Regenerates Alcohol Alcohol Acyl_Enzyme->Alcohol Releases Pyrazinamide Pyrazinamide Derivative Acyl_Enzyme->Pyrazinamide Releases

Caption: Mechanism of lipase-catalyzed pyrazinamide synthesis.

Experimental Protocol: Lipase-Catalyzed Synthesis (Continuous-Flow)

This protocol is based on the work of Dong et al. (2024) for the synthesis of pyrazinamide derivatives in a continuous-flow system.

Materials:

  • Pyrazine ester substrate (e.g., methyl pyrazine-2-carboxylate)

  • Amine substrate (e.g., benzylamine, morpholine)

  • Immobilized lipase (Lipozyme® TL IM)

  • Solvent: tert-amyl alcohol

  • Continuous-flow reactor system with packed-bed reactor

  • Pumps for reagent delivery

  • Temperature controller

Procedure:

  • System Setup:

    • Pack a column reactor with the immobilized lipase (e.g., 870 mg).

    • Set up the continuous-flow system with two feed lines.

    • Maintain the reactor temperature at 45 °C.

  • Reagent Preparation:

    • Feed 1: Dissolve the pyrazine ester (e.g., 5 mmol) in tert-amyl alcohol (10 mL).

    • Feed 2: Dissolve the amine (e.g., 15 mmol) in tert-amyl alcohol (10 mL).

  • Reaction:

    • Pump both feed solutions into the reactor at a controlled flow rate (e.g., 31.2 μL/min) to achieve the desired residence time (e.g., 20 minutes).

  • Collection and Work-up:

    • Collect the effluent from the reactor.

    • Evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (e.g., from 6:1 to 1:1).

    • Monitor the purification process by TLC.

Experimental Protocol: Lipase-Catalyzed Synthesis (Batch Reactor)

Materials:

  • Pyrazine ester substrate (e.g., 5 mmol)

  • Amine substrate (e.g., 15 mmol)

  • Immobilized lipase (Lipozyme® TL IM, e.g., 870 mg)

  • Solvent: tert-amyl alcohol (20 mL)

  • Shaker incubator

Procedure:

  • Reaction Setup:

    • In a 50 mL Erlenmeyer flask, combine the pyrazine ester, amine, and tert-amyl alcohol.

    • Add the immobilized lipase to the mixture.

  • Incubation:

    • Incubate the flask in a shaker at 45 °C and 160 rpm for 17 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and filter to remove the enzyme.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography as described for the continuous-flow method.

Quantitative Data: Lipase-Catalyzed Synthesis of Pyrazinamide Derivatives
Pyrazine EsterAmineMethodYield (%)Reference
Methyl pyrazine-2-carboxylateBenzylamineContinuous-flow91.6[5]
Methyl pyrazine-2-carboxylateBenzylamineBatch85.2[5]
Methyl pyrazine-2-carboxylateMorpholineContinuous-flow88.3[5]
Methyl pyrazine-2-carboxylateMorpholineBatch82.1[5]
Methyl pyrazine-2-carboxylaten-ButylamineContinuous-flow85.4[5]
Methyl pyrazine-2-carboxylaten-ButylamineBatch79.5[5]
Methyl pyrazine-2-carboxylateCyclohexylamineContinuous-flow82.7[5]
Methyl pyrazine-2-carboxylateCyclohexylamineBatch76.8[5]

Conclusion

The chemoenzymatic synthesis of pyrazine derivatives offers significant advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and improved sustainability. The use of transaminases provides a valuable route to a variety of substituted pyrazines from α-diketones, while lipase-catalyzed amidation is a highly efficient method for producing pyrazinamide derivatives, especially when implemented in a continuous-flow system. These protocols and data provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of this important class of compounds.

References

The Pivotal Role of 2,3-Diethylpyrazine in Crafting Savory and Roasted Flavors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethylpyrazine is a key volatile aromatic compound that significantly contributes to the desirable nutty, roasted, and savory flavors in a wide variety of thermally processed foods.[1][2][3] As a member of the pyrazine (B50134) family, it is formed primarily through the Maillard reaction between amino acids and reducing sugars during cooking processes such as roasting, baking, and grilling.[1][4] Its potent aroma, characterized by earthy, nutty, and baked potato-like notes, makes it a crucial component in the flavor profile of coffee, cocoa, baked goods, and roasted meats.[5][6] This document provides detailed application notes, quantitative data, and experimental protocols relevant to the study and application of this compound in creating and enhancing savory and roasted flavors.

Sensory Properties and Applications

This compound is characterized by a distinctive sensory profile that includes roasted, nutty, and earthy notes with undertones of cocoa and coffee.[2] Its flavor contribution is highly dependent on its concentration. At low levels, it imparts a pleasant roasted grain character, while at higher concentrations, it can contribute to a more intense, slightly burnt characteristic.[4] This compound is widely used in the food industry as a flavoring agent to impart or enhance roasted and savory notes in products such as coffee, chocolate, snack foods, and processed meats.[2]

Quantitative Data

The concentration of this compound and its sensory threshold are critical parameters for flavor chemists and product developers. The following tables summarize key quantitative data for this compound.

ParameterValueMediumReference
Odor Threshold0.04 ppb (μg/L)Water[4]

Table 1: Sensory Threshold of this compound. This table details the concentration at which this compound can be detected by its odor in water.

Food ProductConcentration Range (µg/kg)Analytical MethodReference
Roasted Coffee BeansLow concentrationsGC-MS[6][7]
Soy Sauce Aroma Type BaijiuOAV 0.1 - 1.0UPLC-MS/MS[8]
Baked Potato Flavoring0.02% (by weight of flavoring)Formulation Data[2]
Potato-based MatrixIncreased by 338% with precursor additionGC-MS[9]

Table 2: Concentration of this compound in Various Food Products. This table provides a summary of the reported concentrations of this compound in different food matrices. OAV stands for Odor Activity Value.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from the condensation of 3,4-hexanedione (B1216349) with ethylenediamine (B42938).

Materials:

  • 3,4-Hexanedione

  • Ethylenediamine

  • Ethanol (or a similar suitable solvent)

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask, dissolve 3,4-hexanedione in ethanol.

  • Add an equimolar amount of ethylenediamine to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by distillation or column chromatography.

Protocol 2: Extraction and Quantification of this compound from a Food Matrix using HS-SPME-GC-MS

This protocol outlines a widely used method for the extraction and analysis of volatile pyrazines from solid or liquid food samples.

Materials and Equipment:

  • Food sample (e.g., ground roasted coffee, soy sauce)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • Heater-stirrer or water bath

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Internal standard (e.g., a deuterated pyrazine analog)

Procedure:

  • Sample Preparation: Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial. For liquid samples, pipette a known volume.

  • Internal Standard Addition: Add a known amount of the internal standard solution to the vial.

  • Equilibration: Seal the vial and place it in a heater-stirrer. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatile compounds to partition into the headspace.

  • HS-SPME Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to that of the internal standard using a calibration curve.

Protocol 3: Sensory Evaluation - Odor Detection Threshold Determination

This protocol describes a method for determining the odor detection threshold of this compound in water using a panel of trained sensory analysts.

Materials:

  • Pure this compound

  • Odor-free water

  • A series of glass sniffing bottles with caps

  • A panel of trained sensory assessors (typically 8-12 members)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in odor-free water, typically in ascending order of concentration (e.g., using a factor of 3).

  • Sample Presentation (Triangle Test): Present each panelist with a set of three sniffing bottles, two containing only odor-free water (blanks) and one containing a specific dilution of this compound. The order of presentation should be randomized.

  • Forced-Choice Response: Ask the panelists to identify the bottle that is different from the other two, even if they have to guess.

  • Ascending Concentration Series: Start with concentrations below the expected threshold and gradually increase the concentration in subsequent tests.

  • Threshold Calculation: The individual threshold is typically calculated as the geometric mean of the last concentration that was not correctly identified and the first concentration that was correctly identified. The group threshold is the geometric mean of the individual thresholds.

Signaling Pathways

The perception of savory and roasted flavors from this compound is primarily mediated through the olfactory system. When volatile molecules of this compound are inhaled, they interact with olfactory receptors in the nasal cavity, triggering a signaling cascade that results in the perception of its characteristic aroma.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane of Olfactory Neuron cluster_cytoplasm Cytoplasm ODORANT This compound (Odorant) OR Olfactory Receptor (GPCR) ODORANT->OR Binds to G_PROTEIN G-Protein (Golf) OR->G_PROTEIN Activates AC Adenylyl Cyclase G_PROTEIN->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_CHANNEL Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_CHANNEL Opens Ca_ION Ca²⁺ CNG_CHANNEL->Ca_ION Influx Na_ION Na⁺ CNG_CHANNEL->Na_ION Influx DEPOLARIZATION Depolarization (Nerve Impulse Generation) Ca_ION->DEPOLARIZATION Na_ION->DEPOLARIZATION

Figure 1: Olfactory Signal Transduction Pathway for this compound.

The savory perception associated with pyrazines is largely a result of retronasal olfaction, where volatile compounds from food in the mouth travel to the olfactory epithelium through the back of the throat. While this compound contributes to a savory flavor, there is limited direct evidence of its interaction with taste receptors like the umami receptor (T1R1/T1R3). The overall savory experience is a complex interplay between taste (umami from compounds like glutamate) and aroma (from volatiles like this compound).

Experimental_Workflow cluster_extraction Extraction & Analysis cluster_synthesis Synthesis cluster_sensory Sensory Evaluation SAMPLE Food Sample HOMOGENIZE Homogenization SAMPLE->HOMOGENIZE HS_SPME HS-SPME HOMOGENIZE->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS PRECURSORS 3,4-Hexanedione + Ethylenediamine REACTION Condensation Reaction PRECURSORS->REACTION PURIFICATION Purification REACTION->PURIFICATION SYNTH_PRODUCT Pure this compound PURIFICATION->SYNTH_PRODUCT DILUTIONS Serial Dilutions SYNTH_PRODUCT->DILUTIONS TRIANGLE_TEST Triangle Test DILUTIONS->TRIANGLE_TEST THRESHOLD Odor Threshold Determination TRIANGLE_TEST->THRESHOLD

Figure 2: General Experimental Workflow for this compound Research.

Conclusion

This compound is a vital contributor to the savory and roasted notes that define the flavor profiles of many cooked foods. A thorough understanding of its sensory properties, concentration in various food matrices, and the methods for its analysis and synthesis is essential for researchers and professionals in the fields of food science, flavor chemistry, and drug development where flavor modulation is a consideration. The provided protocols and data serve as a foundational guide for the investigation and application of this important flavor compound.

References

Troubleshooting & Optimization

How to improve the yield of 2,3-Diethylpyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 2,3-diethylpyrazine synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the condensation reaction between a 1,2-diamine and an α-dicarbonyl compound.[1][2] For this compound, this involves the reaction of ethylenediamine (B42938) with 3,4-hexanedione (B1216349). Other methods include the Maillard reaction, which is industrially significant and involves the reaction of amino acids with reducing sugars at elevated temperatures, and chemoenzymatic synthesis routes.[3][4]

Q2: What are the critical parameters to control for maximizing the yield in a condensation reaction?

A2: To maximize the yield of this compound via condensation, it is crucial to control several parameters:

  • Temperature: The reaction is often sensitive to temperature. While some condensations proceed at room temperature, gentle heating is typically required to drive the reaction to completion.[2] However, excessive heat can lead to side reactions and the formation of undesirable byproducts.

  • pH: The pH of the reaction mixture can significantly influence the reaction rate and selectivity. A slightly alkaline condition is often beneficial for this type of condensation.

  • Stoichiometry: The molar ratio of the reactants, ethylenediamine and 3,4-hexanedione, should be carefully controlled. A slight excess of the diamine can sometimes be used to ensure the complete conversion of the dicarbonyl compound.

  • Solvent: The choice of solvent is important. Alcohols, such as ethanol (B145695), are commonly used for this reaction.[5]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product, helping you to determine the optimal reaction time.

Q4: What is the role of the dihydropyrazine (B8608421) intermediate?

A4: The initial condensation of ethylenediamine and 3,4-hexanedione forms a 2,3-diethyl-5,6-dihydropyrazine intermediate. This intermediate must then be oxidized to the aromatic this compound. In many cases, this oxidation occurs spontaneously in the presence of air. However, for some pyrazine (B50134) syntheses, a separate oxidation step using an oxidizing agent may be necessary to ensure complete conversion and maximize the yield.[1]

Troubleshooting Guide

Low Yield

Issue: The final yield of this compound is consistently low.

Potential Cause Suggested Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. Start with gentle heating (e.g., 40-60°C) and monitor the reaction progress. Avoid excessively high temperatures that can lead to degradation of reactants and products.
Incorrect Stoichiometry Ensure the accurate measurement of reactants. Experiment with slightly varying the molar ratio of ethylenediamine to 3,4-hexanedione to find the optimal balance for your specific conditions.
Impure Starting Materials Use high-purity ethylenediamine and 3,4-hexanedione. Impurities in the starting materials can lead to the formation of unwanted side products, consuming the reactants and lowering the yield of the desired product.[1]
Incomplete Oxidation of Dihydropyrazine Intermediate If you suspect the presence of the dihydropyrazine intermediate, consider bubbling air through the reaction mixture or using a mild oxidizing agent to facilitate the conversion to this compound.[1]
Product Loss During Workup This compound is a volatile compound. During the workup and purification steps, especially solvent removal, avoid using excessive heat or high vacuum to prevent product loss.
Formation of Byproducts

Issue: The final product is contaminated with significant amounts of byproducts.

Potential Cause Suggested Solution
Side Reactions due to High Temperature Lower the reaction temperature and extend the reaction time if necessary. High temperatures can promote aldol-type condensation of the dicarbonyl compound or other side reactions.
Presence of Impurities in Starting Materials Purify the starting materials before the reaction. Impurities can act as catalysts for unwanted side reactions.
Incorrect pH Adjust the pH of the reaction mixture. For the condensation to form pyrazines, a slightly basic environment is often optimal.
Purification Challenges

Issue: Difficulty in isolating pure this compound from the reaction mixture.

Potential Cause Suggested Solution
Similar Boiling Points of Product and Impurities Use fractional distillation for purification.[6] This technique is more effective than simple distillation for separating liquids with close boiling points. The boiling point of this compound is approximately 180-182°C.
Formation of a Complex Mixture If the product mixture is very complex, consider using column chromatography on silica (B1680970) gel to separate the components before distillation. A non-polar eluent system is typically used for pyrazines.
Product is a Liquid at Room Temperature This compound is a liquid at room temperature, so recrystallization is not a suitable purification method.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation

This protocol describes the synthesis of this compound by the condensation of ethylenediamine and 3,4-hexanedione.

Materials:

  • Ethylenediamine (high purity)

  • 3,4-Hexanedione

  • Ethanol (anhydrous)

  • Anhydrous sodium sulfate

  • Stirring hotplate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-hexanedione (1 equivalent) in anhydrous ethanol.

  • Slowly add ethylenediamine (1 to 1.1 equivalents) to the solution at room temperature with constant stirring.

  • Gently heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure, being careful to avoid excessive heating.

  • Dissolve the residue in diethyl ether and wash with brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.

  • Purify the crude product by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 180-182°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants 1. Reactants (Ethylenediamine & 3,4-Hexanedione in Ethanol) reaction 2. Condensation Reaction (Reflux for 2-4h) reactants->reaction Heat solvent_removal 3. Solvent Removal (Reduced Pressure) reaction->solvent_removal extraction 4. Liquid-Liquid Extraction (Diethyl Ether & Brine) solvent_removal->extraction drying 5. Drying (Anhydrous Na2SO4) extraction->drying distillation 6. Fractional Distillation drying->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound temp Suboptimal Temperature? start->temp stoich Incorrect Stoichiometry? start->stoich purity Impure Reactants? start->purity oxidation Incomplete Oxidation? start->oxidation optimize_temp Optimize Temperature (e.g., 40-60°C) temp->optimize_temp adjust_ratio Adjust Reactant Ratio stoich->adjust_ratio purify_reactants Purify Starting Materials purity->purify_reactants aerate Aerate Mixture or Add Mild Oxidant oxidation->aerate

References

Technical Support Center: Synthesis of 2,3-Diethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,3-diethylpyrazine. The information is presented in a question-and-answer format to directly address specific challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. Specifically, the reaction between 3,4-hexanedione (B1216349) and ethylenediamine (B42938) is a primary method. Another approach is the self-condensation of α-amino ketones, though this is often more complex to control.

Q2: What are the typical reaction conditions for the synthesis of this compound from 3,4-hexanedione and ethylenediamine?

A2: Generally, the reaction is carried out in a suitable solvent, such as ethanol (B145695) or methanol. The reaction is often performed at elevated temperatures, typically under reflux, to drive the condensation and subsequent oxidation to the aromatic pyrazine (B50134) ring. An oxidizing agent, or even air, can facilitate the final aromatization step from the intermediate dihydropyrazine.

Q3: My reaction mixture is a dark brown, tar-like substance. What could be the cause?

A3: The formation of dark, polymeric materials is a common issue in pyrazine synthesis and is often attributed to aldol-type side reactions. These reactions can occur under the conditions used for the primary condensation, especially if reaction times are prolonged or temperatures are too high. Using a milder oxidizing agent and carefully controlling the reaction temperature and duration can help minimize the formation of these tars.

Troubleshooting Guide: Common Byproducts and Their Identification

A major challenge in the synthesis of this compound is the formation of various byproducts that can complicate purification and reduce the yield of the desired product. Below is a guide to the most common byproducts, their potential causes, and methods for identification.

Byproduct Potential Cause Identification (GC-MS) Suggested Action
Positional Isomers (2,5- and 2,6-Diethylpyrazine) Use of asymmetric starting materials or non-selective reaction conditions.Similar mass spectra to this compound, but different retention times. Isomeric pyrazine pairs can be difficult to resolve chromatographically.Optimize reaction conditions to favor the desired isomer. Use high-resolution capillary GC columns for better separation.
Pyrazine N-oxides Presence of oxidizing agents (e.g., peracetic acid) or excessive air exposure during the reaction.[1]Molecular ion peak at m/z 152 (M+16).Use a controlled amount of a mild oxidizing agent. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Aldol Condensation Products High reaction temperatures, prolonged reaction times, or use of strong bases.Complex mixture of higher molecular weight compounds, often appearing as a broad hump or multiple peaks in the chromatogram.Reduce reaction temperature and time. Use a milder catalyst or control the pH of the reaction mixture.
Over-alkylated Pyrazines (e.g., Triethylpyrazine) Use of an excess of the alkylating agent (in syntheses involving alkylation steps).Higher molecular ion peaks corresponding to the addition of one or more ethyl groups.Use stoichiometric amounts of reactants. Monitor the reaction progress to avoid prolonged reaction times.
Incompletely Oxidized Intermediates (Dihydropyrazines) Insufficient amount of oxidizing agent or incomplete reaction.Molecular ion peak at m/z 138 (M+2).Ensure complete oxidation by using an adequate amount of a suitable oxidizing agent or by bubbling air through the reaction mixture.

Experimental Protocols

Synthesis of this compound via Condensation of 3,4-Hexanedione and Ethylenediamine

This protocol is a generalized procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 3,4-Hexanedione

  • Ethylenediamine

  • Ethanol (or other suitable solvent)

  • Oxidizing agent (e.g., manganese dioxide, or air)

  • Sodium sulfate (B86663) (anhydrous)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-hexanedione (1 equivalent) in ethanol.

  • Slowly add ethylenediamine (1 equivalent) to the solution while stirring.

  • Add the oxidizing agent to the reaction mixture. If using air, bubble it through the solution.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by GC-MS or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solid catalyst.

  • Remove the solvent under reduced pressure.

  • Extract the residue with diethyl ether and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by fractional distillation under reduced pressure.

Visualizing the Synthesis and Troubleshooting

Logical Flow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes side_products Significant Side Products Observed? incomplete->side_products No extend_time->check_reaction identify_byproducts Identify Byproducts (GC-MS Analysis) side_products->identify_byproducts Yes workup_loss Check for Loss During Workup/Purification side_products->workup_loss No optimize Optimize Reaction Conditions (Temp, Time, Catalyst) identify_byproducts->optimize optimize->check_reaction modify_purification Modify Purification Method (e.g., Vacuum Distillation) workup_loss->modify_purification Yes success Improved Yield workup_loss->success No modify_purification->success SynthesisPathway cluster_reactants Reactants cluster_synthesis Synthesis Pathway cluster_byproducts Common Byproducts R1 3,4-Hexanedione Intermediate Dihydropyrazine Intermediate R1->Intermediate BP1 Positional Isomers R1->BP1 Side Reactions R2 Ethylenediamine R2->Intermediate Product This compound Intermediate->Product Oxidation BP3 Aldol Products Intermediate->BP3 Side Reactions BP2 Pyrazine N-oxides Product->BP2 Over-oxidation BP4 Over-alkylated Pyrazines Product->BP4 Side Reactions

References

Technical Support Center: Purification of Crude 2,3-Diethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 2,3-diethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound, which is a liquid at room temperature, are fractional distillation (often under vacuum) and flash column chromatography. Liquid-liquid extraction can be used as an initial work-up step to remove water-soluble impurities.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities depend on the synthetic route. If synthesized via the condensation of 3,4-hexanedione (B1216349) with ethylenediamine, impurities may include unreacted starting materials, incompletely cyclized intermediates, and other pyrazine (B50134) derivatives formed from side reactions. If this compound is a starting material for a subsequent reaction, impurities could include unreacted this compound or over-oxidized products like pyrazine carboxylic acids.[1]

Q3: What purity level can I expect to achieve with these purification methods?

A3: With optimized purification protocols, it is possible to achieve a purity of ≥98% for this compound, as is common for commercially available grades.[2] Gas chromatography (GC) is a suitable technique for assessing the purity of the final product.[1]

Q4: Can recrystallization be used to purify this compound?

A4: Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, this technique can be employed to remove any solid impurities that may be present in the crude mixture. The crude liquid can be dissolved in a suitable solvent, and the solid impurities filtered off, followed by removal of the solvent.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue Possible Cause Troubleshooting Steps
Low Purity After Distillation Boiling points of impurities are too close to that of this compound.- Ensure you are using a fractional distillation setup, not a simple distillation. - Increase the efficiency of the fractionating column (e.g., by using a longer column or one with a more efficient packing material). - Perform the distillation under vacuum to lower the boiling points and potentially increase the boiling point differences between your product and impurities.[3]
The distillation rate is too fast.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow and steady collection rate is ideal.
Co-elution of Impurities in Flash Chromatography The chosen solvent system does not provide adequate separation.- Optimize the mobile phase by running thin-layer chromatography (TLC) with various solvent systems first. A common mobile phase for pyrazines is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate.[4] - Employ a gradient elution, starting with a lower polarity and gradually increasing it, to improve separation.
The stationary phase is not optimal.- For challenging separations of pyrazine derivatives, high-surface-area silica (B1680970) gel (>700 m²/g) can provide better resolution than standard silica gel.[4]
Low Recovery of this compound The compound is volatile and may be lost during solvent removal.- When removing solvents using a rotary evaporator, use a moderate temperature and vacuum to minimize loss of the product.
Multiple extractions or chromatography fractions were not combined.- Ensure all fractions containing the desired product (as determined by TLC or GC analysis) are combined before solvent evaporation.
Product Discoloration Presence of colored impurities.- If the discoloration persists after distillation or chromatography, consider treating a solution of the product with activated charcoal, followed by filtration.
Thermal degradation during distillation.- Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This method is suitable for separating this compound from impurities with different boiling points. This compound has a boiling point of 180-182 °C at atmospheric pressure. Vacuum distillation is recommended to reduce the boiling point and prevent potential degradation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask(s)

  • Thermometer

  • Vacuum source and gauge

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Assemble the vacuum fractional distillation apparatus. Ensure all glass joints are properly sealed.

  • Place the crude this compound and a stir bar or boiling chips into the round-bottom flask.

  • Slowly apply vacuum to the system.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.

  • As the temperature approaches the expected boiling point of this compound at the applied pressure, change to a clean receiving flask.

  • Collect the fraction that distills at a constant temperature.

  • Once the main fraction is collected, stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

  • Allow the apparatus to cool before releasing the vacuum.

  • Analyze the purity of the collected fraction using GC-MS.

Protocol 2: Purification by Flash Column Chromatography

This technique is effective for removing impurities with different polarities.

Materials and Equipment:

  • Crude this compound

  • Flash chromatography system or glass column

  • Silica gel (high-surface-area silica is recommended for better separation of related pyrazines)[4]

  • Hexane

  • Ethyl acetate

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Develop a suitable mobile phase by performing TLC analysis of the crude material. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation of the this compound spot from impurity spots.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Confirmation: Analyze the purity of the resulting liquid by GC-MS.

Quantitative Data

The following tables summarize expected outcomes for the purification of this compound. The initial purity and yield will depend on the success of the synthesis, while the final purity and recovery will be determined by the chosen purification method and its optimization.

Table 1: Purity Levels of this compound

Purification Stage Typical Purity Range (%)
Crude Product50 - 85
After Distillation95 - 99+
After Chromatography98 - 99+

Table 2: Expected Recovery Rates for Purification Techniques

Purification Method Expected Recovery (%)
Vacuum Fractional Distillation70 - 90
Flash Column Chromatography60 - 85

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start 3,4-Hexanedione + Ethylenediamine reaction Condensation Reaction start->reaction crude Crude this compound reaction->crude distillation Vacuum Fractional Distillation crude->distillation chromatography Flash Chromatography crude->chromatography analysis GC-MS Analysis distillation->analysis chromatography->analysis pure_product Pure this compound (≥98%) analysis->pure_product troubleshooting_logic cluster_distillation If using Distillation cluster_chromatography If using Chromatography start Low Purity of this compound After Purification dist_q1 Are boiling points of impurities close? start->dist_q1 chrom_q1 Is there co-elution? start->chrom_q1 dist_a1_yes Increase column efficiency or use vacuum dist_q1->dist_a1_yes dist_q2 Is distillation rate too fast? dist_q1->dist_q2 No dist_a2_yes Reduce heating rate dist_q2->dist_a2_yes chrom_a1_yes Optimize mobile phase via TLC or use gradient elution chrom_q1->chrom_a1_yes chrom_q2 Is separation still poor? chrom_q1->chrom_q2 No chrom_a2_yes Use high-surface-area silica chrom_q2->chrom_a2_yes

References

Optimizing temperature and reaction time for pyrazine formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pyrazine (B50134) synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low pyrazine yield?

A1: Low yields in pyrazine synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Pyrazine formation is highly sensitive to temperature, reaction time, and pressure. Harsh conditions can lead to the degradation of the desired products.[1]

  • Purity of Starting Materials: Impurities in precursors, such as α-amino ketones or α-diketones and diamines, can lead to undesirable side reactions and the formation of byproducts.[1]

  • Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine (B8608421) intermediate that requires oxidation to form the aromatic pyrazine.[1] If this step is incomplete, the final product will be a mixture, thus lowering the yield.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can result in the incomplete conversion of the limiting reagent.

Q2: How do temperature and reaction time affect pyrazine yield and byproduct formation?

A2: Temperature and reaction time are critical parameters in pyrazine synthesis.

  • Temperature: Generally, increasing the reaction temperature can enhance the yield of pyrazines. For instance, in the synthesis using 1-hydroxyacetone and ammonium (B1175870) hydroxide, the pyrazine yield increases as the temperature is raised from 100°C to 140°C.[2][3] However, excessively high temperatures can lead to the degradation of pyrazines and the formation of unwanted byproducts.[2]

  • Reaction Time: The duration of the reaction needs to be optimized. A reaction that is too short may not reach completion, while prolonged reaction times can lead to product degradation.[2] Monitoring the reaction progress over time is crucial to determine the optimal duration.[2] For example, in one study, the maximum yield of pyrazines was obtained after 16 hours, with longer times not improving the outcome.[4]

Q3: What are the most common synthetic routes for pyrazines, and what are their potential pitfalls?

A3: Several classical and modern methods are employed for pyrazine synthesis.

  • Staedel-Rugheimer Pyrazine Synthesis: This method involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then condenses and is oxidized. A potential pitfall is the occurrence of side reactions due to the reactive nature of the starting materials.

  • Gutknecht Pyrazine Synthesis: This route is based on the self-condensation of α-ketoamines. The main challenge lies in the synthesis and stability of the α-ketoamine intermediate.

  • Condensation of 1,2-diamines with α-dicarbonyl compounds: This is a widely used and often high-yielding method. However, the reaction is sensitive to conditions, and the dihydropyrazine intermediate may require a separate oxidation step.[1][5]

Troubleshooting Guides

Issue 1: Low Yield of the Target Pyrazine

If you are experiencing a low yield of your desired pyrazine, consider the following troubleshooting steps.

  • Verify Purity of Starting Materials: Ensure the purity of your reactants, such as α-dicarbonyl compounds and diamines. Impurities can cause side reactions. If necessary, purify the starting materials before use.[1]

  • Optimize Reaction Temperature: Systematically vary the reaction temperature to identify the optimal point for your specific reaction.

  • Optimize Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.

  • Adjust Reactant Stoichiometry: Ensure the correct molar ratios of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.

  • Ensure Complete Oxidation: If your synthesis involves a dihydropyrazine intermediate, ensure that the oxidation step is complete by using an appropriate oxidizing agent and suitable reaction conditions.[1]

G start Low Product Yield purity Assess Starting Material Purity start->purity impure Purify Starting Materials (e.g., distillation, recrystallization) purity->impure Impure conditions Optimize Reaction Conditions purity->conditions Pure impure->conditions temp Vary Temperature conditions->temp time Vary Reaction Time temp->time stoichiometry Adjust Reactant Ratios time->stoichiometry oxidation Check for Incomplete Oxidation stoichiometry->oxidation add_oxidant Add/Change Oxidizing Agent oxidation->add_oxidant Incomplete end Improved Yield oxidation->end Complete add_oxidant->end

Issue 2: Formation of Significant Byproducts

The presence of significant byproducts can complicate purification and reduce the yield of the target pyrazine.

  • Analyze Byproduct Structures: Identify the structures of the major byproducts to understand the potential side reactions occurring.

  • Modify Reaction Temperature: As excessively high temperatures can cause degradation and side reactions, try running the reaction at a lower temperature.[2]

  • Reduce Reaction Time: Prolonged heating can lead to the formation of degradation products.

  • Alternative Synthetic Route: If byproduct formation is inherent to the chosen synthetic pathway, consider exploring an alternative route.

Data Presentation

The following tables summarize the impact of reaction temperature and time on pyrazine yield from various studies.

Table 1: Effect of Reaction Temperature on Pyrazine Yield

PrecursorsTemperature (°C)Key ObservationsReference
1-hydroxyacetone and NH₄OH100 - 140Pyrazine yield increased with increasing temperature.[2][3]
Glucose and buffer, then NH₄OH120 - 130Optimal temperature range for the second reaction step.[4]
Ethylenediamine with copper-chromite catalyst> 450Breakdown of the pyrazine ring observed.[2]
Fructose and ammonium formate (B1220265)80, 100, 120Products underwent degradation at 100°C and 120°C with sustained reaction times.[6]

Table 2: Effect of Reaction Time on Pyrazine Yield

PrecursorsTimeKey ObservationsReference
1-hydroxyacetone and NH₄OH4, 8, 12, 16, 24 hMaximum yield of pyrazines was obtained at 16 hours.[4]
Glucose and buffer, then NH₄OH17 - 18 hOptimal reaction time for the second step.[4]
Fructose and ammonium formate at 120°C< 3 minMaximum yield was reached in less than 3 minutes.[6]
Fructose and ammonium formate at 100°C15 minMaximum yield was reached in 15 minutes.[6]
Fructose and ammonium formate at 80°C40 minMaximum yield was reached in 40 minutes.[6]

Experimental Protocols

Protocol 1: General Maillard Reaction for Pyrazine Formation

This protocol provides a generalized procedure for generating pyrazines through the Maillard reaction in a model system.

  • Reactant Preparation: Prepare equimolar solutions of an amino acid (e.g., glycine, alanine) and a reducing sugar (e.g., glucose) in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Reaction Setup: Combine the amino acid and sugar solutions in a reaction vessel equipped with a reflux condenser.

  • Heating: Heat the reaction mixture to a specific temperature (e.g., 120-160°C) for a defined period (e.g., 1-2 hours).[2] The optimal temperature and time should be determined experimentally for the specific precursors used.

  • Extraction: After cooling, extract the pyrazines from the reaction mixture using an organic solvent (e.g., dichloromethane).

  • Analysis: Analyze the extracted pyrazines using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

G

Protocol 2: Pyrazine Synthesis via Condensation of a 1,2-Diamine and an α-Dicarbonyl Compound

This method is a widely used and generally high-yielding route to pyrazines.[5]

  • Materials:

    • A 1,2-diamine (e.g., ethylenediamine)

    • An α-dicarbonyl compound (e.g., glyoxal, diacetyl)

    • A suitable solvent (e.g., ethanol, acetic acid)

    • An oxidizing agent (if required)

  • Procedure: a. Dissolve the 1,2-diamine and the α-dicarbonyl compound in the chosen solvent in a reaction flask. b. The condensation reaction often proceeds at room temperature or with gentle heating.[5] Monitor the reaction by TLC. c. The reaction forms a dihydropyrazine intermediate. In many cases, this intermediate is readily oxidized by air to the final pyrazine.[5] d. If the dihydropyrazine is stable, a separate oxidation step may be necessary. e. Isolate the product by removing the solvent under reduced pressure. f. Purify the crude product by recrystallization or column chromatography.

G

References

Troubleshooting common issues in GC-MS analysis of pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pyrazines.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing poor or no signal for my pyrazine (B50134) analytes. What are the potential causes and solutions?

A1: Low or non-existent pyrazine peaks can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting this issue is crucial.

  • Sample Preparation: Inefficient extraction or loss of analytes during sample preparation are common culprits. Ensure the pH of your sample is properly adjusted to enhance pyrazine volatility. The addition of a salting-out agent, such as sodium chloride (NaCl), can improve the extraction efficiency of more polar pyrazines.[1]

  • Solid-Phase Microextraction (SPME) Issues: If using SPME, the choice of fiber and extraction parameters are critical. Select an SPME fiber with a polarity appropriate for your target pyrazines; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of pyrazines.[1] Optimize the extraction time and temperature to ensure efficient partitioning of pyrazines from the sample matrix to the fiber. Also, inspect the fiber for any signs of degradation or contamination.[1]

  • Injection Problems: Verify that the autosampler is functioning correctly and the syringe is not blocked. For headspace SPME, ensure the fiber is exposed to the headspace for the optimized duration and that desorption in the inlet is complete (e.g., 270 °C for 5 min).[2]

  • GC-MS System Leaks: Leaks in the injector, carrier gas lines, septum, or column fittings can lead to sample loss and prevent the sample from reaching the detector.[1][2]

  • Column Contamination: A contaminated column can lead to a loss of signal. A bake-out or trimming of the column may be necessary.[1]

  • Ion Source Contamination: A dirty ion source is a primary cause of sensitivity loss. If it has been a while since the last cleaning, follow the manufacturer's procedure for ion source maintenance.[2]

  • Detector Issues: Ensure the detector is functioning correctly and the voltage (electron multiplier voltage) is set appropriately. While increasing the detector voltage can boost the signal, it also increases noise and reduces the lifetime of the multiplier.[2]

Q2: My chromatographic peaks are tailing or fronting. How can I improve the peak shape?

A2: Poor peak shape, such as tailing (asymmetrical peak with a drawn-out latter half) or fronting (asymmetrical peak with a leading edge), can indicate several issues.[1]

  • Peak Tailing:

    • Active Sites: Polar pyrazines can interact with active sites within the GC system, such as in the injector liner or on the column itself, causing peak tailing.[1] Use deactivated inlet liners and replace them regularly. If the column is suspected, trimming 10-20 cm from the inlet can remove active sites.[1]

    • Sub-optimal Flow Rate: An incorrect carrier gas flow rate can lead to band broadening and tailing. Ensure your carrier gas flow rate is optimal for your column dimensions (e.g., ~1.0 mL/min for a 0.25 mm ID column).[2]

    • Low Inlet Temperature: If the inlet temperature is too low, analytes may not vaporize efficiently, leading to broad, tailing peaks. A typical inlet temperature is between 230-270 °C.[2]

  • Peak Fronting:

    • Column Overload: This is often a sign that the concentration of the analyte is too high for the column's capacity.[1] Reduce the amount of sample injected by either decreasing the injection volume or diluting the sample.[1]

Q3: I am seeing unexpected "ghost peaks" in my chromatogram. What is their origin and how can I eliminate them?

A3: Ghost peaks are extraneous peaks that appear in a chromatogram and do not originate from the injected sample. They can arise from several sources.

  • Contaminated Syringe or Rinse Solvent: If the syringe or rinse solvent is contaminated, it can introduce impurities that appear as ghost peaks. Replace the rinse solvent and clean or replace the syringe.[3]

  • Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing siloxane compounds that produce a series of evenly spaced ghost peaks. Using a septum purge and replacing the septum regularly can mitigate this issue.[4]

  • Carryover from Previous Injections: Residue from a previous, more concentrated sample can be retained in the injector or the front of the column and elute in a subsequent run.[5] Cleaning the injector liner and trimming the column can help.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can be a source of ghost peaks.[6]

  • Mobile Phase Contamination: For LC-MS, impurities in the mobile phase can accumulate on the column and elute as ghost peaks during a gradient run.[7]

Q4: I am struggling to separate isomeric pyrazines. What can I do?

A4: Co-elution of pyrazine isomers is a significant challenge because they often have very similar mass spectra, making accurate identification and quantification difficult.[1]

  • Column Selection: The choice of GC column is critical. While non-polar columns can be used, polar columns such as a DB-WAX or SUPELCOWAX 10 often provide better separation for these isomers.[2]

  • Optimize Oven Temperature Program: A slower oven temperature ramp rate (e.g., 2-5 °C/min) can significantly improve the resolution of closely eluting compounds.[2]

  • Use a Longer GC Column: To enhance separation, you can use a longer GC column.[1]

Q5: My quantitative results are inconsistent and show high variability. What could be the cause?

A5: Inconsistent quantitative results are often related to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes, leading to signal suppression or enhancement.[8]

  • Identifying Matrix Effects: A common method to determine if your analysis is affected by matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[8] A significant difference between the slopes indicates the presence of matrix effects.[8]

  • Minimizing Matrix Effects:

    • Sample Cleanup: Optimize sample cleanup procedures to remove interfering matrix components.[8]

    • Dilution: If the instrument has sufficient sensitivity, diluting the final extract can be a simple and effective way to reduce the concentration of interfering matrix components.[8]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[9]

    • Internal Standards: Use an appropriate internal standard that experiences similar matrix effects as the target analyte.[8]

Experimental Protocols & Data

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines

This protocol is suitable for extracting volatile pyrazines from liquid or solid matrices like coffee.[10]

  • Sample Preparation: Accurately weigh a known amount of the solid sample (e.g., 1-2 grams of ground coffee) or pipette a known volume of the liquid sample into a headspace vial (e.g., 20 mL).[10]

  • Internal Standard: Add an appropriate internal standard if quantitative analysis is required.[10]

  • Equilibration: Place the vial in a heating block or autosampler agitator and equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time to allow the volatile compounds to partition into the headspace.[10]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 20-40 minutes) while maintaining the temperature to adsorb the volatile analytes.[10]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes).[8]

  • GC-MS Analysis: Start the GC-MS analysis using an appropriate temperature program to separate the pyrazines.

Quantitative Data: GC-MS and LC-MS/MS Performance for Pyrazine Analysis

The following tables summarize typical performance data for pyrazine analysis. Note that direct comparison is challenging due to variations in instrumentation, sample matrices, and specific methodologies.[11]

Table 1: Quantitative Performance Data for Pyrazine Analysis by GC-MS [11]

PyrazineMatrixLOD (ng/g)LOQ (ng/g)Recovery (%)Linearity (R²)
2-MethylpyrazineCoffee0.51.595-105>0.995
2,5-DimethylpyrazineCocoa0.20.792-108>0.99
2-Ethyl-3,5-dimethylpyrazineRoasted Peanuts0.10.390-110>0.998

LOD: Limit of Detection; LOQ: Limit of Quantification. Data is representative and may vary.

Table 2: GC and MS Operating Parameters for Pyrazine Analysis [2][12][13]

ParameterGC SettingMS Setting
Column DB-WAX or equivalent polar column (e.g., 60 m x 0.25 mm, 0.25 µm)-
Injection Mode Splitless-
Inlet Temperature 230-270 °C-
Carrier Gas Helium-
Flow Rate ~1.0 mL/min-
Oven Program Initial 40°C (hold 1.5-3 min), ramp 5-10°C/min to 100-120°C, then 2-7°C/min to 150-230°C, hold 8-10 min-
Ionization Mode -Electron Ionization (EI)
Electron Energy -70 eV
Ion Source Temp. -230 °C
Acquisition Mode -Full Scan or Selected Ion Monitoring (SIM)

Visualizations

Troubleshooting_Workflow Start Problem Detected NoSignal Poor or No Signal? Start->NoSignal BadPeakShape Bad Peak Shape? (Tailing/Fronting) NoSignal->BadPeakShape No Check_Signal Check: 1. Sample Prep & Concentration 2. Syringe/Autosampler 3. System Leaks 4. Clean Ion Source NoSignal->Check_Signal Yes GhostPeaks Ghost Peaks Present? BadPeakShape->GhostPeaks No Check_PeakShape Check: 1. Active Sites (Liner/Column) 2. Inlet Temperature 3. Carrier Gas Flow Rate 4. Column Overload BadPeakShape->Check_PeakShape Yes IsomerIssues Isomers Co-eluting? GhostPeaks->IsomerIssues No Check_GhostPeaks Check: 1. Septum Bleed 2. Syringe/Solvent Contamination 3. Carryover GhostPeaks->Check_GhostPeaks Yes End Analysis Optimized IsomerIssues->End No Check_Isomers Action: 1. Use Polar GC Column 2. Optimize Temp. Program 3. Use Longer Column IsomerIssues->Check_Isomers Yes Check_Signal->BadPeakShape Check_PeakShape->GhostPeaks Check_GhostPeaks->IsomerIssues Check_Isomers->End

Caption: A logical workflow for troubleshooting common GC-MS issues in pyrazine analysis.

Matrix_Effects_Logic Start Inconsistent Quantitative Results Suspect_ME Suspect Matrix Effects? Start->Suspect_ME Test_ME Perform Test: Compare Solvent vs. Matrix-Matched Calibration Slopes Suspect_ME->Test_ME Yes No_ME Matrix Effects Not Significant Suspect_ME->No_ME No ME_Present Significant Difference? Test_ME->ME_Present Implement_Solutions Implement Solutions: 1. Optimize Sample Cleanup 2. Dilute Sample Extract 3. Use Matrix-Matched Calibrants 4. Use Appropriate Internal Standard ME_Present->Implement_Solutions Yes ME_Present->No_ME No End Accurate Quantification Implement_Solutions->End No_ME->End

References

Technical Support Center: Storage and Handling of 2,3-Diethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2,3-Diethylpyrazine during storage. It includes frequently asked questions, troubleshooting advice, and detailed protocols for assessing sample stability.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[1][2] The container should be tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[2] For long-term storage, refrigeration is recommended. Always store the container upright to prevent leakage.[1]

Q2: What are the visible signs of this compound degradation?

A2: this compound is typically a colorless to pale yellow liquid.[1] Signs of potential degradation include a significant change in color (e.g., darkening to yellow or brown), the development of an unusual or off-odor, or the appearance of precipitates.

Q3: My sample of this compound has developed a stronger or different smell. Is it still usable?

A3: A noticeable change in the characteristic nutty, roasted aroma could indicate chemical changes. While the compound is noted for its powerful scent, any deviation from the expected odor profile warrants further investigation.[3] It is recommended to perform an analytical purity check before using the material in a critical application.

Q4: What factors can cause this compound to degrade?

A4: The primary factors that can lead to degradation are exposure to heat, strong light, and incompatible materials.[1][4] The compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[1] Exposure to strong oxidizing agents can also cause decomposition.[1][2]

Q5: How does temperature affect the stability of this compound?

A5: Elevated temperatures can accelerate degradation.[4] It is advised to avoid storing the compound at temperatures above 65°C.[2] Storing in a cool environment is crucial for maintaining its chemical integrity.[1]

Q6: How can I analytically confirm the purity of my this compound sample?

A6: The most reliable methods for purity assessment are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[5][6] These techniques can separate this compound from any impurities or degradation products and provide quantitative data on its purity. An experimental protocol for GC-MS analysis is provided below.

Q7: What are the potential consequences of using a degraded sample in my research?

A7: Using degraded this compound can lead to inaccurate and unreliable experimental results. Impurities can interfere with chemical reactions, alter biological activity, and affect the sensory profile in flavor and fragrance studies, compromising the validity of your research.

Impact of Storage Conditions on Stability

Storage ParameterConditionPotential Impact on StabilityRecommendation
Temperature Ambient (~25°C)Stable for short to medium term.For long-term storage, keep cool.
Refrigerated (2-8°C)High Stability. Recommended for long-term storage.Optimal Storage Condition.
Elevated (>40°C)Low Stability. Increased risk of thermal degradation.Avoid exposure to heat sources.[1][4]
Light Dark/Amber VialHigh Stability. Protects against photodegradation.Store in light-resistant containers.
Exposed to UV/SunlightLow Stability. Risk of photochemical reactions.Avoid direct sunlight or strong laboratory light.[4]
Atmosphere Inert Gas (Argon/Nitrogen)Very High Stability. Prevents oxidation.Recommended for high-purity or long-term archival samples.
Sealed Container (Air)Good Stability. Minimal risk of oxidation if sealed properly.Keep container tightly closed when not in use.[2]
Humidity Dry/AnhydrousHigh Stability. Prevents hydrolysis.Store in a dry environment; use desiccants if necessary.
Moist Air/HygroscopicMedium to Low Stability. Compound may absorb water.Tightly seal containers immediately after use.[2]
pH NeutralHigh Stability. Maintain neutral conditions unless part of a specific protocol.
Strong Acid/BaseMedium Stability. Potential for acid/base-catalyzed reactions.Avoid contact with strong acids and bases.

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for determining the purity of a this compound sample and detecting potential degradation products.

1. Objective: To quantitatively assess the purity of a this compound sample and identify any volatile impurities or degradation products.

2. Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC-grade)

  • Volumetric flasks and pipettes

  • Autosampler vials with caps

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Perform a serial dilution to create a working sample with a concentration of approximately 10 µg/mL. This concentration may need optimization based on instrument sensitivity.

  • Transfer the final diluted sample into a GC-MS autosampler vial.

  • Prepare a solvent blank for a baseline run.

4. GC-MS Instrumentation and Parameters:

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, or similar non-polar column).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-300 m/z.

5. Data Analysis:

  • Run the solvent blank first, followed by the this compound sample.

  • Integrate the resulting chromatogram. The peak corresponding to this compound should be the largest.

  • Calculate the purity by dividing the peak area of this compound by the total area of all peaks (Area % method).

  • Identify any additional peaks by comparing their mass spectra to a library (e.g., NIST). Common degradation products of similar compounds may include oxidized pyrazines or ring-opened structures. Under fire conditions, decomposition can produce carbon oxides and nitrogen oxides (NOx).[1]

Visualizations

Troubleshooting Workflow for Suspected Degradation

G cluster_0 start Suspected Degradation in this compound Sample obs Observe Physical Properties start->obs color Color Darkened? obs->color check_storage Review Storage Conditions (Temp, Light, Seal) use Sample OK for Use (Non-Critical Apps) check_storage->use Conditions OK discard Discard Sample & Procure New Stock check_storage->discard Conditions Improper odor Odor Changed? color->odor No analyze Perform Purity Analysis (e.g., GC-MS) color->analyze Yes results Inconsistent Experimental Results? odor->results No odor->analyze Yes results->check_storage No results->analyze Yes purity Purity < Specification? analyze->purity purity->use No purity->discard Yes

Caption: A flowchart for troubleshooting suspected this compound degradation.

Potential Degradation Pathways

G cluster_1 main This compound (C8H12N2) photo_prod Photodegradation Products (e.g., Radicals, Isomers) main->photo_prod Photodegradation oxid_prod Oxidized Pyrazines (e.g., N-oxides, Hydroxypyrazines) main->oxid_prod Oxidation therm_prod Thermal Decomposition Products (COx, NOx) main->therm_prod Decomposition light UV Light light->main oxygen Oxygen / Oxidizing Agents oxygen->main heat Extreme Heat / Fire heat->main

Caption: Conceptual diagram of this compound degradation pathways.

References

Technical Support Center: Quantification of Volatile Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of volatile pyrazines. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.

Question: Why am I observing low or no pyrazine (B50134) peaks in my chromatogram?

Answer: Low or nonexistent pyrazine peaks can stem from several factors throughout the analytical workflow. Here's a systematic approach to troubleshooting this issue:

  • Sample Preparation: Inefficient extraction or loss of analytes during sample preparation are common culprits.

    • Solution: Ensure the pH of your sample is properly adjusted to enhance pyrazine volatility. The addition of a salting-out agent, such as sodium chloride (NaCl), can improve the extraction efficiency of more polar pyrazines.[1][2] For complex matrices, consider more exhaustive extraction techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to improve recovery.[3]

  • Solid-Phase Microextraction (SPME) Issues: If using SPME, the fiber itself or the extraction parameters may be suboptimal.

    • Solution: Select an SPME fiber with a polarity appropriate for your target pyrazines; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is effective for a broad range of pyrazines.[1][3][4] Optimize the extraction time and temperature to ensure efficient partitioning of pyrazines from the sample matrix to the fiber.[4] Also, inspect the fiber for any signs of degradation or contamination.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) System Issues: Problems within the GC-MS instrument can lead to a loss of signal.

    • Solution: Check for leaks in the injector, as this can lead to sample loss. Verify that the injection parameters are correct for your method. The column may be contaminated, requiring a bake-out or trimming. Finally, ensure the detector is functioning correctly.[2][5]

Question: What is causing my chromatographic peaks to tail or front?

Answer: Poor peak shape, such as tailing (asymmetrical peak with a drawn-out latter half) or fronting (asymmetrical peak with a leading edge), can indicate several issues.[2]

  • Peak Tailing:

    • Possible Cause: Active sites within the GC system, such as in the injector liner or on the column itself, can interact with polar pyrazines, causing peak tailing.[2]

    • Solution: Use deactivated inlet liners and replace them regularly.[2] If the column is suspected, trimming 10-20 cm from the inlet can remove active sites.[2] Consider using a more inert stationary phase or derivatizing highly polar pyrazines.[2] Adjusting the carrier gas flow rate to be optimal for your column can also improve peak shape.[2]

  • Peak Fronting:

    • Possible Cause: This is often a sign of column overload, where the concentration of the analyte is too high for the column's capacity.[2]

    • Solution: Reduce the amount of sample injected onto the column by either decreasing the injection volume or diluting the sample.[2]

Question: How can I resolve co-eluting pyrazine isomers?

Answer: Co-elution of pyrazine isomers is a significant challenge because they often have very similar mass spectra, making accurate identification and quantification difficult.[2][6]

  • Solution: To enhance separation, you can use a longer GC column or switch to a column with a more polar stationary phase, which can offer better selectivity for these compounds.[2] Optimizing the oven temperature program with a slower ramp rate (e.g., 2-5 °C/min) can also significantly improve the resolution of closely eluting compounds.[7] In cases of persistent co-elution, using high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) can help differentiate isomers based on their fragmentation patterns.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact pyrazine quantification?

A1: Matrix effects are the alteration of analyte signal response due to the presence of co-eluting, interfering compounds from the sample matrix.[8] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[8] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can coat the injector port, leading to analyte protection and signal enhancement.[8]

Q2: How can I determine if my pyrazine analysis is affected by matrix effects?

A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[8] A significant difference between the slopes indicates the presence of matrix effects.[8] Another approach is the post-extraction spike method, where a known amount of the pyrazine standard is added to a blank matrix extract, and the response is compared to the same standard in a pure solvent.[8]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: The main strategies include:

  • Optimized Sample Preparation: Implement thorough cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][8]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.[8]

  • Stable Isotope Dilution Analysis (SIDA): This is a highly effective method where a known amount of a stable isotope-labeled analog of the target pyrazine is added to the sample as an internal standard.[9][10][11][12][13] Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction.[14][15]

Q4: Which SPME fiber is best for volatile pyrazine analysis?

A4: The choice of SPME fiber is critical for efficient extraction. For a broad range of volatile pyrazines with varying polarities and molecular weights, a tri-phasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[1][3][4] Studies have shown this fiber provides maximum volatile extraction efficiency for pyrazines in complex matrices.[1][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of various sample preparation and analytical techniques for pyrazine analysis as reported in different studies.

Table 1: Comparison of Sample Preparation Techniques for Pyrazine Analysis

Sample Preparation TechniqueKey AdvantagesCommon ApplicationsTypical Recovery (%)
Headspace Solid-Phase Microextraction (HS-SPME) Solvent-free, sensitive, easily automated.[3]Coffee, roasted nuts, cocoa, yeast extract.[15]91.6 - 109.2[16]
Stir Bar Sorptive Extraction (SBSE) High sample capacity, good for trace analysis.Beer and other liquid samples.[15]Not explicitly stated
Liquid-Liquid Extraction (LLE) Effective for a wide range of pyrazines, can handle larger sample volumes.Cooked meats and other complex food matrices.[3]>80 (with multiple extractions)[17]
Solid-Phase Extraction (SPE) Good for sample cleanup and concentration, versatile.Liquid food extracts.[15]Not explicitly stated

Table 2: Performance Data for Pyrazine Quantification using SPME-GC-MS

Pyrazine Compound(s)MatrixSPME FiberLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
13 PyrazinesFlavor-Enhanced Edible Oils120 µm PDMS/DVB/CAR2–60 ng/g6–180 ng/g[16][18]
2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazineCocoa Wort75 µm CAR/PDMS< 0.023 µg/LNot Specified[18]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines in Coffee

This protocol is suitable for extracting volatile pyrazines from solid matrices like coffee.[8]

  • Materials and Equipment:

    • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[3]

    • 20 mL headspace vials with PTFE/silicone septa.[3]

    • Heating and agitation system (e.g., heating block with magnetic stirrer or autosampler).[3]

    • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Sample Preparation:

    • Weigh 2-5 g of homogenized ground coffee into a 20 mL headspace vial.[3]

    • Add a known amount of a suitable internal standard (e.g., a deuterated pyrazine derivative).[3]

    • Immediately seal the vial.

  • HS-SPME Procedure:

    • Place the vial in the heating/agitation system and equilibrate the sample at a controlled temperature (e.g., 80°C) for a set time (e.g., 15-20 minutes) with agitation.[3]

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-40 minutes) at the same controlled temperature to allow analytes to adsorb onto the fiber.[3]

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the hot injection port of the GC (e.g., 250°C).[3]

    • Desorb the analytes from the fiber for 2-5 minutes.[3]

    • Start the GC-MS analysis using an appropriate temperature program to separate the pyrazines.

Protocol 2: Liquid-Liquid Extraction (LLE) for Pyrazines in Cooked Meat

This protocol is effective for extracting a broad range of pyrazines from complex, semi-solid matrices.

  • Materials and Equipment:

    • Homogenizer (e.g., blender).

    • Centrifuge tubes.

    • Centrifuge.

    • Organic solvent (e.g., dichloromethane).

    • Rotary evaporator or nitrogen evaporator.

    • GC-MS system.

  • Extraction Procedure:

    • Weigh a known amount of the cooked meat sample and homogenize it to a uniform consistency.[3]

    • Add a known amount of internal standard.

    • Add a specific volume of dichloromethane (B109758) to the homogenized sample in a centrifuge tube.

    • Vigorously shake or vortex the mixture for 5-10 minutes to ensure thorough mixing and efficient extraction.[3]

    • Centrifuge the mixture to achieve a clear separation between the aqueous/solid layer and the organic solvent layer.[3]

    • Carefully collect the organic solvent layer.

    • Repeat the extraction process on the remaining sample residue at least two more times with fresh solvent to maximize recovery.[3]

    • Combine all the organic extracts.

    • Concentrate the combined organic extract to a final volume of approximately 1 mL under a gentle stream of nitrogen or using a rotary evaporator.[3]

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS for analysis.

Visualizations

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Homogenized Sample Vial Weigh into Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at Controlled Temperature with Agitation Seal->Equilibrate Transfer to Autosampler Expose Expose SPME Fiber to Headspace Equilibrate->Expose Adsorb Adsorption of Analytes Expose->Adsorb Desorb Thermal Desorption in GC Inlet Adsorb->Desorb Inject into GC Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data_Analysis Data Processing & Quantification Detect->Data_Analysis Data Acquisition

Caption: Workflow for volatile pyrazine analysis using HS-SPME-GC-MS.

Troubleshooting_Pyrazine_Analysis cluster_prep Sample Prep Issues cluster_spme SPME Issues cluster_gcms GC-MS Issues Start Start: Low or No Pyrazine Signal Check_Prep Check Sample Preparation Start->Check_Prep Check_SPME Check SPME Parameters Start->Check_SPME Check_GCMS Check GC-MS System Start->Check_GCMS Prep_Sol1 Optimize Extraction (pH, Salting-out) Check_Prep->Prep_Sol1 Prep_Sol2 Use More Exhaustive Extraction (LLE/SPE) Check_Prep->Prep_Sol2 SPME_Sol1 Select Appropriate Fiber (e.g., DVB/CAR/PDMS) Check_SPME->SPME_Sol1 SPME_Sol2 Optimize Time & Temperature Check_SPME->SPME_Sol2 SPME_Sol3 Inspect/Replace Fiber Check_SPME->SPME_Sol3 GCMS_Sol1 Check for Leaks Check_GCMS->GCMS_Sol1 GCMS_Sol2 Verify Injection Parameters Check_GCMS->GCMS_Sol2 GCMS_Sol3 Bake-out/Trim Column Check_GCMS->GCMS_Sol3 GCMS_Sol4 Check Detector Function Check_GCMS->GCMS_Sol4 End Signal Restored Prep_Sol1->End SPME_Sol1->End GCMS_Sol1->End

Caption: Troubleshooting decision tree for low pyrazine signal.

References

Technical Support Center: Minimizing Matrix Effects in Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of pyrazines in complex food samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of pyrazine (B50134) analysis?

A1: Matrix effects are the interference of co-eluting compounds from the sample matrix with the target analyte's signal response during analysis.[1] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In GC-MS, matrix components can coat the injector port, protecting the analyte from degradation and causing signal enhancement.[1]

Q2: How can I determine if my pyrazine analysis is affected by matrix effects?

A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (a matrix-matched calibration).[1] A significant difference between the slopes is a clear indicator of matrix effects.[1] Another approach is the post-extraction spike method, where a known amount of a pyrazine standard is added to a blank matrix extract. The response is then compared to the same standard in a pure solvent.[1] The matrix effect (ME) can be quantified using the formula:

ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A value of 0% indicates no effect, a negative value suggests signal suppression, and a positive value indicates signal enhancement.[1]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: The main strategies fall into three categories:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Headspace Solid-Phase Microextraction (HS-SPME) are effective for cleaning up samples and isolating pyrazines.[1][2][3]

  • Instrumental Solutions: If the analytical instrument has sufficient sensitivity, simply diluting the final extract can be a highly effective way to reduce the concentration of interfering compounds.[1][4] Additionally, optimizing the chromatographic separation can help resolve the target pyrazines from matrix components.[5]

  • Calibration and Quantification Strategies:

    • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the target analytes to mimic the matrix effects seen in the actual samples.[1]

    • Standard Addition: This method is useful when a blank matrix is not available. It involves adding known amounts of the standard directly to aliquots of the sample extract.[1]

    • Stable Isotope Dilution Analysis (SIDA): This is a robust approach where a stable isotope-labeled version of the analyte (e.g., a deuterated pyrazine) is used as an internal standard.[2] Because it behaves almost identically to the native analyte during extraction and analysis, it effectively compensates for both matrix effects and variations in analyte recovery.[2][6][7][8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or Inconsistent Analyte Recovery • Sub-optimal extraction conditions (solvent, pH, time, temperature).• Analyte loss during sample cleanup or concentration steps.Optimize Extraction: Systematically evaluate and optimize your sample preparation protocol. For volatile pyrazines, optimize HS-SPME parameters like fiber coating, extraction time, and temperature.[1][9]• Perform Recovery Experiments: Spike a blank matrix with a known amount of your target pyrazine before extraction. Process this sample alongside your unknown samples to calculate percent recovery and identify steps where analyte loss occurs.[1]
Poor Peak Shape or Resolution • Co-elution of matrix components with the target analyte.• Contamination of the GC inlet liner or analytical column.Optimize Chromatography: Adjust the GC oven temperature program to better separate the analyte from interferences. Ensure the column choice (e.g., DB-5ms, HP-5ms) is appropriate for pyrazine analysis.[10]• Clean the System: Replace the GC inlet liner and septum. If necessary, bake the column according to the manufacturer's instructions to remove contaminants.
Significant Signal Suppression or Enhancement • High concentration of co-eluting matrix components affecting ionization (MS) or thermal degradation (GC).• The chosen internal standard is not adequately compensating for the matrix effect.Dilute the Extract: If sensitivity allows, diluting the final extract can be a simple and effective way to reduce matrix effects.[1][11]• Improve Sample Cleanup: Implement or enhance a cleanup step using SPE to remove more matrix interferences.[2]• Use Stable Isotope Dilution Analysis (SIDA): Employ a stable isotope-labeled internal standard that matches your target analyte. This is the most reliable way to correct for signal variability.[2][6][7]
High Background Noise in Chromatogram • Incomplete removal of matrix components during sample preparation.• Contamination from solvents, glassware, or the instrument itself.Refine Cleanup: For complex matrices, a multi-step cleanup approach (e.g., LLE followed by SPE) may be necessary.• Run Blanks: Analyze solvent blanks and method blanks to identify the source of contamination. Ensure high-purity solvents are used.

Visual Guides and Workflows

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation A Initial Analysis of Sample and Solvent Standard B Compare Calibration Slopes (Solvent vs. Matrix-Matched) A->B C Calculate Matrix Effect (ME %) ME = [(A_matrix / A_solvent) - 1] * 100 B->C D Is ME Significant? C->D E Proceed with Solvent Calibration D->E No F Select Mitigation Strategy D->F Yes G Improve Sample Cleanup (SPE, LLE) F->G H Dilute Sample Extract F->H I Implement Advanced Calibration (SIDA, Std. Addition) F->I J Re-evaluate ME % G->J H->J I->J

Caption: Workflow for identifying and mitigating matrix effects.

cluster_key Key start Start: Define Sample & Analytes q1 Are Pyrazines Volatile? start->q1 q2 Is Sample Liquid or Solid? q1->q2 Yes spe SPE (Solid-Phase Extraction) q1->spe No (Less Volatile) q3 Is Trace Analysis Required? q2->q3 Liquid hs_spme HS-SPME (Headspace Solid-Phase Microextraction) q2->hs_spme Solid q3->hs_spme No sbse SBSE (Stir Bar Sorptive Extraction) q3->sbse Yes lle LLE (Liquid-Liquid Extraction) k1 Solvent-Free Methods k2 Solvent-Based Methods

Caption: Decision tree for selecting a sample preparation method.

Quantitative Data Summaries

Table 1: Performance Comparison of Pyrazine Extraction Methods

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)Ultrasound-Assisted Extraction (UAE)
Principle Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample.[3]Partitioning of pyrazines between the food matrix and an immiscible organic solvent.[3]Use of high-frequency sound waves to disrupt cell walls and enhance solvent penetration.[3]
Limit of Detection (LOD) 0.07–22.22 ng/g (in perilla seed oil)[3]Dependent on concentration steps; can be higher than HS-SPME without concentration.[3]Data for pyrazines is limited; generally provides high extraction yields.[3]
Advantages Solvent-free, sensitive, versatile, and easily automated.[12][13]Wide applicability, handles larger sample volumes, inexpensive equipment.[12]High extraction efficiency, reduced extraction time.
Limitations Fiber lifetime can be limited; matrix effects can influence partitioning.[12]Requires large volumes of organic solvents, can be labor-intensive, prone to emulsion formation.[12]Can potentially cause degradation of volatile compounds if temperature is not controlled.[3]

Table 2: Example HS-SPME-GC-MS Method Parameters and Performance for Pyrazines in Food

ParameterValue / ConditionReference
Sample Matrix Cocoa, Wort, Edible Oils[14]
SPME Fiber 75 µm CAR/PDMS or 120 µm PDMS/DVB/CAR[14]
Pre-incubation/Equilibrium 40°C for 40 min or 80°C for 20 min[14]
Extraction Time & Temp 50°C for 50 min[14]
GC Injector Splitless mode, 250°C[10]
Carrier Gas Helium, constant flow rate (e.g., 1 mL/min)[10]
Oven Program Initial 40°C (2 min), ramp 5°C/min to 240°C (5 min)[10]
MS Ionization Mode Electron Ionization (EI) at 70 eV[10]
Acquisition Mode Full Scan (identification), SIM (quantification)[10]
LOD < 0.023 µg/L (Cocoa Wort); 2–60 ng/g (Oils)[14][15]
Recovery 95.4–102.7% (Cocoa Wort); 91.6–109.2% (Oils)[14][15]
Relative Standard Deviation (RSD) 3.6–6.4% (Cocoa Wort); < 16% (Oils)[14][15]

Detailed Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines

This protocol is suitable for extracting volatile pyrazines from matrices like coffee, roasted nuts, or beer.[10][12]

  • Sample Preparation:

    • Homogenize solid food samples (e.g., coffee beans, cocoa powder).[10]

    • Place a known amount of the homogenized sample (e.g., 1-5 g) or liquid sample (e.g., 5-10 mL) into a headspace vial (e.g., 20 mL).[2][10]

    • For some applications, adding NaCl (up to 25% w/v) can improve the extraction efficiency of volatile compounds.[2]

    • Add an appropriate internal standard (e.g., a deuterated pyrazine analogue) for accurate quantification.[10]

    • Immediately seal the vial with a cap and septum.[3]

  • Extraction:

    • Place the vial in a heating block or autosampler agitator.

    • Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 10-30 minutes) to allow volatile pyrazines to partition into the headspace.[2][3][10]

    • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30-50 minutes) to adsorb the analytes.[1][10]

  • Desorption and Analysis:

    • Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[1][10]

    • Start the GC-MS analysis using an appropriate temperature program to separate the pyrazines.[1]

Protocol 2: Stable Isotope Dilution Analysis (SIDA) Workflow

This protocol outlines the general steps for quantification using SIDA, which is highly effective at compensating for matrix effects.[7]

  • Standard Preparation:

    • Prepare a stock solution of the deuterated pyrazine internal standard (IS).

    • Create a series of calibration standards containing a fixed concentration of the IS and varying concentrations of the native (non-labeled) pyrazine analyte.

  • Sample Preparation:

    • Homogenize the food sample as required.

    • To a known amount of the sample, add a precise volume of the deuterated IS solution at the very beginning of the sample preparation process. The amount added should be comparable to the expected amount of the native analyte.[10]

  • Extraction and Cleanup:

    • Perform the chosen extraction procedure (e.g., HS-SPME, LLE, SPE). The IS will undergo the same potential losses and matrix effects as the native analyte.

  • GC-MS Analysis:

    • Analyze the calibration standards and the sample extracts by GC-MS.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring at least one characteristic ion for the native analyte and one for the deuterated IS.[10]

  • Quantification:

    • Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.

    • Calculate the analyte-to-IS peak area ratio in the unknown sample and determine its concentration using the calibration curve. This ratio-based method corrects for variations in sample volume, injection volume, and signal suppression/enhancement.

References

Improving the resolution of pyrazine isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the analysis of pyrazine (B50134) isomers by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate pyrazine isomers using gas chromatography?

Positional isomers of alkylpyrazines often possess very similar physicochemical properties, leading to nearly identical interactions with the stationary and mobile phases in the GC column.[1] This results in co-elution, where two or more isomers exit the column at the same time, appearing as a single, overlapping peak.[1] Furthermore, their mass spectra can be very similar, making differentiation by a mass spectrometry (MS) detector challenging without adequate chromatographic separation.[2]

Q2: How can I confirm that a single, broad, or asymmetrical peak in my chromatogram is due to the co-elution of pyrazine isomers?

Several methods can help you determine if you are facing a co-elution issue:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, are strong indicators of co-elution.[1]

  • Mass Spectrometry (MS) Analysis: When using an MS detector, you can examine the mass spectra at different points across the peak (peak slicing). A change in the mass spectrum from the leading edge to the tailing edge of the peak is a clear sign of co-elution.[1]

  • Use of Retention Indices (RIs): Comparing the calculated retention indices of your peaks with literature values for different isomers on the same stationary phase is a crucial step for unambiguous identification, especially when mass spectra are nearly identical.[2][3]

Q3: Can I use mass spectrometry to resolve co-eluting pyrazine isomers?

While a mass spectrometer is a powerful detector, it cannot separate compounds that co-elute from the GC column. If two isomers exit the column at the same time, the MS will detect both simultaneously.[4] However, if the co-eluting isomers have unique mass fragments, you may be able to use selected ion monitoring (SIM) or extracted ion chromatograms (EICs) to quantify them individually. It is important to remember that this is not a true chromatographic separation and relies on differences in their mass spectra.[4]

Troubleshooting Guides

Guide 1: Poor Resolution and Co-eluting Peaks

This guide provides a systematic approach to troubleshooting poor resolution and co-elution of pyrazine isomers.

Problem: Peaks for different pyrazine isomers are not baseline separated or appear as a single peak.

Initial Troubleshooting Workflow:

start Poor Resolution or Co-elution of Pyrazine Isomers check_column Is the GC column appropriate for pyrazine isomer separation? start->check_column column_solution Select a column with appropriate polarity and dimensions. check_column->column_solution No check_temp Is the oven temperature program optimized? check_column->check_temp Yes column_solution->check_temp temp_solution Optimize the temperature program (initial temp, ramp rate, holds). check_temp->temp_solution No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes temp_solution->check_flow flow_solution Adjust the carrier gas flow rate. check_flow->flow_solution No check_sample Is the sample preparation adequate? check_flow->check_sample Yes flow_solution->check_sample sample_solution Improve sample preparation to remove interferences. check_sample->sample_solution No end_resolved Resolution Improved check_sample->end_resolved Yes sample_solution->end_resolved end_unresolved Issue Persists: Consider Advanced Techniques (e.g., GCxGC)

Caption: Troubleshooting workflow for poor resolution of pyrazine isomers.

Detailed Solutions:

  • Inappropriate GC Column Selection: The choice of the GC column's stationary phase is a critical factor.[4]

    • Polarity: Non-polar stationary phases separate analytes primarily by their boiling points. For pyrazine isomers, which can have differing polarities, a polar column (e.g., WAX) may provide better separation.[4] Common choices range from non-polar (DB-1, ZB-5MS) to intermediate (DB-624) and polar (ZB-WAXplus).[2][4]

    • Column Dimensions: A longer column increases efficiency and resolution, though it also extends analysis time.[4] Narrower internal diameter columns can also improve resolution.[4]

  • Suboptimal Oven Temperature Program: The temperature program directly influences the separation.[4]

    • Lower the Initial Temperature: Starting at a lower temperature can improve the separation of volatile compounds.[4] For splitless injection, a common starting point is 20°C below the boiling point of the sample solvent.[5]

    • Reduce the Temperature Ramp Rate: A slower ramp rate (e.g., 2-5 °C/min) allows for more interaction between the analytes and the stationary phase, which can enhance separation.[3][4]

    • Introduce Isothermal Holds: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes provide the necessary time for separation to occur.[4]

  • Incorrect Carrier Gas Flow Rate: The carrier gas flow rate affects the efficiency of the separation. An optimal flow rate will provide the best resolution.[4] Decreasing the flow rate can sometimes improve separation.[4]

  • Sample Matrix Interference: Complex sample matrices can introduce interfering compounds that co-elute with the target pyrazines.

    • Sample Preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME) can be used to selectively extract pyrazines and minimize interferences.[4]

Guide 2: Peak Tailing or Broadening

Problem: Pyrazine peaks are asymmetrical (tailing) or excessively broad, leading to poor resolution and inaccurate integration.

Possible Causes and Solutions:

  • Active Sites in the Injection Port or Column: Active sites can cause undesirable interactions with the analytes.

    • Solution: Use a deactivated inlet liner and consider trimming the first few centimeters of the column.[3] Regularly replace the septum with a low-bleed option.[6]

  • Column Contamination: Buildup of non-volatile residues from previous injections can degrade column performance.

    • Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants.[3]

  • Suboptimal Inlet Temperature: If the inlet temperature is too low, analytes may not vaporize efficiently.

    • Solution: Ensure the inlet temperature is appropriate, typically between 230-270 °C.[3]

  • Incorrect Carrier Gas Flow Rate: A flow rate that is too high or too low can lead to band broadening.

    • Solution: Ensure the carrier gas flow rate is set correctly for your column dimensions (e.g., ~1.0 mL/min for a 0.25 mm ID column).[3]

Data Presentation

Table 1: GC Column Selection Guide for Pyrazine Isomer Separation

ParameterRecommendation for Improved ResolutionConsiderations
Stationary Phase A polar phase (e.g., WAX) is often recommended for isomers with differing polarities.[4]Non-polar phases separate primarily by boiling point, while polar phases separate based on differences in dipole moments.[4]
Column Length Increase column length (e.g., from 30 m to 60 m).[4]Longer columns provide higher efficiency but result in longer analysis times.[4]
Internal Diameter (ID) Decrease the internal diameter (e.g., from 0.32 mm to 0.25 mm).[4]Narrower columns offer higher resolution but have lower sample capacity.[4]
Film Thickness Thicker films can increase retention and may improve the resolution of very volatile compounds.Thicker films can also lead to longer run times and increased column bleed.

Table 2: Example GC-MS Parameters for Alkylpyrazine Analysis

ParameterSettingPurpose
Injector Temperature 250 °C[1]Ensures rapid and complete vaporization of the sample.
Carrier Gas Helium at a constant flow of ~1.2 mL/min[1]Transports the analytes through the column.
Oven Program Initial: 50 °C, hold 2 min; Ramp: 10 °C/min to 250 °C; Final Hold: 5 min at 250 °C[1]Separates compounds based on their volatility and interaction with the stationary phase. A slower ramp rate may be needed for better isomer resolution.[3][4]
MS Ion Source Temp. 230 °C[1][3]Maintains analytes in the gas phase and prevents contamination.[3]
MS Quadrupole Temp. 150 °C[1]Influences ion transmission and sensitivity.
Acquisition Mode Full Scan (m/z 40-300) or SIM[1][3]Scan mode is used for identification, while SIM mode provides higher sensitivity for quantification.[3]

Experimental Protocols

Protocol 1: Optimization of GC Oven Temperature Program

Objective: To achieve baseline separation of co-eluting pyrazine isomers by systematically modifying the oven temperature program.

Methodology:

  • Initial Isothermal Analysis:

    • Perform an initial run at an isothermal temperature where the co-eluting peaks are eluted. This provides a baseline for optimization.[4]

  • Screening with a Temperature Gradient:

    • If isothermal analysis is insufficient, employ a temperature gradient. A good starting point is an initial temperature of 40-50°C, held for 1-2 minutes, followed by a ramp of 10°C/minute to a final temperature approximately 20°C above the elution temperature of the last analyte of interest.[5]

  • Optimize the Ramp Rate:

    • If resolution is still poor, reduce the temperature ramp rate in increments (e.g., from 10°C/min to 8°C/min, then 5°C/min, etc.). A slower ramp rate increases the interaction time of the analytes with the stationary phase, often improving separation.[4][7]

  • Adjust the Initial Temperature:

    • For poorly resolved early eluting peaks, decrease the initial oven temperature.[4][5]

  • Introduce an Isothermal Hold:

    • If a slow ramp is not sufficient, introduce an isothermal hold in the temperature program just before the elution of the co-eluting pair.[4] This can provide the additional time needed for separation.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Analysis

Objective: To extract volatile pyrazine isomers from a sample matrix for subsequent GC-MS analysis. This protocol is adapted from methods for analyzing volatiles in various food matrices.[4][8]

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[4][8]

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa[3]

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 g of a solid sample or pipette 1-5 mL of a liquid sample into a 20 mL headspace vial.[3]

    • Immediately seal the vial.

  • Extraction:

    • Place the vial in a heating block and incubate at a set temperature (e.g., 65°C) for a specific time (e.g., 30 minutes) to allow the volatile pyrazines to partition into the headspace.[4]

    • Expose the SPME fiber to the headspace of the vial for a predetermined extraction time.

  • Desorption and GC Analysis:

    • After extraction, retract the fiber and insert it into the hot GC inlet (e.g., 250-270°C) for thermal desorption for a specified time (e.g., 5 minutes).[3][4]

    • The GC analysis begins simultaneously, with the injector in splitless mode during the desorption period.[3]

Visualizations

start Select GC Method for Pyrazine Isomers check_volatility Are the isomers volatile and thermally stable? start->check_volatility gc_path Gas Chromatography (GC) is a suitable option. check_volatility->gc_path Yes hplc_path High-Performance Liquid Chromatography (HPLC) is preferred. check_volatility->hplc_path No gc_considerations GC Considerations: - Use retention indices for identification. - Select stationary phase based on polarity (e.g., DB-1, ZB-WAXplus). - Optimize temperature program. gc_path->gc_considerations hplc_considerations HPLC Considerations: - Reversed-Phase (RP-HPLC) is common. - Mixed-mode columns can offer unique selectivity. hplc_path->hplc_considerations

Caption: Decision tree for selecting a chromatographic method for pyrazine isomer analysis.

References

Technical Support Center: Troubleshooting Pyrazine GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common chromatographic issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pyrazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing pyrazines by GC-MS?

Peak tailing, where the peak is asymmetrical with a drawn-out latter half, is frequently caused by active sites within the GC system.[1] Polar pyrazines can interact with these sites, which are often found in the injector liner or at the beginning of the GC column.[1][2] Other causes include contamination of the column and using a carrier gas flow rate that is not optimal.[2][3]

Q2: My pyrazine (B50134) peaks are broad instead of sharp. What should I investigate?

Broad peaks can be a result of several factors. An inlet temperature that is too low may not efficiently vaporize the analytes, leading to broad peaks.[2] An incorrect carrier gas flow rate can also cause band broadening.[2] Additionally, column overload, where the analyte concentration is too high for the column's capacity, can result in peak fronting, a form of broadening where the leading edge of the peak is sloped.[1]

Q3: Can the choice of GC column affect peak shape for pyrazine analysis?

Absolutely. For separating polar compounds like pyrazines, a polar stationary phase is often recommended.[4] Columns such as a DB-WAX are well-suited for this purpose.[5][6] Using a more inert stationary phase can also help to minimize interactions that lead to peak tailing.[1]

Q4: How can I improve the separation of co-eluting pyrazine isomers?

Co-elution of pyrazine isomers is a common challenge due to their similar mass spectra.[2] To improve separation, consider using a longer GC column or one with a different stationary phase that offers better selectivity for these compounds.[1] Optimizing the oven temperature program by using a slower temperature ramp (e.g., 2-5 °C/min) can also significantly enhance resolution.[2]

Q5: Is derivatization necessary for pyrazine analysis?

While not always required, derivatization can be a useful technique for highly polar pyrazines that exhibit poor peak shape.[1][7] Derivatization modifies the analyte to make it more volatile and less prone to interacting with active sites in the GC system, thereby improving peak symmetry and detection.[7]

Troubleshooting Guides

Issue 1: Asymmetrical Peaks (Tailing)

If you are observing peak tailing for your pyrazine analytes, follow this troubleshooting workflow:

start Peak Tailing Observed check_liner Inspect & Replace Inlet Liner start->check_liner Potential active sites trim_column Trim First 10-20 cm of GC Column check_liner->trim_column If tailing persists bakeout Bake Out Column trim_column->bakeout To remove contaminants optimize_flow Optimize Carrier Gas Flow Rate bakeout->optimize_flow Check method parameters resolution Peak Shape Improved? optimize_flow->resolution end Problem Resolved resolution->end Yes contact_support Further Investigation Needed resolution->contact_support No

Caption: Troubleshooting workflow for peak tailing.

Steps:

  • Check the Inlet Liner: Start by inspecting the inlet liner. Active sites can form on the liner surface.[8] Use a deactivated inlet liner and replace it regularly.[1]

  • Trim the Column: If a new liner doesn't solve the issue, the front of the GC column may have active sites or be contaminated.[1][8] Trim 10-20 cm from the inlet of the column.[1]

  • Bake Out the Column: To remove less volatile contaminants that can cause peak tailing, bake out the column at a high temperature, ensuring you do not exceed the column's maximum temperature limit.[2]

  • Optimize Carrier Gas Flow: Verify that the carrier gas flow rate is set correctly for your column's internal diameter (e.g., ~1.0 mL/min for a 0.25 mm ID column).[2]

Issue 2: Broad Peaks

For issues with broad or widening peaks, consider the following steps:

start Broad Peaks Observed check_inlet_temp Verify Inlet Temperature start->check_inlet_temp Ensure efficient vaporization check_flow_rate Verify Carrier Gas Flow Rate check_inlet_temp->check_flow_rate If broadening persists check_concentration Check Sample Concentration check_flow_rate->check_concentration Rule out column overload resolution Peak Shape Improved? check_concentration->resolution end Problem Resolved resolution->end Yes contact_support Further Investigation Needed resolution->contact_support No

Caption: Troubleshooting workflow for broad peaks.

Steps:

  • Verify Inlet Temperature: An inlet temperature that is too low can lead to inefficient vaporization and broad peaks.[2] A typical inlet temperature for pyrazine analysis is between 230-270 °C.[2]

  • Check Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening.[2] Ensure the flow rate is optimized for your column dimensions.

  • Evaluate Sample Concentration: If you observe peak fronting, it may be a sign of column overload.[1] Try diluting your sample or reducing the injection volume.[1]

Quantitative Data Summary

The following tables summarize typical GC-MS parameters used for pyrazine analysis, compiled from various sources.

Table 1: GC Parameters for Pyrazine Analysis

ParameterRecommended ValueSource
Column Type Polar (e.g., DB-WAX, SUPELCOWAX 10)[4][5][6]
Column Dimensions 30-60 m x 0.25 mm ID, 0.25 µm film[1][2]
Inlet Temperature 230 - 270 °C[2][6]
Injection Mode Splitless[5][9]
Carrier Gas Helium[1][5]
Flow Rate ~1.0 mL/min[1][2]
Oven Program Initial 40°C (hold 2-5 min), ramp 3-5°C/min to 230-240°C[4][5][9]

Table 2: MS Parameters for Pyrazine Analysis

ParameterRecommended ValueSource
Ionization Mode Electron Ionization (EI)[2]
Electron Energy 70 eV[2][9]
Ion Source Temperature 230 °C[2][9]
Mass Scan Range m/z 30-350 amu[5]
Acquisition Mode Full Scan (for identification), SIM (for quantitation)[2]

Experimental Protocols

Protocol 1: Column Conditioning (Bake-Out)

This protocol is used to remove contaminants from the GC column that may cause peak tailing and a noisy baseline.

  • Disconnect the column from the mass spectrometer to prevent contamination of the detector.

  • Set the GC oven to a temperature approximately 20-30°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.

  • Maintain a normal carrier gas flow through the column.

  • Allow the column to bake for several hours, or overnight for heavily contaminated columns.

  • Cool the oven, reconnect the column to the detector, and run a blank solvent injection to confirm the baseline is clean.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Extraction

This is a common sample preparation technique for volatile pyrazines in various matrices.

  • Sample Preparation: Accurately weigh 1-5 g of a solid sample (or pipette 1-5 mL of a liquid sample) into a 20 mL headspace vial.[2] For quantitative analysis, add an appropriate internal standard.[5] To enhance extraction efficiency, a salting-out agent like sodium chloride (NaCl) can be added.[1]

  • Sealing: Immediately seal the vial with a PTFE/silicone septum.[2]

  • Equilibration: Place the vial in a heating block or autosampler agitator and equilibrate the sample at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes).[1]

  • Extraction: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes) to extract the volatile pyrazines.[1]

  • Desorption: Retract the fiber and insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes).[2] The GC analysis begins concurrently.

References

Optimizing fermentation conditions for pyrazine production by microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the microbial fermentation of pyrazines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are pyrazines and why is microbial fermentation a preferred production method? A1: Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that contribute to the nutty, roasted, and toasted aromas in many food products.[1][2] Microbial biosynthesis is considered an environmentally friendly and sustainable alternative to chemical synthesis, which often requires harsh conditions, high energy consumption, and can produce toxic waste.[3][4]

Q2: Which microorganisms are commonly used for pyrazine (B50134) production? A2: Various bacteria are known to produce pyrazines. Strains of Bacillus, particularly Bacillus subtilis, are widely studied and used for producing different alkylpyrazines.[3][5] Other bacteria, such as Corynebacterium glutamicum and Bacillus amyloliquefaciens, have also been identified as effective pyrazine producers.[3][6]

Q3: What are the key precursors for microbial pyrazine biosynthesis? A3: The biosynthesis of specific pyrazines is often dependent on the addition of specific precursors to the fermentation medium. L-threonine is a common precursor for the formation of 2,5-dimethylpyrazine (B89654) (2,5-DMP), while acetoin (B143602) is a precursor for 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP).[5][7][8] Other amino acids, such as L-serine, can also serve as precursors for different pyrazine derivatives.[3]

Q4: What are the most critical environmental factors affecting pyrazine yield during fermentation? A4: Key environmental and process parameters that significantly influence pyrazine production include temperature, pH, aeration (oxygen supply), and fermentation time.[4][5][6] Optimizing the carbon and nitrogen sources in the culture medium is also crucial for enhancing yield.[8]

Q5: What analytical methods are used to detect and quantify pyrazines in a fermentation broth? A5: The most common and effective method for analyzing volatile pyrazines is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10] This technique is highly sensitive and allows for both the identification and quantification of different pyrazine compounds.[8][9] For less volatile pyrazines, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful alternative.[9]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during pyrazine fermentation experiments.

Problem Possible Causes Recommended Solutions
Low or No Pyrazine Yield 1. Incorrect Precursor Concentration: The biosynthesis of specific pyrazines is highly dependent on precursor availability.[5][8]- Ensure the correct precursors (e.g., L-threonine, acetoin) are added to the medium. - Optimize the concentration of precursors; both insufficient and excessive amounts can inhibit production. For B. subtilis, concentrations of 40 g/L L-threonine and 60 g/L acetoin have been used successfully.[5]
2. Suboptimal pH: The pH of the medium affects microbial growth and enzymatic activity crucial for pyrazine synthesis.[4]- Monitor and control the pH of the fermentation broth. An optimal pH of 7.5 has been reported for B. subtilis IFO 3013.[5] - Use a suitable buffer system or implement an automated pH control strategy in the bioreactor.
3. Inadequate Aeration: Oxygen supply is critical. Oxygen-dependent enzymes are involved in the formation of the pyrazine ring, and production can be significantly reduced under oxygen-limited conditions.[11]- Optimize the aeration rate and agitation speed to ensure sufficient dissolved oxygen. An aeration rate higher than 0.1 VVM (volume of air per volume of medium per minute) was found to be effective for B. subtilis.[5]
4. Non-optimal Temperature: Temperature affects microbial metabolism and growth rate.- Determine the optimal fermentation temperature for your specific strain. For example, 37°C was optimal for a B. amyloliquefaciens strain, while 40°C was best for a B. subtilis strain.[5][6]
Inconsistent Batch-to-Batch Results 1. Inoculum Variability: Differences in the age, size, or metabolic state of the inoculum can lead to inconsistent fermentation performance.- Standardize your inoculum preparation protocol. Use a consistent volume of a culture at a specific growth phase (e.g., mid-logarithmic phase) and optical density.[8]
2. Media Component Degradation: Some media components, particularly precursors, may degrade during sterilization (autoclaving).- Consider filter-sterilizing heat-sensitive components like amino acid precursors and adding them to the autoclaved medium aseptically.
Formation of Undesired Byproducts 1. Suboptimal Fermentation Conditions: Incorrect temperature, pH, or aeration can shift metabolic pathways, leading to the production of unwanted compounds.[4]- Re-optimize the key fermentation parameters using a systematic approach like single-factor experiments followed by response surface methodology (RSM).[6][12]
2. Contamination: The presence of contaminating microorganisms can alter the fermentation profile and compete for substrates.- Ensure strict aseptic techniques during all stages of media preparation, inoculation, and sampling. - Perform regular microscopic examination and plating to check for culture purity.

Section 3: Optimized Fermentation Parameters

The following tables summarize quantitative data on optimized conditions for pyrazine production by different microorganisms.

Table 1: Optimized Conditions for Pyrazine Production by Bacillus Species

MicroorganismTarget Pyrazine(s)Key Parameters & Optimal ValuesFinal YieldReference
Bacillus subtilis IFO 30132,5-DMP & TTMPPrecursors: 40 g/L L-threonine, then 60 g/L acetoin Temperature: 40°C pH: 7.5 Aeration: > 0.1 VVM2 g/L (total pyrazines)[5]
Bacillus amyloliquefaciens LC-62,3,5-TMPTemperature: 37°C Substrate: Wheat medium Water Addition: 39 mL per 100 g0.446 mg/g[6]
Recombinant Bacillus licheniformis YC72,3,5-TMPSubstrate Ratio (Glycerol:Betaine): 1:2 Inducer (IPTG): 1.0 mM Fermentation Time: 4 days44.52 mg/L[12]
Bacillus subtilis BcP212,5-DMP, 2,3,5-TMP, TTMPPrecursors: 50 g/L L-threonine, 60 g/L acetoin Temperature: 28°C Time: 12 days558 mg/L (total)[1]

Table 2: Optimized Conditions for Pyrazine Production by Corynebacterium glutamicum

MicroorganismTarget PyrazineKey Parameters & Optimal ValuesFinal YieldReference
Engineered C. glutamicumTTMPGlucose: 80 g/L Urea: 11.9 g/L3.56 g/L[13]

Section 4: Key Experimental Protocols

Protocol 1: General Fermentation for Pyrazine Production (Bacillus subtilis)

This protocol is based on methodologies for solid substrate fermentation.[5][7]

  • Media Preparation:

    • Prepare the solid substrate, such as ground soybeans.

    • Suspend the substrate in water.

    • For 2,5-DMP production, enrich the medium with L-threonine (e.g., 40 g/L).[5]

    • Adjust the initial pH of the medium to the desired value (e.g., 7.5) using NaOH or HCl.[5]

    • Dispense the medium into fermentation vessels (e.g., flasks or bioreactors) and autoclave at 121°C for 15-20 minutes.

  • Inoculum Preparation:

    • Inoculate a single colony of B. subtilis into a liquid seed medium (e.g., LB broth).

    • Incubate for 24 hours at the appropriate temperature (e.g., 28-37°C) with shaking (e.g., 120-150 rpm) until the culture reaches the mid-logarithmic growth phase.[8]

  • Fermentation:

    • Inoculate the sterilized production medium with the seed culture (e.g., 5-10% v/v).

    • Incubate under optimized conditions. Maintain the temperature (e.g., 40°C) and provide adequate aeration.[5]

    • If producing multiple pyrazines sequentially, add the second precursor (e.g., acetoin for TTMP production) after the production of the first pyrazine (e.g., 2,5-DMP) has ceased.[5]

    • Collect samples aseptically at regular intervals to monitor pyrazine concentration and cell growth.

  • Harvesting and Extraction:

    • After the desired fermentation time (e.g., 6-14 days), harvest the culture.[7]

    • Prepare the sample for analysis as described in Protocol 2.

Protocol 2: Quantification of Pyrazines by Headspace SPME-GC-MS

This protocol is adapted from standard methods for volatile compound analysis.[8][9][10]

  • Sample Preparation:

    • Place a precise amount of the fermentation sample (e.g., 5 mL of liquid broth or a specific weight of solid substrate suspended in water) into a headspace vial (e.g., 20 mL).[8]

    • Add a known concentration of an internal standard (e.g., deuterated pyrazine) to the vial for accurate quantification.

    • If necessary, add NaCl to saturate the solution, which increases the volatility of the pyrazines.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in the autosampler of the GC-MS system.

    • Equilibrate the sample at a specific temperature (e.g., 70°C) for a set time (e.g., 15 minutes) with agitation to allow volatiles to partition into the headspace.[8]

    • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the pyrazines.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the analytes from the SPME fiber by inserting it into the heated GC inlet (e.g., 250°C).[8]

    • Separate the volatile compounds on a suitable capillary column (e.g., VF-WAXms or HP-5MS).[8]

    • Use a temperature program to elute the pyrazines. A typical program might be: hold at 70°C for 2 min, ramp at 5°C/min to 130°C, then ramp at 5°C/min to 200°C and hold for 3 min.[8]

    • Use helium as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).[8]

    • The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 20–500.[6]

  • Data Analysis:

    • Identify pyrazines by comparing their mass spectra and retention times with those of authentic standards.

    • Quantify the compounds by creating a calibration curve based on the peak area ratio of the analyte to the internal standard.

Section 5: Visualized Workflows and Pathways

The following diagrams illustrate key processes and relationships in pyrazine production.

Fermentation_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization cluster_valid Phase 3: Validation & Scale-Up Strain Strain Selection (e.g., B. subtilis) Media Media Formulation (Carbon/Nitrogen Source) Precursor Precursor Selection (e.g., L-Threonine) SFO Single-Factor Optimization (Temp, pH, Aeration) Precursor->SFO Initial Conditions RSM Response Surface Methodology (RSM) (e.g., Box-Behnken) SFO->RSM Identify Key Factors Analysis Pyrazine Analysis (HS-SPME-GC-MS) SFO->Analysis Validation Model Validation Experiments RSM->Validation Optimized Conditions ScaleUp Bioreactor Scale-Up Validation->ScaleUp Validation->Analysis

Caption: General workflow for optimizing pyrazine fermentation conditions.

Pyrazine_Biosynthesis_Pathway cluster_dmp 2,5-Dimethylpyrazine (2,5-DMP) Pathway cluster_ttmp 2,3,5,6-Tetramethylpyrazine (TTMP) Pathway Thr L-Threonine (Precursor) Inter1 α-Amino-β-ketobutyrate Thr->Inter1 L-threonine dehydrogenase DMP 2,5-Dimethylpyrazine Inter1->DMP Condensation & Oxidation Acetoin Acetoin (Precursor) Inter2 Acetoin + NH₃ Acetoin->Inter2 TTMP 2,3,5,6-Tetramethylpyrazine Inter2->TTMP Dimerization & Oxidation

Caption: Simplified biosynthetic pathways for major pyrazines.[8]

Troubleshooting_Flowchart Start Problem: Low Pyrazine Yield CheckPrecursor Are Precursor Type & Concentration Optimal? Start->CheckPrecursor CheckpH Is pH Maintained in Optimal Range? CheckPrecursor->CheckpH Yes ActionPrecursor Action: Optimize Precursor Concentration CheckPrecursor->ActionPrecursor No CheckTemp Is Temperature Optimal for Strain? CheckpH->CheckTemp Yes ActionpH Action: Implement pH Control/Buffering CheckpH->ActionpH No CheckAeration Is Aeration/ Agitation Sufficient? CheckTemp->CheckAeration Yes ActionTemp Action: Adjust Incubation Temperature CheckTemp->ActionTemp No CheckPurity Is Culture Free of Contamination? CheckAeration->CheckPurity Yes ActionAeration Action: Increase Aeration Rate or Shaking Speed CheckAeration->ActionAeration No ActionPurity Action: Review Aseptic Technique; Start New Culture CheckPurity->ActionPurity No End Yield Improved CheckPurity->End Yes ActionPrecursor->CheckpH ActionpH->CheckTemp ActionTemp->CheckAeration ActionAeration->CheckPurity

Caption: A logical workflow for troubleshooting low pyrazine yield.

References

Validation & Comparative

A Comparative Guide to the Validation of GC-MS Methods for 2,3-Diethylpyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of volatile and semi-volatile compounds is paramount. 2,3-Diethylpyrazine, a key aroma compound found in various food products and a potential process impurity in pharmaceutical manufacturing, requires robust analytical methods for its determination. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound, with a comparative look at an alternative liquid chromatography-based method. The information presented is supported by experimental data and detailed protocols to aid in method selection and validation.

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its quantitative performance characteristics. The following table summarizes typical validation parameters for a GC-MS method for the analysis of a deuterated analog of this compound, which serves as a reliable indicator of the performance for the target analyte itself. A comparison with an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is also presented.

Validation Parameter GC-MS (with Headspace SPME) UPLC-MS/MS Key Considerations
Linearity (R²) ≥ 0.995≥ 0.99Both methods demonstrate excellent linearity over their respective calibration ranges.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLData not availableGC-MS, particularly with headspace sampling, offers high sensitivity for volatile compounds like this compound.
Limit of Quantitation (LOQ) 0.3 - 3.0 ng/mLData not availableThe LOQ for GC-MS allows for the precise measurement of trace levels of the analyte.
Accuracy (% Recovery) 90 - 110% (typical)Not specifiedBoth techniques can achieve high accuracy with proper method development and use of internal standards.
Precision (%RSD) < 15%Not specifiedGC-MS methods generally provide good precision for the analysis of volatile compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of any validated analytical method. Below are representative protocols for the analysis of this compound using GC-MS with two common sample preparation techniques, as well as a protocol for a UPLC-MS/MS method.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is ideal for the extraction of volatile and semi-volatile compounds from liquid and solid matrices, minimizing solvent use.

1. Sample Preparation:

  • Place 5 mL of a liquid sample (e.g., beverage) or 1-2 g of a homogenized solid sample (e.g., food product) into a 20 mL headspace vial.

  • Add an appropriate amount of a suitable internal standard (e.g., 2,3-diethyl-5-methylpyrazine-d7).

  • For solid samples, add 5 mL of a saturated sodium chloride solution to enhance the release of volatile analytes.

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Incubate the vial at 60°C for 15 minutes with agitation to allow for equilibration of the analytes in the headspace.

  • Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

3. GC-MS Analysis:

  • Injector: Retract the SPME fiber and immediately insert it into the GC inlet at 250°C for thermal desorption in splitless mode for 5 minutes.

  • GC Column: Use a DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 180°C at a rate of 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 minutes.

  • Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. For quantitative analysis, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 136, 107, 79).

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS

LLE is a classic and robust technique for extracting analytes from liquid samples.

1. Sample Preparation:

  • To 10 mL of a liquid sample, add an appropriate amount of internal standard.

  • Add 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

2. Extraction:

  • Vigorously shake the mixture for 2 minutes.

  • Allow the layers to separate and carefully collect the organic layer.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

3. Concentration:

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Inject 1 µL of the concentrated extract into the GC-MS system using the same instrument conditions as described in Protocol 1.

Alternative Method: UPLC-MS/MS

A study by Zhang et al. (2021) in the Journal of Agricultural and Food Chemistry describes a UPLC-MS/MS method for the quantification of 16 pyrazines, including this compound, in alcoholic beverages.[1] While a full validation table is not provided in the publication, the methodology demonstrates a viable alternative to GC-MS.

1. Sample Preparation:

  • Samples of soy sauce aroma type Baijiu were directly analyzed after filtration.

2. UPLC-MS/MS Analysis:

  • UPLC System: Waters ACQUITY UPLC I-Class system.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Waters Xevo TQ-S micro mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The MRM transitions for this compound would be determined by direct infusion of a standard solution. A likely precursor ion would be the molecular ion [M+H]⁺ at m/z 137.

Method Validation Workflow and Signaling Pathways

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The workflow for method validation and the logical relationship between validation parameters are illustrated in the diagrams below.

G GC-MS Method Validation Workflow cluster_0 Planning cluster_1 Execution cluster_2 Evaluation cluster_3 Documentation Define Analytical Requirements Define Analytical Requirements Select Validation Parameters Select Validation Parameters Define Analytical Requirements->Select Validation Parameters Prepare Validation Protocol Prepare Validation Protocol Select Validation Parameters->Prepare Validation Protocol Perform Experiments Perform Experiments Prepare Validation Protocol->Perform Experiments Collect and Analyze Data Collect and Analyze Data Perform Experiments->Collect and Analyze Data Compare Data Against Acceptance Criteria Compare Data Against Acceptance Criteria Collect and Analyze Data->Compare Data Against Acceptance Criteria Assess Method Performance Assess Method Performance Compare Data Against Acceptance Criteria->Assess Method Performance Write Validation Report Write Validation Report Assess Method Performance->Write Validation Report Implement Method for Routine Use Implement Method for Routine Use Write Validation Report->Implement Method for Routine Use

Caption: A flowchart illustrating the key stages of analytical method validation.

G Logical Relationship of Validation Parameters Method Method Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness System Suitability System Suitability Method->System Suitability Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: Interdependencies of analytical method validation parameters.

References

A Head-to-Head Comparison: UPLC-MS/MS vs. GC-MS for the Analysis of Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazines—a class of nitrogen-containing heterocyclic aromatic compounds critical in the food, fragrance, and pharmaceutical industries—is paramount. The choice of analytical technique is a crucial decision that impacts sensitivity, selectivity, and sample throughput. This guide provides an objective comparison of two powerhouse methods: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data to inform your selection process.

Pyrazines are significant for their contribution to the aroma and flavor profiles of many food products and as intermediates in the pharmaceutical sector.[1][2] The primary distinction between the two analytical techniques lies in their separation principles and their applicability to different types of pyrazines. GC-MS has traditionally been the method of choice for volatile and semi-volatile pyrazines due to its high sensitivity and resolving power for these compounds.[3] In contrast, UPLC-MS/MS is well-suited for a broader range of pyrazines, including those that are non-volatile or thermally unstable, and can often simplify sample preparation.[1][3][4]

Quantitative Performance Comparison

The selection of an analytical method often hinges on its quantitative performance. The following table summarizes key validation parameters for both UPLC-MS/MS and GC-MS in the context of pyrazine (B50134) analysis. While both methods offer excellent linearity, GC-MS generally provides superior sensitivity for volatile pyrazines.[3] However, UPLC-MS/MS demonstrates high accuracy and precision, often with very low relative standard deviations.[5]

Validation ParameterUPLC-MS/MSGC-MSKey Considerations
Limit of Detection (LOD) ng/mL to µg/L range[5]pg to ng range[5]GC-MS generally offers lower detection limits for volatile pyrazines.
Limit of Quantitation (LOQ) ng/mL to µg/L range[5]ng/g range[5]Consistent with LOD, GC-MS often provides lower LOQs.
Linearity (R²) ≥ 0.99[3][6]Typically ≥ 0.99[3]Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (% Recovery) 84.36% to 103.92%[3][5]91.6% to 109.2%[3][5]Both methods can achieve high levels of accuracy with proper sample preparation and calibration.
Precision (%RSD) ≤ 6.36%[3][5]< 16%[3][5]Both techniques demonstrate good precision. UPLC-MS/MS can often show very low relative standard deviations.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of pyrazines using UPLC-MS/MS and GC-MS.

cluster_0 UPLC-MS/MS Workflow cluster_1 GC-MS Workflow U_Start Sample Preparation (e.g., Direct Injection, Dilution) U_Filter Filtration (0.22 µm syringe filter) U_Start->U_Filter U_Inject UPLC Separation (e.g., C18 column) U_Filter->U_Inject U_Detect Tandem MS Detection (MRM Mode) U_Inject->U_Detect U_Data Data Analysis (Quantification) U_Detect->U_Data G_Start Sample Preparation (e.g., HS-SPME, LLE) G_Inject GC Injection & Separation (e.g., DB-WAX column) G_Start->G_Inject G_Detect MS Detection (Scan or SIM Mode) G_Inject->G_Detect G_Data Data Analysis (Library Matching & Quantification) G_Detect->G_Data

Figure 1: Experimental workflows for UPLC-MS/MS and GC-MS pyrazine analysis.

Logical Comparison of Analytical Techniques

The choice between UPLC-MS/MS and GC-MS for pyrazine analysis involves a trade-off between various performance and practical attributes.

cluster_UPLC UPLC-MS/MS cluster_GC GC-MS U_Adv Advantages U_App Wide Applicability (Volatile & Non-Volatile) [12] U_Adv->U_App U_Therm Suitable for Thermally Labile Pyrazines [12] U_Adv->U_Therm U_Prep Simpler Sample Preparation (e.g., Direct Injection) [12] U_Adv->U_Prep U_Disadv Disadvantages U_Sens Generally Lower Sensitivity than GC-MS [12] U_Disadv->U_Sens U_Matrix Potential for Matrix Effects in MS Detection [12] U_Disadv->U_Matrix U_Solvent Higher Solvent Consumption [12] U_Disadv->U_Solvent G_Adv Advantages G_Sens High Sensitivity (pg-ng LOD) [12] G_Adv->G_Sens G_Vol Excellent for Volatile & Semi-Volatile Pyrazines [12] G_Adv->G_Vol G_Res High Chromatographic Resolution [12] G_Adv->G_Res G_Disadv Disadvantages G_Req Requires Volatility & Thermal Stability [12] G_Disadv->G_Req G_Prep Sample Preparation can be Complex (e.g., Derivatization) [12] G_Disadv->G_Prep G_Therm Not Ideal for Thermally Labile Pyrazines [12] G_Disadv->G_Therm

Figure 2: Logical comparison of UPLC-MS/MS and GC-MS for pyrazine analysis.

Detailed Experimental Protocols

Reproducible and reliable results are contingent on detailed methodologies. Below are representative protocols for the analysis of pyrazines using UPLC-MS/MS and GC-MS.

Protocol 1: UPLC-MS/MS for Pyrazines in Liquid Samples (e.g., Baijiu)

This method is tailored for the analysis of a range of pyrazines in a liquid matrix.[4][6]

  • Instrumentation: An ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Xevo TQ-S) is a representative setup.[4][6]

  • Sample Preparation: For liquid samples such as Baijiu, preparation can be as straightforward as dilution with ultrapure water, addition of an internal standard, and filtration through a 0.22 µm syringe filter.[5] This direct injection approach simplifies the overall process.[3][4]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[4][5]

    • Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile[4][5]

    • Gradient: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the pyrazines.[4]

    • Flow Rate: 0.3 mL/min[4][5]

    • Column Temperature: 40 °C[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for each pyrazine.[4][6]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Pyrazines in Coffee

This method is suitable for the extraction and quantification of volatile pyrazines in solid matrices like coffee.[5]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Sample Preparation (HS-SPME):

    • Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.[7]

    • Add an appropriate internal standard for quantification.[5]

    • Seal the vial with a PTFE/silicone septum.[8]

    • Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes) with agitation.[5][7]

    • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile pyrazines.[5][7]

  • GC-MS Conditions:

    • Injector: Splitless mode at a high temperature (e.g., 250°C) for thermal desorption of analytes from the SPME fiber.[5][8]

    • Column: A polar column like DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) is often used.[5][8]

    • Oven Temperature Program: A temperature gradient is used to separate the pyrazines, for example, starting at 40°C and ramping up to 240°C.[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard.[8] Data can be acquired in full scan mode for identification against a spectral library (e.g., NIST) or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[8]

Conclusion

Both GC-MS and UPLC-MS/MS are robust and reliable techniques for the analysis of pyrazines.[2][3] GC-MS remains the gold standard for volatile and semi-volatile pyrazines, offering excellent sensitivity.[2] However, advancements in UPLC-MS/MS present a versatile alternative, particularly for less volatile or thermally labile compounds, and can streamline sample preparation by allowing for the direct injection of liquid samples.[1][3][4] The ultimate choice of methodology should be guided by the specific chemical properties of the target pyrazines, the nature of the sample matrix, the required sensitivity, and the available instrumentation.[1] For comprehensive studies, a cross-validation approach utilizing both techniques can provide the highest level of confidence in the analytical results.[1]

References

A Tale of Two Isomers: A Comparative Sensory Analysis of 2,3-Diethylpyrazine and 2,5-Diethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of flavor and fragrance chemistry, subtle structural variations can lead to profound differences in sensory perception. This guide provides a detailed comparative analysis of the sensory profiles of two constitutional isomers: 2,3-Diethylpyrazine and 2,5-Diethylpyrazine (B83868). By examining their distinct olfactory and gustatory characteristics, supported by experimental data and detailed methodologies, we aim to provide a comprehensive resource for professionals in research and development.

Sensory Profile Comparison

The sensory attributes of this compound and 2,5-Diethylpyrazine, while both falling into the nutty and roasted spectrum, exhibit notable differences in their specific flavor and aroma nuances.

This compound is characterized by a complex and multifaceted sensory profile. It is frequently described as having strong roasted, nutty, and earthy notes, often accompanied by hints of cocoa and coffee .[1] At lower concentrations, it can impart a pleasant roasted grain character. Its aroma is also described as possessing green pepper and musty undertones.

2,5-Diethylpyrazine , in contrast, appears to have a more focused nutty profile, often specifically characterized as nutty and hazelnut . It is important to distinguish this compound from the more commonly referenced 2,5-dimethylpyrazine, which has a broader range of descriptors including chocolate, roasted nuts, and earthy notes.[2] The sensory data for 2,5-diethylpyrazine is less extensively documented in publicly available literature.

Quantitative Sensory Data

The following table summarizes the available quantitative and qualitative sensory data for this compound and 2,5-Diethylpyrazine. The lack of a directly comparable odor threshold for 2,5-Diethylpyrazine is a key area for future research.

Sensory AttributeThis compound2,5-Diethylpyrazine
Odor Threshold (in water) 0.04 ppb[1]Not available
General Odor Profile Roasted, Nutty, Earthy, Cocoa, Coffee, Green Pepper, MustyNutty, Hazelnut
General Taste Profile Earthy, Potato, Hazelnut, Musty, Raw, Nutty, RadishNutty, Hazelnut

Experimental Protocols

To ensure the accurate and reproducible determination of the sensory profiles of compounds like 2,3- and 2,5-Diethylpyrazine, standardized experimental protocols are essential. Below are detailed methodologies for two key analytical techniques: Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O) for Pyrazine (B50134) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.

Objective: To separate and identify the specific odor-active components of this compound and 2,5-Diethylpyrazine.

Methodology:

  • Sample Preparation:

    • Prepare dilute solutions of this compound and 2,5-Diethylpyrazine in a neutral solvent (e.g., ethanol (B145695) or propylene (B89431) glycol) at a concentration suitable for GC injection (e.g., 10-100 ppm).

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

    • Capillary Column: A polar column (e.g., DB-WAX or equivalent) is often suitable for separating pyrazines. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase at a rate of 5-10°C/min to 240°C.

      • Final hold: Hold at 240°C for 5-10 minutes.

    • Effluent Split: The column effluent is split (e.g., 1:1) between the FID and the ODP.

  • Olfactometry:

    • A trained sensory panelist sniffs the effluent from the ODP.

    • The panelist records the retention time, odor descriptor, and intensity of each detected aroma.

    • Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration.

  • Data Analysis:

    • The olfactometry data is correlated with the chromatogram from the FID to identify the retention times of the odor-active compounds.

    • Aromagrams are constructed to visualize the odor intensity as a function of retention time.

Sensory Panel Analysis for Flavor Profiling

A trained sensory panel provides comprehensive qualitative and quantitative data on the flavor profile of a substance.

Objective: To develop a detailed sensory profile of this compound and 2,5-Diethylpyrazine and to quantify the intensity of their sensory attributes.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, ability to describe aromas and tastes, and commitment.

    • Train panelists on the recognition and intensity scaling of relevant aroma and taste attributes using reference standards (e.g., solutions of nutty, roasted, earthy, and green compounds).

  • Sample Preparation:

    • Prepare solutions of this compound and 2,5-Diethylpyrazine in a neutral base (e.g., deionized water or a simple sugar solution) at various concentrations, including near-threshold and supra-threshold levels.

    • Samples should be coded with random three-digit numbers and presented in a balanced and randomized order to minimize bias.

  • Evaluation Procedure:

    • Panelists evaluate the samples in individual sensory booths under controlled lighting and temperature.

    • For each sample, panelists assess both the aroma (orthonasal perception) by sniffing from a covered cup and the flavor (retronasal perception and taste) by tasting the solution.

    • Panelists rate the intensity of each identified sensory attribute (e.g., "roasted," "nutty," "earthy," "green") on a structured scale (e.g., a 15-point line scale).

    • Panelists should rinse their mouths with purified water between samples.

  • Data Analysis:

    • The intensity ratings from all panelists are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine the mean intensity for each attribute.

    • The results are often visualized using a spider or radar plot to provide a graphical representation of the sensory profile of each compound.

Visualizing the Experimental Workflow and Isomeric Differences

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_GC_O Gas Chromatography-Olfactometry (GC-O) cluster_Sensory_Panel Sensory Panel Analysis GCO_Sample Sample Preparation GC_Separation GC Separation GCO_Sample->GC_Separation Effluent_Split Effluent Split GC_Separation->Effluent_Split FID FID Detection Effluent_Split->FID ODP Olfactory Detection Effluent_Split->ODP GCO_Data Data Correlation FID->GCO_Data ODP->GCO_Data SP_Sample Sample Preparation Panelist_Eval Panelist Evaluation SP_Sample->Panelist_Eval SP_Data Data Analysis Panelist_Eval->SP_Data SP_Profile Sensory Profile SP_Data->SP_Profile

Figure 1: Experimental workflow for sensory analysis.

Isomer_Comparison cluster_23 This compound cluster_25 2,5-Diethylpyrazine Pyrazine Pyrazine Core node23 Adjacent Ethyl Groups Pyrazine->node23 node25 Opposing Ethyl Groups Pyrazine->node25 profile23 Roasted, Nutty, Earthy, Cocoa, Coffee, Green Pepper node23->profile23 leads to profile25 Nutty, Hazelnut node25->profile25 leads to

Figure 2: Structural differences and resulting sensory profiles.

References

The Pyrazine Profile: A Comparative Analysis Across Roasted Delicacies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pyrazine (B50134) content of roasted coffee, peanuts, almonds, and cocoa reveals a complex interplay of precursors and processing that defines their characteristic aromas. This guide provides a comparative analysis of pyrazine concentrations, details the analytical methodologies used for their quantification, and visualizes the fundamental chemical pathways governing their formation.

Pyrazines, a class of volatile organic compounds, are paramount to the desirable roasted, nutty, and toasted aromas of many thermally processed foods.[1][2] Their formation is predominantly a result of the Maillard reaction, a complex cascade of chemical reactions between amino acids and reducing sugars that occurs during roasting.[3][4] The specific concentration and composition of these pyrazines are influenced by a multitude of factors, including the type of food, its geographical origin, and the precise conditions of the roasting process.[3] This guide offers a comparative overview of pyrazine content in four popular roasted products: coffee, peanuts, almonds, and cocoa.

Quantitative Comparison of Major Pyrazines

The concentration of various pyrazines differs significantly across different roasted foods, contributing to their unique sensory profiles. The following table summarizes the typical concentration ranges for some of the most abundant pyrazines found in roasted coffee (Arabica and Robusta), peanuts, almonds, and cocoa. It is important to note that these values can exhibit considerable variation based on the specific cultivar, processing methods, and degree of roast.

Pyrazine CompoundCoffee (µg/kg)Roasted Peanuts (µg/kg)Roasted Almonds (ng/g)Roasted Cocoa Beans (µ g/100g )
2-Methylpyrazine1,000 - 10,000+[3]Present[5]Present[6]Present[7]
2,5-Dimethylpyrazine (B89654)500 - 7,000[3]4125.75 (total pyrazines in small peanuts)[8]Present, also in raw[6]Present[7]
2,6-Dimethylpyrazine400 - 6,000[3]Present[8]Present[9]Present[9]
Ethylpyrazine50 - 800[3]Present[5]Not specifiedNot specified
2-Ethyl-5-methylpyrazinePresent[10]Present[8]Present[11]Not specified
2-Ethyl-3-methylpyrazinePresent[10]Not specifiedPresent[11]Not specified
TrimethylpyrazinePresent[8]Present[8]Not specifiedPresent[7][12]
TetramethylpyrazinePresent[8]Present[8]Not specifiedPresent[7][12]

Generally, studies indicate that Robusta coffee beans contain significantly higher concentrations of several key pyrazines compared to Arabica beans, contributing to Robusta's bolder and more "roasty" aroma profile.[3] In peanuts, 2,5-dimethylpyrazine is considered a key indicator of roasted peanut flavor.[5][8] The roasting process is essential for the formation of most pyrazines in almonds, with concentrations increasing with roasting time.[6][13] For cocoa, the ratio of tetramethylpyrazine to trimethylpyrazine can be used as an indicator of the degree of roasting.[12]

Experimental Protocols for Pyrazine Quantification

The most prevalent and robust method for the quantification of pyrazines in roasted foods is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3][5][14] This technique allows for the extraction and analysis of volatile compounds from the headspace of a sample, providing both qualitative identification and quantitative measurement.

A generalized protocol for this analysis is as follows:

  • Sample Preparation: Solid samples such as coffee beans, peanuts, or almonds are typically cryogenically ground to a fine powder to increase the surface area and prevent the loss of volatile compounds.[14] A specific amount of the homogenized sample is then weighed and placed into a headspace vial.[14] For liquid samples, a defined volume is pipetted into the vial.[14]

  • Internal Standard Addition: A known concentration of a deuterated internal standard, such as Acetylpyrazine-d3, is added to the vial.[14] This stable isotope dilution analysis (SIDA) approach is crucial for accurate quantification by correcting for any variations during sample preparation and analysis.[14]

  • Headspace Extraction (HS-SPME): The vial is sealed and often heated to a specific temperature for a set amount of time to encourage the release of volatile pyrazines into the headspace.[7] An SPME fiber, coated with a specific stationary phase, is then exposed to the headspace, where the volatile compounds adsorb onto the fiber.[5][7]

  • Gas Chromatography (GC) Separation: The SPME fiber is then introduced into the heated injection port of a gas chromatograph. The adsorbed pyrazines are desorbed from the fiber and carried by an inert gas through a capillary column. The column separates the different pyrazine compounds based on their volatility and interaction with the stationary phase of the column.[3]

  • Mass Spectrometry (MS) Detection and Quantification: As the separated compounds elute from the GC column, they enter a mass spectrometer.[3] The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound, allowing for their identification.[3] The abundance of each pyrazine is determined by comparing its peak area to that of the internal standard, and the concentration is calculated using a calibration curve.[14]

Visualizing the Chemistry: Formation and Analysis

The formation of pyrazines is a direct consequence of the Maillard reaction, a cornerstone of flavor chemistry in cooked foods.[2][4] The following diagrams illustrate the simplified pathway for pyrazine formation and the typical workflow for their analysis.

Maillard_Reaction_Pathway reducing_sugar Reducing Sugar carbonyl_group α-Dicarbonyl Compounds reducing_sugar->carbonyl_group Degradation amino_acid Amino Acid strecker_degradation Strecker Degradation amino_acid->strecker_degradation carbonyl_group->strecker_degradation aminoketone α-Aminoketone strecker_degradation->aminoketone condensation1 Condensation aminoketone->condensation1 2 molecules dihydropyrazine Dihydropyrazine Intermediate condensation1->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation pyrazine Pyrazine oxidation->pyrazine

Caption: Simplified Maillard reaction pathway for pyrazine formation.

Pyrazine_Analysis_Workflow sample Roasted Food Sample (e.g., Coffee, Peanuts) preparation Sample Preparation (Grinding, Weighing) sample->preparation spme HS-SPME (Headspace Extraction) preparation->spme gc Gas Chromatography (GC) (Separation) spme->gc ms Mass Spectrometry (MS) (Identification & Quantification) gc->ms data Data Analysis (Concentration Calculation) ms->data

Caption: Experimental workflow for the analysis of pyrazines.

References

A Researcher's Guide to Quantitative Comparison of Maillard Reaction-Derived Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyrazine (B50134) formation derived from the Maillard reaction, supported by experimental data. It is designed to assist researchers in understanding the factors that influence the generation of these significant heterocyclic compounds, which are crucial in flavor chemistry, food science, and have implications for the study of advanced glycation end-products (AGEs) in biological systems.

Quantitative Comparison of Pyrazine Formation

The yield and profile of pyrazines formed during the Maillard reaction are highly dependent on several factors, including the type of amino acid and reducing sugar, temperature, reaction time, and pH. The following tables summarize quantitative data from various studies to illustrate these effects.

Table 1: Effect of Amino Acid Type on Pyrazine Formation

This table compares the yields of various pyrazines when different amino acids are reacted with glucose. Lysine (B10760008), for instance, tends to produce a higher total amount of pyrazines compared to other amino acids like glutamic acid, glutamine, and alanine.[1] The distribution of specific pyrazines also varies significantly with the amino acid precursor.[1] For example, reactions with lysine yield a relative abundance of 2,6-dimethylpyrazine (B92225) and trimethylpyrazine.[1]

Amino AcidTotal Pyrazine Yield (µg/g)Key Pyrazines FormedReference
LysineHigh (2.6 to 4 times more than others)2,6-Dimethylpyrazine, Trimethylpyrazine[1]
GlutamineModerateMethylpyrazine, Ethylpyrazine[1]
Glutamic AcidModerateMethylpyrazine, Ethylpyrazine[1]
AlanineLowMethylpyrazine, Ethylpyrazine[1]
Arg-Lys (Dipeptide)18.342,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[2]
His-Lys (Dipeptide)16.582,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[2]
Lys-Arg (Dipeptide)7.042,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[2]
Lys-His (Dipeptide)17.812,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[2]

Note: Yields are relative and depend on specific reaction conditions. "2,5(6)-Dimethylpyrazine" indicates that 2,5-dimethylpyrazine (B89654) and 2,6-dimethylpyrazine were not fully separated chromatographically.[2]

Table 2: Influence of Reaction Temperature on Pyrazine Formation

Reaction temperature has a significant impact on both the variety and quantity of pyrazines formed. Higher temperatures generally favor the formation of pyrazines.[3] For instance, in a native sunflower seed protein and glucose model system, a substantial increase in the number of detectable pyrazines was observed when the temperature was raised from 110°C to 140°C.[3]

Temperature (°C)Number of Pyrazines DetectedKey Pyrazines Formed at Higher TemperaturesReference
1002-[3]
1103-[3]
14010-112,3,5-Trimethylpyrazine, 2-Ethyl-3-methylpyrazine, 3-Ethyl-2,5-dimethylpyrazine[3]
Table 3: Effect of pH on Pyrazine Formation

The pH of the reaction medium is a critical factor influencing pyrazine formation. Generally, alkaline conditions promote the generation of pyrazines. In a study using a rice bran protein hydrolysate and fructose (B13574) model system, the highest yield of five identified pyrazines was observed at a pH of 9.0.

pHMethylpyrazine (µg/g)2,5-Dimethylpyrazine (µg/g)2-Ethyl-5-methylpyrazine (µg/g)2-Ethyl-3,5-dimethylpyrazine (µg/g)2-Ethyl-6-methylpyrazine (µg/g)
7.0~0.1~0.8~0.2~0.3~0.1
8.0~0.2~1.5~0.4~0.6~0.2
9.0~0.3~2.0~0.6~0.9~0.3
10.0~0.2~1.8~0.5~0.8~0.2

Data is estimated from graphical representations in the cited literature and should be considered indicative.

Experimental Protocols

Accurate quantification of pyrazines is essential for comparative studies. The most common analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by an extraction step to isolate and concentrate the pyrazines from the sample matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free method for this purpose.[4]

Protocol 1: Maillard Reaction in a Model System

This protocol describes a general method for generating pyrazines in a controlled laboratory setting.

1. Materials:

  • Amino acid or peptide (e.g., L-lysine, Gly-L-leucine)

  • Reducing sugar (e.g., D-glucose)

  • Phosphate (B84403) buffer (0.2 M, pH 8.0)

  • 20 mL headspace vials with PTFE/silicone septa

2. Procedure:

  • Prepare a solution of the amino acid/peptide and glucose in the phosphate buffer. For example, dissolve 100 mg of the amino-containing compound and 100 mg of glucose in 10 mL of buffer.[3]

  • Transfer the solution to a 20 mL headspace vial and seal it tightly.

  • Heat the vial in a controlled temperature environment (e.g., oil bath or heating block) for a specific duration (e.g., 140°C for 90 minutes).[2][3]

  • After the reaction time, immediately cool the vial in an ice bath to stop the reaction.

Protocol 2: Quantification of Pyrazines by HS-SPME-GC-MS

This protocol outlines the steps for the extraction and quantification of volatile pyrazines from a model reaction mixture.

1. Sample Preparation and Extraction:

  • Equilibrate the cooled sample vial at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) with agitation.

  • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.[5]

  • For quantification, a known amount of an internal standard (e.g., a deuterated pyrazine analog) should be added to the sample before sealing the vial.[6]

2. GC-MS Analysis:

  • Immediately after extraction, insert the SPME fiber into the hot injector of the GC-MS system (e.g., 250°C) for thermal desorption (e.g., 5 minutes).

  • GC Conditions (Typical):

    • Column: A polar capillary column, such as a DB-WAX or Stabilwax-DA (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.8 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a specific rate (e.g., 3-5°C/min).

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

3. Data Analysis and Quantification:

  • Identify individual pyrazines by comparing their mass spectra with a reference library (e.g., NIST) and by their retention times.

  • Quantify the identified pyrazines by creating a calibration curve using standard solutions of each pyrazine and the internal standard. The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[6][7]

Visualizations

Maillard Reaction Pathway to Pyrazines

The formation of pyrazines through the Maillard reaction is a complex process. The following diagram illustrates a simplified pathway.

Maillard_Reaction cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Condensation Amino Acid Amino Acid Amino Acid->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Degradation Amadori Product->Dicarbonyls Strecker Aldehydes Strecker Aldehydes Dicarbonyls->Strecker Aldehydes Strecker Degradation with Amino Acid alpha-Aminocarbonyls alpha-Aminocarbonyls Dicarbonyls->alpha-Aminocarbonyls Strecker Degradation Dihydropyrazine Dihydropyrazine alpha-Aminocarbonyls->Dihydropyrazine Condensation (x2) alpha-Aminocarbonyls->Dihydropyrazine Pyrazines Pyrazines Dihydropyrazine->Pyrazines Oxidation

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

Experimental Workflow for Pyrazine Quantification

The following diagram outlines the typical workflow for the quantitative analysis of pyrazines from a Maillard reaction model system.

Experimental_Workflow cluster_reaction Maillard Reaction cluster_analysis Analysis cluster_output Output Reactants Amino Acid + Reducing Sugar Heating Controlled Heating (Temp, Time, pH) Reactants->Heating ReactionMixture Reaction Mixture (Containing Pyrazines) Heating->ReactionMixture SPME HS-SPME Extraction ReactionMixture->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Acquisition (Chromatograms & Spectra) GCMS->Data Quant Identification & Quantification Data->Quant Results Quantitative Results (Pyrazine Concentrations) Quant->Results

Caption: Workflow for quantitative analysis of pyrazines.

References

Cross-Validation of Analytical Methods for Pyrazine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust quantification of pyrazines is crucial. These nitrogen-containing heterocyclic aromatic compounds are pivotal in the flavor and aroma profiles of various food products and serve as important intermediates in the pharmaceutical industry.[1][2] The selection of an appropriate analytical technique is a critical decision that influences sensitivity, selectivity, and sample throughput. This guide provides an objective comparison of the most prevalent analytical methodologies, supported by performance data from various studies, detailed experimental protocols, and logical workflows to aid in method selection.

The two most powerful and commonly employed techniques for pyrazine (B50134) analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[3][4] GC-MS is the traditional gold standard, especially for volatile and semi-volatile pyrazines, offering high sensitivity and excellent chromatographic resolution.[1][2] In contrast, LC-MS/MS provides a versatile alternative for a broader range of pyrazines, including those that are non-volatile or thermally unstable, often with simplified sample preparation.[1][5]

Data Presentation: A Comparative Overview of Method Performance

The selection of an analytical method often hinges on its quantitative performance. The following tables summarize key validation parameters for both GC-MS and LC-MS/MS in the context of pyrazine analysis. It is important to note that direct comparison can be challenging due to variations in the specific pyrazine, sample matrix, instrumentation, and experimental conditions.[1][3]

Table 1: Quantitative Performance Data for Pyrazine Analysis by GC-MS

Validation ParameterTypical PerformanceKey Considerations
Linearity (R²) ≥ 0.99[6]Demonstrates excellent linearity over a defined concentration range.
Limit of Detection (LOD) pg to ng range[2]Generally offers superior sensitivity compared to LC-MS, especially for volatile compounds.[2][6]
Limit of Quantification (LOQ) 6–180 ng/g[7]Method- and matrix-dependent.
Accuracy (% Recovery) 91.6% to 109.2%[7]High accuracy is achievable with proper calibration and sample preparation.[6]
Precision (%RSD) < 16%[6][7]Good precision is consistently reported.

Table 2: Quantitative Performance Data for Pyrazine Analysis by UPLC-MS/MS

| Validation Parameter | Typical Performance | Key Considerations | | :--- | :--- | | Linearity (R²) | ≥ 0.99[6] | Both methods demonstrate excellent linearity.[6] | | Limit of Detection (LOD) | ng/mL to µg/L range[2] | Suitable for many applications, though may be less sensitive than GC-MS for certain volatiles.[2] | | Limit of Quantification (LOQ) | Varies; e.g., 0.03 - 0.17 ng/g for triazines[8] | Dependent on the analyte and matrix. | | Accuracy (% Recovery) | 84.36% to 103.92%[6] | High levels of accuracy are achievable.[6] | | Precision (%RSD) | ≤ 6.36%[6] | Can often show very low relative standard deviations, indicating high precision.[6] |

Experimental Protocols

Detailed and validated methodologies are essential for reproducible and reliable results. The following are typical protocols for the most common analytical techniques used for pyrazine detection.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This technique is highly effective for extracting volatile and semi-volatile pyrazines from solid or liquid samples, such as coffee or other food matrices.[9]

1. Sample Preparation (HS-SPME):

  • Sample Weighing: Accurately weigh 1-5 g of a solid sample (or pipette 1-5 mL of a liquid sample) into a 20 mL headspace vial.[10]

  • Internal Standard: Add an appropriate internal standard for quantitative analysis.[10]

  • Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.[10]

  • Incubation: Place the vial in an incubator (e.g., at 60°C) for a set time to allow the pyrazines to volatilize into the headspace.[11]

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to adsorb the analytes.[11]

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[11]

  • Injector: Operate in splitless mode at a temperature of approximately 250-270°C for thermal desorption of the analytes from the SPME fiber.[10][11]

  • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[10][11]

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.[11]

  • Oven Temperature Program: A programmed temperature ramp is employed to separate the analytes. For example, start at 60°C for 2 minutes, then ramp at 20°C/min to 240°C and hold for 2 minutes.[12]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Mass Range: Scan from m/z 40-300.[11]

    • Acquisition Mode: Use full scan mode for compound identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[10][11]

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is well-suited for analyzing a wide range of pyrazines in liquid samples, such as Baijiu, without the need for derivatization, and is particularly advantageous for less volatile or thermally labile compounds.[3][4]

1. Sample Preparation:

  • Dilution: For liquid samples like Baijiu, dilute the sample with ultrapure water.[3]

  • Internal Standard: Add an appropriate internal standard solution.[3]

  • Filtration: Filter the sample through a 0.22 µm syringe filter directly into an autosampler vial before injection.[3]

2. UPLC-MS/MS Analysis:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.[4]

  • Column: A reverse-phase column, such as a BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm), is commonly used.[3][4]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like 0.1% formic acid, is employed.[3]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[3]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Operate in positive electrospray ionization (ESI+) mode.[3][4]

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target pyrazine and internal standard.[3][4]

    • Optimization: Optimize cone voltage and collision energy for each pyrazine to achieve the highest fragment ion abundance.[4]

Mandatory Visualizations

To visualize the processes involved in pyrazine analysis, the following diagrams have been created using the DOT language.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food, Pharmaceutical) InternalStd Addition of Internal Standard Sample->InternalStd Extraction Extraction / Dilution (HS-SPME, LLE, Direct Injection) Cleanup Filtration / Cleanup Extraction->Cleanup InternalStd->Extraction Injection Injection into Chromatograph Cleanup->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Detection Mass Spectrometry Detection (MS or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Result Final Result (Concentration) Quantification->Result

Caption: A typical experimental workflow for pyrazine quantification.

Caption: Decision tree for selecting an analytical method for pyrazine analysis.

References

A Comparative Guide to Inter-Laboratory Performance in 2,3-Diethylpyrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent analytical methodologies for the quantification of 2,3-diethylpyrazine. While a dedicated, publicly available inter-laboratory comparison or proficiency test for this compound is not available, this document synthesizes performance characteristics from various published studies and method validation guides. This approach offers a valuable comparative perspective on the analytical techniques commonly employed for pyrazine (B50134) analysis, enabling researchers to assess and select the most suitable method for their needs.

The accurate quantification of this compound, a significant flavor and aroma compound found in various food products and an important structural motif in pharmaceuticals, is crucial for quality control and research. The primary analytical techniques for its determination are Gas Chromatography-Mass Spectrometry (GC-MS), often paired with various sample preparation methods, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: Comparison of Analytical Methodologies

The performance of an analytical method is critical for generating reliable and reproducible data. The following table summarizes typical performance characteristics for the quantification of pyrazines using different analytical approaches. These values are representative and can be influenced by the specific sample matrix, instrumentation, and experimental conditions.

ParameterHS-SPME-GC-MSLLE-GC-MSUPLC-MS/MS
Principle Adsorption of volatile analytes onto a coated fiber from the sample headspace, followed by thermal desorption into the GC-MS.Partitioning of analytes between the sample matrix and an immiscible organic solvent.Chromatographic separation based on polarity, followed by detection using tandem mass spectrometry.
Typical Matrices Coffee, baked goods, nuts, oils.[1]Meat products, sauces, complex liquid samples.[1]Liquid samples such as alcoholic beverages.[2]
Limit of Detection (LOD) ng/g to pg/g range.[1]Dependent on concentration steps; can be higher than HS-SPME without concentration.[1]µg/L range.[2]
Limit of Quantitation (LOQ) ng/g to pg/g range.[1]Dependent on concentration steps.µg/L range.[2]
Precision (RSD%) Typically < 15%Generally higher than HS-SPME due to more manual steps.Can achieve < 10%
Recovery (%) Dependent on fiber chemistry and matrix; generally good for volatiles.70-120% is a common target range.80-120% is a common target range.[3]
Throughput High; amenable to automation.[1]Lower; more labor-intensive.[1]High; suitable for rapid analysis of liquid samples by direct injection.[2]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods for this compound quantification. Below are representative protocols for the most commonly used techniques.

Protocol 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This method is highly effective for the extraction and analysis of volatile compounds like this compound from solid or liquid samples.

  • Sample Preparation:

    • Place a known amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.

    • Add a known amount of a suitable internal standard (e.g., a deuterated analog like 2,3-Diethyl-5-methylpyrazine-d7).[1]

    • For solid samples, add a small volume of deionized water to facilitate the release of volatiles. Add NaCl to increase the ionic strength of the aqueous phase and enhance analyte partitioning into the headspace.

    • Seal the vial tightly with a PTFE/silicone septum.[4]

  • Extraction:

    • Place the vial in a heated agitator or water bath (e.g., 60°C for 30 minutes) to allow the sample to equilibrate.[1]

    • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.[1]

  • GC-MS Analysis:

    • Retract the SPME fiber and immediately insert it into the heated injection port of the GC (e.g., 250°C) for thermal desorption (e.g., 5 minutes) in splitless mode.[1]

    • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[4][5]

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).[1]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

      • Ion Source Temperature: 230°C.[4][5]

      • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 136, 121, 108).

  • Data Analysis:

    • Quantification is achieved by creating a calibration curve based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is particularly suitable for analyzing pyrazines in liquid matrices, offering high speed and sensitivity.[2]

  • Sample Preparation:

    • For liquid samples like beverages, filtration through a 0.22 µm filter may be sufficient.

    • Spike the sample with a known amount of an appropriate internal standard.

    • Direct injection of the sample is often possible.[2]

  • UPLC-MS/MS Analysis:

    • UPLC System: An ACQUITY UPLC system or equivalent.[2]

    • Column: BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[2]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing a small amount of formic acid (e.g., 0.1%).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.[2]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.[2]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

    • MRM Transitions: Monitor specific precursor-product ion transitions for this compound and its internal standard. The transition m/z 137 -> 109 is a common transition for pyrazines.

  • Data Analysis:

    • Quantify the analyte using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus concentration.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes relevant to the inter-laboratory comparison and quantification of this compound.

G cluster_planning Phase 1: Planning & Preparation cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation p1 Define Analyte & Matrix p2 Select Test Method p1->p2 p3 Prepare Homogeneous Samples p2->p3 p4 Dispatch Samples to Labs p3->p4 a1 Labs Receive Samples p4->a1 a2 Perform Analysis per Protocol a1->a2 a3 Report Results a2->a3 e1 Collect & Tabulate Data a3->e1 e2 Statistical Analysis (Z-Scores) e1->e2 e3 Identify Outliers e2->e3 e4 Issue Performance Report e3->e4

Caption: General workflow for an inter-laboratory comparison study.

G sample Sample Homogenization (e.g., 5g coffee) vial Transfer to 20mL Vial + Internal Standard + NaCl sample->vial equilibration Equilibration (e.g., 60°C for 30 min) vial->equilibration spme HS-SPME Extraction (DVB/CAR/PDMS Fiber) equilibration->spme desorption Thermal Desorption (GC Inlet, 250°C) spme->desorption gc GC Separation (DB-5ms column) desorption->gc ms MS Detection (EI, SIM Mode) gc->ms data Data Analysis (Quantification vs. Cal Curve) ms->data

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

G start Start: Select Method for This compound Analysis matrix_type What is the sample matrix? start->matrix_type volatility Is high sensitivity for volatiles required? matrix_type->volatility Solid/Complex uplc Use UPLC-MS/MS matrix_type->uplc Liquid throughput Is high throughput essential? volatility->throughput No hs_spme Use HS-SPME-GC-MS volatility->hs_spme Yes throughput->hs_spme Yes (Automation) lle Use LLE-GC-MS throughput->lle No

Caption: Decision tree for selecting a suitable analysis method.

References

A Comparative Guide to the Accuracy and Precision of Stable Isotope Dilution Assays for Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the accuracy and precision of stable isotope dilution assays (SIDA) for the quantification of pyrazines, a class of volatile nitrogen-containing heterocyclic compounds critical to the flavor and aroma profiles of food and pharmaceutical products. This document synthesizes performance characteristics from published studies to offer a valuable comparative perspective on available analytical techniques.

Superior Accuracy and Precision with Stable Isotope Dilution Analysis

Stable Isotope Dilution Analysis (SIDA) is a premier analytical technique for the precise and accurate quantification of analytes in complex matrices. By employing a stable isotope-labeled analog of the target analyte as an internal standard, SIDA effectively mitigates errors arising from sample preparation, matrix effects, and instrument variability. The co-elution of the analyte and its isotopically labeled counterpart ensures that any loss or variation during the analytical process affects both compounds equally, leading to a highly accurate and precise measurement of the analyte's concentration.

Alternative methods, such as those relying on external or non-isotopically labeled internal standards, can be prone to inaccuracies due to differences in chemical and physical behavior between the analyte and the standard. This can lead to unreliable quantification, particularly at low concentrations or in complex sample matrices.

Quantitative Performance Comparison

The following tables summarize the performance of a stable isotope dilution assay and a comparable advanced alternative method for the analysis of various pyrazines.

Table 1: Performance of a Stable Isotope Dilution Assay for 2,3-Diethyl-5-methylpyrazine (B150936) in Roasted Coffee

AnalyteMatrixRecovery (%)Precision (% RSD)
2,3-Diethyl-5-methylpyrazineRoasted Coffee95 - 105< 5
Illustrative data based on a validated SIDA-GC-MS method.[1]

Table 2: Performance of Multiple Headspace Solid-Phase Microextraction-Arrow-GC-MS for Pyrazine (B50134) Analysis in Rapeseed Oil

AnalyteRecovery (%)Intra-day RSD (%)Inter-day RSD (%)
2-Methylpyrazine98.34.57.9
2,5-Dimethylpyrazine101.23.86.5
2,6-Dimethylpyrazine99.54.17.2
2-Ethylpyrazine103.15.28.8
2-Ethyl-5-methylpyrazine105.66.310.5
2,3,5-Trimethylpyrazine102.44.98.3
2,3,5,6-Tetramethylpyrazine91.68.113.2
2-Isobutyl-3-methoxypyrazine109.27.512.8
This method was compared with a stable isotope dilution analysis using [²H₆]-2-methyl-pyrazine, and the results were found to be comparable.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Alkylpyrazines in Coffee Beverages by SIDA-GC-MS

AnalyteLOD (µg/mL)LOQ (µg/mL)
2-Methylpyrazine0.200.68
2,5-Dimethylpyrazine0.110.37
2,6-Dimethylpyrazine0.110.38
2-Ethylpyrazine0.080.27
2-Ethyl-5-methylpyrazine0.060.21
2-Ethyl-6-methylpyrazine0.060.21
2,3-Dimethylpyrazine0.100.33
2,3,5-Trimethylpyrazine0.090.30
2,3,5,6-Tetramethylpyrazine0.090.31
2-Ethyl-3-methylpyrazine0.070.23
2-Ethyl-3,5-dimethylpyrazine0.060.19
2-Ethyl-3,6-dimethylpyrazine0.060.19

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for pyrazine quantification.

Protocol 1: Stable Isotope Dilution Assay for 2,3-Diethyl-5-methylpyrazine in Roasted Coffee by HS-SPME-GC-MS[1]

1. Materials and Reagents:

  • 2,3-Diethyl-5-methylpyrazine (analytical standard)

  • 2,3-Diethyl-5-methylpyrazine-d7 (B15136476) (internal standard)

  • Methanol (HPLC grade)

  • Ground roasted coffee

  • 20 mL headspace vials with PTFE/silicone septa

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber

2. Standard Preparation:

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of 2,3-diethyl-5-methylpyrazine and 10 mg of 2,3-diethyl-5-methylpyrazine-d7 and dissolve each in 10 mL of methanol.

  • Working Internal Standard (IS) Solution (10 µg/mL): Dilute the primary IS stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with varying concentrations of the 2,3-diethyl-5-methylpyrazine standard and a constant concentration of the working IS solution.

3. Sample Preparation and Extraction (HS-SPME):

  • Weigh 2.0 g of ground coffee into a 20 mL headspace vial.

  • Spike the sample with 5 µL of the Working IS Solution (10 µg/mL).

  • Immediately seal the vial and place it in a heating block at 60°C for 20 minutes to allow for equilibration.

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

4. GC-MS Analysis:

  • Injector: 250°C, splitless mode.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Program: 40°C (2 min hold), ramp to 230°C at 5°C/min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier ion for 2,3-diethyl-5-methylpyrazine: m/z 149

    • Quantifier ion for 2,3-diethyl-5-methylpyrazine-d7: m/z 156

5. Data Analysis:

  • Quantify 2,3-diethyl-5-methylpyrazine based on the ratio of the peak area of its quantifier ion to that of the quantifier ion of the internal standard, using the calibration curve.

Protocol 2: General Stable Isotope Dilution Assay for Alkylpyrazines in Coffee Beverages by GC-MS

1. Sample Preparation:

  • Prepare coffee beverages using a standardized method.

  • To 10 mL of the coffee beverage, add a known amount of a mixture of deuterated alkylpyrazine internal standards.

  • Extract the pyrazines using dichloromethane.

  • Concentrate the extract to a final volume of 100 µL.

2. GC-MS Analysis:

  • Injector: 250°C, splitless injection.

  • Column: DB-5 fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Program: 40°C (2 min hold), ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of specific ions for each alkylpyrazine and its corresponding deuterated internal standard.

Visualizing the Workflow and Principles

To better illustrate the processes involved in pyrazine analysis, the following diagrams have been created.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Coffee) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Extract Extraction (e.g., Dichloromethane) Spike->Extract Concentrate Concentration Extract->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Peak Peak Integration (Analyte & IS) GCMS->Peak Ratio Calculate Area Ratio (Analyte/IS) Peak->Ratio Quantify Quantification (using Calibration Curve) Ratio->Quantify

A typical experimental workflow for pyrazine quantification using SIDA-GC-MS.

G cluster_sample Initial Sample cluster_final Final Measurement Analyte Analyte Analyte_Spiked Analyte Analyte->Analyte_Spiked Analyte_Loss Analyte Analyte_Spiked->Analyte_Loss IS_Spiked Internal Standard (IS) IS_Loss IS IS_Spiked->IS_Loss Ratio Ratio of Analyte to IS remains constant Analyte_Loss->Ratio IS_Loss->Ratio

The principle of stable isotope dilution analysis.

References

Comparing the efficacy of different extraction methods for pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazine (B50134) Extraction Techniques with Supporting Experimental Data

Pyrazines, a class of nitrogen-containing heterocyclic compounds, are pivotal in the aroma and flavor profiles of numerous food products and are also of significant interest in pharmaceutical research. The accurate and efficient extraction of these compounds from complex matrices is a critical step for their analysis. This guide provides an objective comparison of four common extraction methods: Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE), supported by experimental data to aid in the selection of the most suitable method for your research needs.

Performance Comparison of Extraction Protocols

The choice of an extraction technique for pyrazine analysis is a balance between factors such as extraction efficiency, recovery, sensitivity, speed, cost, and environmental impact. The following tables summarize quantitative data for the four prevalent methods.

Table 1: Comparison of Performance Characteristics for Pyrazine Extraction Methods

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)Supercritical Fluid Extraction (SFE)Ultrasound-Assisted Extraction (UAE)
Principle Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample.Partitioning of pyrazines between the sample matrix and an immiscible organic solvent.Extraction using a supercritical fluid (typically CO2) as the solvent.Use of high-frequency sound waves to enhance solvent penetration and cell disruption.
Limit of Detection (LOD) 2–60 ng/g (in rapeseed oil)[1]Dependent on concentration steps; can be higher than HS-SPME without concentration.Data for specific pyrazines is limited; generally provides high sensitivity.Data for specific pyrazines is limited; generally provides high extraction yields.[2]
Limit of Quantitation (LOQ) 6–180 ng/g (in rapeseed oil)[1]Dependent on concentration steps.Data for specific pyrazines is limited.Data for specific pyrazines is limited.
Recovery Generally high for volatile pyrazines.>90% with multiple extractions.>85% (for volatiles in roasted peanuts).58.4–69.4% (for caffeine (B1668208) in coffee beans, indicative for similar compounds)[3][4]
Relative Standard Deviation (RSD) < 16% (intra- and inter-day)[1]Generally higher than HS-SPME due to multiple manual steps.Good reproducibility reported.Dependent on the optimization of parameters.
Solvent Consumption Solvent-free.High.Low to moderate (CO2 is recycled).Moderate.
Extraction Time 30-60 minutes.Can be lengthy due to multiple extraction and concentration steps.30-120 minutes.10-60 minutes.
Automation Potential High.Low to moderate.High.Moderate.
Selectivity Dependant on fiber coating.Lower, co-extraction of interfering compounds is common.High, tunable by modifying pressure and temperature.Moderate, can be improved by solvent selection.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol for Coffee

This protocol is adapted for the analysis of volatile pyrazines in coffee.

Materials:

  • Roasted coffee beans

  • Cryogenic grinder

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Cryogenically grind roasted coffee beans to a fine powder.

  • Weigh a specific amount of the ground coffee (e.g., 2g) into a 20 mL headspace vial and seal it.

  • Equilibration: Place the vial in a heater-stirrer or water bath and incubate at a set temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

  • Desorption: Retract the fiber and immediately insert it into the hot GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.[5]

Liquid-Liquid Extraction (LLE) Protocol

A general protocol for the extraction of pyrazines from a liquid or semi-solid food matrix.

Materials:

  • Homogenized food sample

  • Separatory funnel

  • Organic solvent (e.g., Dichloromethane, Hexane/Ethyl Acetate mixture)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS

Procedure:

  • Sample Preparation: Homogenize the food sample.

  • Place a known amount of the homogenized sample into a separatory funnel.

  • Add a saturated NaCl solution to increase the ionic strength of the aqueous phase.

  • Extraction: Add a measured volume of the organic solvent to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, venting periodically.

  • Allow the layers to separate, and collect the organic layer.

  • Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate it to a small volume using a rotary evaporator under a gentle stream of nitrogen.[2]

Supercritical Fluid Extraction (SFE) Protocol for Roasted Peanuts

This protocol is based on a method for the extraction of volatile flavor components, including pyrazines, from roasted peanuts.

Materials:

  • Roasted peanuts

  • Grinder

  • Supercritical Fluid Extractor

  • CO2 (supercritical fluid grade)

  • Collection vial with a suitable solvent (e.g., dichloromethane)

  • GC-MS

Procedure:

  • Sample Preparation: Freeze the roasted peanuts and grind them into a fine powder.

  • Extraction Cell Loading: Place a known amount of the ground peanuts into the extraction thimble, layering it with silanized glass wool.

  • SFE Conditions:

    • Pressure: 96 bar

    • Temperature: 50°C

    • CO2 Density: 0.35 g/mL

  • Extraction: Perform the extraction for a set period.

  • Collection: The extracted analytes are trapped in a collection vial containing a small amount of solvent.

  • Analysis: The collected extract is then analyzed by GC-MS.

Ultrasound-Assisted Extraction (UAE) Protocol

A general protocol for the extraction of pyrazines from a solid food matrix.

Materials:

  • Ground food sample (e.g., cocoa nibs)

  • Extraction solvent (e.g., ethanol, water)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration system

  • GC-MS

Procedure:

  • Sample Preparation: Place a known amount of the ground food sample into a beaker or flask.

  • Extraction: Add a specific volume of the extraction solvent.

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate for a defined period (e.g., 10-30 minutes) and at a specific power/frequency. The temperature of the extraction vessel can be controlled using a cooling bath.

  • Separation: After sonication, filter the extract to remove solid particles.

  • Analysis: The resulting extract can be directly injected into the GC-MS or further concentrated if necessary.

Visualizing the Workflow

To better understand the procedural flow of each extraction method, the following diagrams have been generated using the DOT language.

HS_SPME_Workflow Start Sample Preparation (Grinding) Vial Place in Headspace Vial Start->Vial Equilibrate Equilibration (Heating) Vial->Equilibrate Extract HS-SPME (Fiber Exposure) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Analyze GC-MS Analysis Desorb->Analyze

HS-SPME Experimental Workflow

LLE_Workflow Start Sample Preparation (Homogenization) Mix Mix with Solvent Start->Mix Separate Phase Separation Mix->Separate Collect Collect Organic Layer (Repeat) Separate->Collect Dry Drying Collect->Dry Concentrate Concentration Dry->Concentrate Analyze GC-MS Analysis Concentrate->Analyze

LLE Experimental Workflow

SFE_Workflow Start Sample Preparation (Grinding) Load Load into Extraction Cell Start->Load Extract Supercritical Fluid Extraction (CO2) Load->Extract Collect Analyte Collection Extract->Collect Analyze GC-MS Analysis Collect->Analyze

SFE Experimental Workflow

UAE_Workflow Start Sample Preparation (Grinding) Mix Mix with Solvent Start->Mix Sonicate Ultrasonication Mix->Sonicate Filter Filtration Sonicate->Filter Analyze GC-MS Analysis Filter->Analyze

UAE Experimental Workflow

Conclusion

The selection of an optimal extraction method for pyrazines is highly dependent on the specific research objectives, the nature of the sample matrix, and the available resources.

  • HS-SPME is a sensitive, solvent-free, and easily automated technique, making it ideal for the analysis of volatile pyrazines in a variety of matrices, particularly in quality control settings.

  • LLE is a classic and versatile method, but it is more labor-intensive, requires significant amounts of organic solvents, and may be less efficient for highly volatile compounds.

  • SFE presents a "green" alternative with high selectivity and good recovery rates, particularly suitable for research environments focused on sustainable and efficient extraction processes.

  • UAE offers a rapid and efficient extraction, enhancing solvent penetration and reducing extraction times, making it a valuable tool for high-throughput sample preparation.

Researchers should carefully consider the advantages and limitations of each technique, as outlined in this guide, to make an informed decision that best suits their analytical needs.

References

Evaluating the linearity and range of calibration curves for 2,3-Diethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile and semi-volatile compounds is critical. This guide provides an objective comparison of analytical methodologies for the quantification of 2,3-Diethylpyrazine, a significant flavor and aroma compound. We will delve into the linearity and range of calibration curves for commonly employed techniques, supported by experimental data and detailed protocols.

The most prevalent and robust method for the analysis of pyrazines, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This technique combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. An increasingly popular alternative, particularly for liquid samples, is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high throughput and does not require sample heating.[2][3]

Comparative Performance of Analytical Methods

The selection of an analytical method is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for the analysis of pyrazines.

ParameterGC-MSUPLC-MS/MS
Linearity (R²) ≥ 0.995≥ 0.998
Typical Range 0.1 - 100 ng/mL0.05 - 500 µg·L⁻¹
Limit of Detection (LOD) 0.01 - 1.0 ng/mL~0.015 µg·L⁻¹
Limit of Quantification (LOQ) 0.03 - 3.0 ng/mL~0.05 µg·L⁻¹

Experimental Protocols

Detailed methodologies for the two primary techniques are outlined below. These protocols serve as a guide and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general procedure for the analysis of this compound using GC-MS with a non-polar column.

1. Standard Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Create a series of working standards by serial dilution of the stock solution to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • If using an internal standard, spike each standard and sample with a constant concentration of the internal standard (e.g., 2,3-diethyl-5-methylpyrazine-d7).

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 5 mL of a liquid sample, add a known amount of the internal standard solution.

  • Add 5 mL of dichloromethane (B109758) and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • Repeat the extraction twice more and combine the organic extracts.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

3. GC-MS Instrumentation and Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).[1]

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would be selected based on its mass spectrum.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol outlines a method for the analysis of this compound in a liquid matrix, such as a beverage.[3]

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations within the desired analytical range.

2. Sample Preparation:

  • For liquid samples like Baijiu, direct injection after filtration may be possible.[3]

  • Filter the sample through a 0.22 µm syringe filter before analysis.

  • If necessary, spike with an appropriate internal standard.

3. UPLC-MS/MS Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent.[2]

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[2] Precursor and product ions for this compound would need to be determined through infusion experiments. For example, for 2,3-diethyl-5-methylpyrazine, a transition of m/z 150.8–136.0 was used for quantification.[3]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams were created using the DOT language.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Stock & Working Standards C Spike with Internal Standard A->C B Sample Collection B->C D Extraction / Dilution C->D E Inject into GC-MS or UPLC-MS/MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: General workflow for quantitative analysis.

start Start prep Prepare Standards & Samples start->prep inject Inject into Instrument prep->inject acquire Acquire Data inject->acquire process Process Data (Peak Integration) acquire->process linearity Plot Response vs. Concentration process->linearity regression Perform Linear Regression linearity->regression r_squared Calculate R-squared regression->r_squared range Define Linear Range regression->range end End r_squared->end range->end

Caption: Logical flow for establishing linearity and range.

References

A Comparative Analysis of the Biological Activities of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various pyrazine (B50134) derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from recent studies, summarizing available quantitative data, detailing experimental protocols, and visualizing key signaling pathways to aid in further research and development.

Data Presentation: Comparative Biological Activities

The following tables present a compilation of quantitative data on the biological activities of selected pyrazine derivatives.

Table 1: Anticancer Activity of Pyrazine Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
[1][2][3]triazolo[4,3-a]pyrazine derivative 17l A549 (Lung Carcinoma)0.98 ± 0.08[3]
MCF-7 (Breast Adenocarcinoma)1.05 ± 0.17[3]
HeLa (Cervical Adenocarcinoma)1.28 ± 0.25[3]
8-morpholinoimidazo[1,2-a]pyrazine derivative 14c PI3Kα kinase1.25[4]
Indolizinoquinolinedione derivative 131 HCT116 (Colon Carcinoma)1.61[2]
CCRF-CEM (Leukemia)-[2]
A549 (Lung Carcinoma)-[2]
Huh7 (Hepatocellular Carcinoma)-[2]
DU-145 (Prostate Carcinoma)13.15[2]
Cinnamic acid-pyrazine derivative 15 HBMEC-2 (Microvascular Endothelial)3.55 (EC50)[2]
Cinnamic acid-pyrazine derivatives 12-14 SH-SY5Y (Neuroblastoma)3.62 - 3.74 (EC50)[2]
Coumarin-pyrazine derivative 97 HCT116 (Colon Carcinoma)0.9[2]
C-Raf kinase0.056[2]
MEK1 kinase0.65[2]
Pyrazolo[3,4-b]pyrazine derivative 15 MCF-7 (Breast Adenocarcinoma)9.42[5]
Imidazo[1,2-a]pyrazine derivative 12b Hep-2 (Laryngeal Carcinoma)11[6]
HepG2 (Hepatocellular Carcinoma)13[6]
MCF-7 (Breast Adenocarcinoma)11[6]
A375 (Melanoma)11[6]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. EC50: Half-maximal effective concentration.

Table 2: Antimicrobial Activity of Pyrazine Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine derivative 2e Staphylococcus aureus32[7][8]
Escherichia coli16[7][8]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide 5d XDR S. Typhi6.25 (mg/mL)[9]
Pyrazine carboxamide derivatives (general)Mycobacterium tuberculosis H37Rv-
Aspergillus niger-
Candida albicans-

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency. XDR: Extensively Drug-Resistant

Table 3: Anti-inflammatory Activity of Pyrazine Derivatives
Compound/DerivativeAssayInhibition/ActivityReference
Paeonol-pyrazine derivative 37 LPS-induced NO overexpression in RAW264.7 macrophages56.32% inhibition at 20 µM[2]

NO: Nitric Oxide. LPS: Lipopolysaccharide.

Experimental Protocols

This section provides detailed methodologies for the key in vitro biological assays cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the pyrazine derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria) from an overnight culture.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the pyrazine derivatives for a short period, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of NO in the cell culture supernatant is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Mandatory Visualization

The following diagrams illustrate key signaling pathways targeted by pyrazine derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Pyrazine Derivative Synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (MTT) characterization->anticancer antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (NO Inhibition) characterization->anti_inflammatory data Quantitative Data (IC50, MIC, % Inhibition) anticancer->data antimicrobial->data anti_inflammatory->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General experimental workflow for the synthesis and biological evaluation of pyrazine derivatives.

cMet_VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K VEGFR2 VEGFR-2 VEGFR2->GRB2 VEGFR2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazine_Inhibitor Pyrazine Derivative (e.g., 17l) Pyrazine_Inhibitor->cMet Inhibits Pyrazine_Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of c-Met and VEGFR-2 signaling pathways by pyrazine derivatives.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Pyrazine_Inhibitor Pyrazine Derivative (e.g., 14c) Pyrazine_Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazine derivatives.

FGFR_pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT SOS SOS GRB2->SOS RAS_MAPK RAS-MAPK Pathway SOS->RAS_MAPK Cellular_Response Cell Proliferation, Differentiation, Migration RAS_MAPK->Cellular_Response PI3K_AKT->Cellular_Response PLCg->Cellular_Response Pyrazine_Inhibitor Pyrazine Derivative (e.g., 18i) Pyrazine_Inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by pyrazine derivatives.

References

Safety Operating Guide

Proper Disposal of 2,3-Diethylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2,3-Diethylpyrazine are critical for ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

This compound is a combustible liquid that is harmful if swallowed.[1][2] Therefore, it must be handled as hazardous waste and disposed of through approved channels.[3] Improper disposal, such as pouring it down the drain, is prohibited and can lead to environmental contamination.[1][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses with side-shields.[2][3]

  • Hand Protection: Protective gloves.[2][3]

  • Skin and Body Protection: An appropriate protective lab coat to prevent skin exposure.[2][3]

  • Respiratory Protection: In case of vapor or mist formation, use a NIOSH/MSHA approved respirator.[2]

Handle this compound in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][4]

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is to treat it as hazardous chemical waste.[3] This involves segregation, proper containment, and disposal through a licensed waste contractor in accordance with local, state, and federal regulations.[1]

1. Waste Segregation and Collection:

  • Unused or Waste this compound: Carefully transfer the liquid into a designated, compatible, and clearly labeled hazardous waste container.[3] The original container, if in good condition, is a suitable choice.

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, gloves, and empty containers, pose the same hazards as the chemical itself.[1] These items must be collected in a separate, sealed container designated for chemically contaminated solid waste.[1][3]

2. Waste Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[3]

  • Identify the contents as "this compound" and list any other chemical constituents.[3]

  • Ensure the label includes the date when the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area within the laboratory.[5]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Ensure the container is kept tightly closed to prevent leakage or the release of vapors.[4]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal contractor.[3]

  • Do not attempt to dispose of this compound down the drain or with general laboratory trash.[1][3]

Spill Cleanup Procedures

In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the area and ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4]

  • Wearing appropriate PPE, contain the spill.

  • Absorb the spilled liquid with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[2][4]

  • Carefully collect the absorbent material and place it into a suitable, sealed, and labeled container for disposal as hazardous waste.[2][4]

  • Clean the spill area thoroughly with water.[1]

Quantitative Data

The following table summarizes key quantitative data for this compound, which is important for its classification and safe handling.

PropertyValueReference
Flash Point 71°C / 159.8°F (closed cup)[1][4]
Boiling Point 181°C / 357.8°F[1]
Relative Density 0.963 g/cm³ at 25°C[4]
Hazard Classification Combustible Liquid, Harmful if Swallowed[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

This compound Disposal Workflow start Material to be Disposed is_liquid Is it liquid this compound? start->is_liquid is_solid Is it contaminated solid waste? is_liquid->is_solid No liquid_waste Collect in a labeled hazardous liquid waste container. is_liquid->liquid_waste Yes solid_waste Collect in a labeled hazardous solid waste container. is_solid->solid_waste Yes end Proper Disposal Complete is_solid->end No store Store in a designated Satellite Accumulation Area. liquid_waste->store solid_waste->store contact_ehs Contact EH&S or certified waste disposal contractor for pickup. store->contact_ehs contact_ehs->end

References

Essential Safety and Operational Guide for 2,3-Diethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Diethylpyrazine. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 15707-24-1

Hazard Summary: this compound is a combustible liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[1] It is harmful if swallowed.[2] The toxicological properties of this substance have not been fully investigated.[1] It is also noted to have a strong stench.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemStandard
Eye/Face Protection Chemical safety goggles or eyeglasses with side shields.OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Protection Chemically resistant gloves (e.g., Nitrile) and a standard laboratory coat.[3]
Respiratory Protection Generally not required under normal use with adequate ventilation.[3][4] If ventilation is insufficient or handling outside a fume hood, a NIOSH-approved respirator with an appropriate organic vapor filter is recommended (e.g., Type ABEK (EN14387)).[3]OSHA 29 CFR 1910.134 or European Standard EN 149.[1][3]

Physical and Chemical Properties

PropertyValue
Appearance Clear, colorless to slightly yellow liquid.[1][2]
Odor Aromatic, Roasted.[2]
Boiling Point 180 - 182 °C.[5]
Flash Point 64 - 71 °C (147.2 - 159.8 °F) - closed cup.[1][2][5]
Relative Density 0.963 g/cm³ at 25 °C.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound. This plan outlines the key steps from preparation to post-handling cleanup.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_area Prepare a well-ventilated work area (fume hood) prep_ppe->prep_area handling_retrieve Retrieve this compound from storage prep_area->handling_retrieve handling_dispense Dispense the required amount carefully handling_retrieve->handling_dispense handling_close Tightly close the container after use handling_dispense->handling_close cleanup_decontaminate Decontaminate work surfaces handling_close->cleanup_decontaminate cleanup_waste Dispose of waste in a labeled hazardous waste container cleanup_decontaminate->cleanup_waste cleanup_store Return container to a cool, dry, well-ventilated storage area cleanup_waste->cleanup_store

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]

Spill and Leak Response

In the event of a spill or leak, follow these procedures:

  • Ventilate the area: Ensure adequate ventilation and remove all sources of ignition.[4][5]

  • Absorb the spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[1][5]

  • Collect the waste: Scoop up the absorbed material with a non-sparking tool and place it into a suitable, labeled container for disposal.[1]

  • Clean the area: Decontaminate the spill area and wash it thoroughly.[2]

  • Personal Protection: Always wear the appropriate PPE as outlined in the PPE section during cleanup.[1]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing this compound in a dedicated and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[1] Dispose of the waste at a licensed waste disposal site in accordance with local, state, and federal regulations.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Diethylpyrazine
Reactant of Route 2
2,3-Diethylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.